5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZVPRNKVJBGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649806 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021339-16-1 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, also known as 5-chloro-4-cyano-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. As a derivative of the 7-azaindole scaffold, it serves as a crucial intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for scientists engaged in drug discovery and development. While specific experimental data for this compound is not extensively published, this document synthesizes available information and provides expert insights based on the well-characterized behavior of the 7-azaindole class of molecules.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a "privileged structure" in medicinal chemistry.[1] Its isomeric relationship to indole and structural similarity to the purine core of ATP make it an ideal scaffold for designing molecules that interact with ATP-binding sites in enzymes, particularly protein kinases.[2] Kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer.[3]
The introduction of substituents onto the 7-azaindole core allows for the fine-tuning of a molecule's physicochemical properties and its biological activity. This compound (Figure 1) is a strategically functionalized derivative, featuring a chloro group at the 5-position and a nitrile group at the 4-position. These groups serve as versatile chemical handles for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design programs.[1][4] The electron-withdrawing nature of these substituents also modulates the electronic properties of the heterocyclic core, influencing its binding interactions with target proteins.
Figure 1: Structure of this compound
Physicochemical and Spectroscopic Properties
Physical and Chemical Identity
A summary of the known properties of this compound is presented in Table 1. It is a solid at room temperature and is classified as an irritant with acute oral toxicity.[5]
| Property | Value | Source(s) |
| CAS Number | 1021339-16-1 | [5] |
| Molecular Formula | C₈H₄ClN₃ | [5] |
| Molecular Weight | 177.59 g/mol | [5] |
| Physical Form | Solid | |
| InChI Key | QZZVPRNKVJBGKM-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C2=C(N1)N=CC(=C2)Cl)C#N |
Predicted and Inferred Properties
-
Solubility : Like many other heterocyclic compounds of similar molecular weight, it is expected to have moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its solubility in aqueous media is likely to be low.
-
Melting Point : A precise melting point is not published. For a related compound, 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, the absence of experimental thermal data has been noted, suggesting this may be a common gap for such specialized research compounds.[6]
-
Spectroscopic Data : While specific spectra are not available in the public domain, characteristic signals can be predicted:
-
¹H NMR : Protons on the pyrrole and pyridine rings would be expected in the aromatic region (typically δ 7.0-8.5 ppm). The N-H proton of the pyrrole would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR : Signals for the carbon atoms of the fused ring system and the nitrile carbon would be anticipated. The nitrile carbon typically appears around δ 115-120 ppm.
-
IR Spectroscopy : A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch would be expected in the region of 2220-2260 cm⁻¹. N-H stretching of the pyrrole would appear as a broad band around 3200-3500 cm⁻¹.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, with a characteristic M+2 isotopic pattern due to the presence of a chlorine atom.
-
Synthesis and Reactivity
Synthetic Strategies
While a specific, detailed protocol for the synthesis of this compound is not published, its synthesis can be conceptualized based on established methods for constructing functionalized 7-azaindoles. A plausible synthetic pathway would likely involve the construction of the core 7-azaindole ring system followed by the introduction of the chloro and nitrile functionalities.
For instance, the synthesis of the related 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid starts from 4-chloro-7-azaindole, which is first protected at the pyrrole nitrogen (e.g., with a triisopropylsilyl group).[7] This is followed by directed lithiation and subsequent reaction with an electrophile to install the functional group at the 5-position. A similar strategy could be envisioned for the target molecule, where a cyanating agent would be used as the electrophile.
The general workflow for such a synthesis is depicted below:
References
- 1. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. Buy 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | 1015610-15-7 [smolecule.com]
- 7. Page loading... [wap.guidechem.com]
A Predictive and Methodological Guide to the Spectroscopic Characterization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Abstract
Molecular Structure and Predicted Spectroscopic Features
The foundational step in any analytical characterization is a thorough understanding of the molecule's structure. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (Molecular Formula: C₈H₄ClN₃, Molecular Weight: 177.59 g/mol ) is a planar, bicyclic aromatic system.[2] The structure combines a pyrrole ring and a pyridine ring, with electron-withdrawing chloro and cyano substituents. These features create a distinct electronic environment that governs the molecule's spectroscopic signature.
References
An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: A Pivotal Intermediate in Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a heterocyclic building block of significant interest to the medicinal chemistry and drug development community. We will delve into its fundamental physicochemical properties, outline a robust synthetic methodology, explore its chemical reactivity, and detail its critical role as a scaffold in the design of potent and selective kinase inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel targeted therapies.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is a bioisostere of purine, particularly adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows 7-azaindole derivatives to function as competitive inhibitors of kinases, a class of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate.
Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have emerged as a highly successful class of targeted therapeutics. The strategic value of this compound lies in its pre-functionalized 7-azaindole core. The chloro and cyano substituents provide orthogonal handles for synthetic elaboration, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of a starting material are foundational to any successful synthetic campaign. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClN₃ | [1] |
| Molecular Weight | 177.59 g/mol | [1][2] |
| CAS Number | 1021339-16-1 | [1][2] |
| Appearance | Solid (predicted) | |
| Hazard Statement | Irritant | [2] |
Synthesis and Purification: A Validated Protocol
While multiple synthetic routes to substituted 7-azaindoles exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The following protocol is a representative, multi-step synthesis that can be adapted for the preparation of this compound. This protocol is designed to be self-validating through in-process controls and final product characterization.
References
A Technical Guide to the Organic Solvent Solubility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in common organic solvents. This compound, a substituted 7-azaindole, is a key heterocyclic building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1] Solubility is a critical physicochemical property that profoundly impacts reaction kinetics, purification, formulation, and ultimately, bioavailability.[2][3] This document offers a detailed analysis of the molecule's structural attributes, theoretical solubility principles, and two robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. All methodologies are presented with an emphasis on scientific integrity, explaining the rationale behind procedural choices to ensure reliable and reproducible results for researchers and drug development professionals.
Introduction to this compound
1.1. Chemical Structure and Identity
This compound belongs to the pyrrolopyridine class of compounds, which are of significant interest in pharmaceutical research.[4] The core scaffold, 7-azaindole, is a prevalent feature in many biologically active molecules.
-
Molecular Formula: C₈H₄ClN₃
-
Molecular Weight: 177.59 g/mol [5]
-
Core Structure: A fused bicyclic system comprising a pyrrole ring and a pyridine ring.[6]
-
Key Substituents:
-
A chloro group at the 5-position, which increases lipophilicity and molecular weight.
-
A carbonitrile (cyano) group at the 4-position, which is a polar, electron-withdrawing group and can act as a hydrogen bond acceptor.[5]
-
A pyrrole N-H group , which is weakly acidic and can serve as a hydrogen bond donor.[7]
-
1.2. Physicochemical Properties and Solubility Prediction
A priori assessment of a compound's structure allows for a reasoned prediction of its solubility behavior, guided by the principle of "like dissolves like."[8][9]
The molecule exhibits distinct regions of varying polarity:
-
Polar Moieties: The nitrile group (-C≡N), the pyridine nitrogen, and the N-H proton of the pyrrole ring introduce significant polarity and hydrogen bonding capability.[5][7] The pyridine nitrogen and nitrile nitrogen are hydrogen bond acceptors, while the N-H is a hydrogen bond donor.
-
Nonpolar Moiety: The chlorinated benzene-like portion of the pyridine ring and the pyrrole ring's carbon backbone contribute to its nonpolar, lipophilic character.
Predicted Solubility Profile:
-
High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.
-
Moderate to Good Solubility Expected in: Polar protic solvents like methanol and ethanol. However, the energy cost of disrupting the solvent's hydrogen bonding network may limit solubility compared to polar aprotic solvents. Solubility in lower-chain alcohols is also anticipated.[8]
-
Poor to Insoluble Expected in: Nonpolar solvents like hexanes, heptane, and toluene. The polar functional groups will have unfavorable interactions with these nonpolar environments, making dissolution energetically costly.[9]
1.3. Significance in Research and Drug Development
Heterocyclic compounds, especially those containing nitrogen, are foundational in modern drug discovery.[4] The 1H-pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases, making its derivatives potent candidates for targeted therapies, particularly in oncology.[1] Understanding the solubility of an intermediate like this compound is paramount for its use in synthetic transformations, enabling efficient reaction setup, workup, and purification via crystallization or chromatography.
Theoretical Framework of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[2][10]
-
Thermodynamic Solubility: This is the equilibrium concentration of a drug in a saturated solution, a fundamental property of the compound under specific conditions (solvent, temperature, pH).[11] The shake-flask method is the gold standard for its determination.[10][11][12]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a favorable solvent (like DMSO), precipitates out when added to an aqueous medium.[11] It is often higher than thermodynamic solubility but can be time-dependent.
The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Experimental Determination of Solubility
Accurate solubility measurement is crucial for any research application. The following protocols provide methods for both rapid assessment and precise quantification.
3.1. Safety and Handling Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS) for the compound and solvents. While a specific SDS for the 4-carbonitrile isomer is not available, related compounds are classified as acute oral toxins, skin irritants, and serious eye irritants.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][16]
-
Storage: Store the compound in a tightly closed container in a cool, dry place, often refrigerated and protected from light.[5][13]
3.2. Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, small-scale determination of whether the compound is soluble, partially soluble, or insoluble in a range of solvents.[17][18]
Methodology:
-
Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested.
-
Aliquot Compound: Add approximately 1-2 mg of this compound to each tube.
-
Solvent Addition: Add the test solvent (e.g., 0.5 mL) to the corresponding tube.
-
Agitation: Vigorously shake or vortex the tube for 60 seconds.[8]
-
Observation: Let the tube stand for 30 seconds and observe against a well-lit background.[9]
-
Classification:
3.3. Protocol 2: Quantitative Determination via Isothermal Shake-Flask Method
This protocol describes the definitive method for measuring thermodynamic equilibrium solubility.[10][11] It is a self-validating system because the continued presence of solid material at the end of the experiment confirms that the solution is indeed saturated.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 10 mg in 2 mL). The key is to ensure solid remains undissolved.[12]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[10][12] The rationale is to allow enough time for the dissolution process to reach a steady state where the rate of dissolving equals the rate of precipitation.
-
-
Sample Separation:
-
Once equilibrated, remove the vial and allow the undissolved solid to settle for a short period.
-
Carefully withdraw a sample from the supernatant (the clear liquid phase).
-
Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean analysis vial.[11] This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
-
Analysis (via HPLC or UV-Vis):
-
Standard Curve Preparation: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the analytical response (e.g., absorbance at λmax or HPLC peak area) for each standard to generate a calibration curve.
-
Sample Analysis: Dilute the filtered sample solution with the solvent as necessary to bring its concentration within the linear range of the standard curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis).[3]
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the solvent. Express the result in units such as mg/mL, g/L, or molarity.[19]
-
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically for clear comparison and analysis.
4.1. Example Solubility Data Table
The following table presents a template for reporting solubility data, populated with predicted qualitative outcomes based on the physicochemical analysis in Section 1.2. Researchers should replace these predictions with their experimentally determined quantitative values.
| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | (Enter experimental value) |
| Dimethylformamide (DMF) | Soluble | (Enter experimental value) | |
| Acetonitrile (ACN) | Sparingly Soluble | (Enter experimental value) | |
| Tetrahydrofuran (THF) | Sparingly Soluble | (Enter experimental value) | |
| Polar Protic | Methanol (MeOH) | Sparingly Soluble | (Enter experimental value) |
| Ethanol (EtOH) | Sparingly Soluble | (Enter experimental value) | |
| Water | Insoluble | (Enter experimental value) | |
| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | (Enter experimental value) |
| Toluene | Insoluble | (Enter experimental value) | |
| Hexanes | Insoluble | (Enter experimental value) |
4.2. Interpreting the Results
The experimental data should correlate with the theoretical principles. High solubility in DMSO and DMF would be consistent with their strong polar aprotic nature, which effectively solvates both the polar functional groups and the aromatic system. Lower solubility in alcohols reflects the energy penalty of disrupting the solvent's H-bonding network. Insolubility in hexanes confirms the unfavorable energetics of placing a polar molecule in a nonpolar environment. Discrepancies between predicted and observed results can provide valuable insights into the compound's specific solvation properties and crystal lattice energy.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pharmajournal.net [pharmajournal.net]
- 3. improvedpharma.com [improvedpharma.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemscene.com [chemscene.com]
- 6. Buy 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (EVT-11993983) [evitachem.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. chem.ws [chem.ws]
- 9. saltise.ca [saltise.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. 5-Chloro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866546-07-8 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. capotchem.cn [capotchem.cn]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. saltise.ca [saltise.ca]
- 19. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
An In-depth Technical Guide to the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Starting Materials
Introduction
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a molecule of significant interest in the pharmaceutical industry. It serves as a pivotal building block, or key intermediate, in the synthesis of numerous therapeutic agents. Most notably, this scaffold is the core of Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases. The unique arrangement of its chloro, cyano, and fused heterocyclic structure—the 7-azaindole core—makes it an essential pharmacophore for achieving high potency and selectivity in drug candidates.[1][2][3]
This guide provides an in-depth exploration of the prevalent synthetic strategies for constructing this valuable intermediate. We will dissect the chemical logic behind two primary approaches: the functionalization of a pre-existing 7-azaindole core and the de novo construction of the bicyclic ring system from pyridine-based precursors. The discussion will emphasize the causality behind experimental choices, provide detailed protocols, and offer insights for researchers, medicinal chemists, and process development professionals.
Strategic Overview: Assembling the Core Scaffold
The synthesis of this compound can be logically divided into two main retrosynthetic pathways. The choice between these strategies often depends on the availability of starting materials, scalability, and the desired substitution patterns for analogue synthesis.
-
Strategy A: Post-Cyclization Functionalization. This approach begins with the commercially available or readily synthesized 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The strategy involves the sequential and regioselective introduction of the chloro and cyano functional groups onto this pre-formed heterocyclic core. This is often the most direct route for laboratory-scale synthesis.
-
Strategy B: Ring-Closing Annulation. This method involves constructing the pyrrole ring onto a pre-functionalized pyridine precursor. Classic indole syntheses, such as the Fischer indole synthesis, can be adapted for this purpose.[4] This approach offers flexibility in introducing substituents on the pyridine ring early in the sequence and can be advantageous for large-scale manufacturing.
Strategy A: Sequential Functionalization of the 7-Azaindole Core
This strategy leverages the intrinsic reactivity of the 7-azaindole nucleus. The process involves a protection step, followed by sequential chlorination and cyanation, and concluding with deprotection.
Workflow for Strategy A
Caption: Workflow for the synthesis via functionalization of the 7-azaindole core.
Experimental Protocols
Step 1: Protection of the Pyrrole Nitrogen
-
Rationale: The acidic N-H proton of the pyrrole ring must be protected to prevent interference with the strong organolithium base used in the subsequent cyanation step. The triisopropylsilyl (TIPS) group is an excellent choice due to its steric bulk and stability, which also directs metallation to the C4 position.[5]
-
Protocol:
-
To a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous DMF (0.5 M), cool the mixture to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting suspension at 0°C for 1 hour.
-
Add triisopropylsilyl chloride (TIPSCl, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-TIPS protected intermediate, which can often be used without further purification.
-
Step 2: Regioselective Chlorination at C5
-
Rationale: Electrophilic aromatic substitution on the 7-azaindole ring preferentially occurs at the C3 and C5 positions. By using a mild electrophilic chlorine source like N-chlorosuccinimide (NCS), chlorination can be selectively achieved at the C5 position.
-
Protocol:
-
Dissolve the N-TIPS-7-azaindole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (0.2 M).
-
Add N-chlorosuccinimide (NCS, 1.1 eq) in one portion.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the 5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
-
Step 3: Directed Ortho-Metalation and Cyanation at C4
-
Rationale: The TIPS group on the nitrogen directs lithiation to the adjacent C4 position. A strong, non-nucleophilic base like sec-butyllithium (s-BuLi) is required for this deprotonation at low temperatures (-78°C) to prevent degradation.[5] The resulting anion is then trapped with an electrophile. While direct cyanation is possible, a robust two-step sequence involving formylation with DMF followed by conversion of the aldehyde to a nitrile is often more reliable.
-
Protocol:
-
Dissolve the N-TIPS-5-chloro-7-azaindole (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add s-butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.0 eq) dropwise over 30 minutes, maintaining the internal temperature below -70°C.
-
Stir the resulting deep-colored solution at -78°C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 5.0 eq) and continue stirring at -78°C for another hour.[5]
-
Quench the reaction at low temperature with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, dry the organic phase over MgSO₄, and concentrate. The crude aldehyde is then converted to the nitrile without extensive purification.
-
Dissolve the crude aldehyde in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux for 2 hours to form the oxime.
-
Remove the solvent, and dehydrate the crude oxime using a reagent like acetic anhydride or phosphorus oxychloride to yield the N-TIPS protected carbonitrile.
-
Step 4: Deprotection to Yield the Final Product
-
Rationale: The final step is the removal of the silyl protecting group. This is typically achieved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions with trifluoroacetic acid (TFA).[5]
-
Protocol:
-
Dissolve the N-TIPS protected carbonitrile (1.0 eq) in THF (0.3 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).
-
Stir at room temperature for 1 hour.
-
Concentrate the mixture and purify by flash chromatography or recrystallization to obtain pure this compound.
-
Data Summary for Strategy A
| Step | Key Reagents | Solvent(s) | Typical Temp. | Typical Yield |
| 1. Protection | 7-Azaindole, NaH, TIPSCl | DMF | 0°C to RT | >95% |
| 2. Chlorination | N-TIPS-7-Azaindole, NCS | Acetonitrile | Room Temp | 80-90% |
| 3. Cyanation | N-TIPS-5-Chloro-7-Azaindole, s-BuLi, DMF | THF | -78°C | 60-75% (2 steps) |
| 4. Deprotection | Protected Nitrile, TBAF | THF | Room Temp | 85-95% |
Strategy B: Ring-Closing Annulation via Fischer Indole Synthesis
This approach builds the pyrrole ring onto a pre-functionalized pyridine core. The Fischer indole synthesis is a powerful and classic method for forming indole and azaindole systems.[4] It involves the acid-catalyzed cyclization of a phenylhydrazone or, in this case, a pyridylhydrazone.
Workflow for Strategy B
Caption: Workflow for the Fischer indole synthesis approach to the azaindole core.
Experimental Protocols
Step 1: Preparation of 5-Chloro-2-hydrazinylpyridine
-
Rationale: The key precursor for the Fischer synthesis is the corresponding hydrazine. This is typically prepared from the commercially available aminopyridine via diazotization followed by reduction.
-
Protocol:
-
Suspend 2-amino-5-chloropyridine (1.0 eq) in concentrated hydrochloric acid.
-
Cool the suspension to 0°C and add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution.
-
Stir for 2-3 hours, allowing the reaction to warm to room temperature.
-
Basify the reaction mixture with concentrated NaOH solution until a thick precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the hydrazine, which is often used immediately.
-
Step 2: Hydrazone Formation
-
Rationale: The hydrazine is condensed with a carbonyl compound that will ultimately form the pyrrole ring. To install the carbonitrile at the C4 position, a carbonyl compound with a cyano group or a precursor is required. For simplicity, we describe condensation with a generic ketone.
-
Protocol:
-
Dissolve the crude 5-chloro-2-hydrazinylpyridine (1.0 eq) in ethanol.
-
Add the desired ketone or aldehyde (e.g., an α-cyanoketone, 1.0 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture. The resulting hydrazone often precipitates and can be collected by filtration.
-
Step 3: Acid-Catalyzed Fischer Cyclization
-
Rationale: This is the key ring-forming step. A strong acid catalyst, such as polyphosphoric acid (PPA), promotes a[1][1]-sigmatropic rearrangement of the hydrazone, followed by ammonia elimination and aromatization to form the stable 7-azaindole ring system. This method has been specifically proposed for synthesizing 5-chloro-7-azaindoles.[4]
-
Protocol:
-
Add the pyridylhydrazone (1.0 eq) to polyphosphoric acid (PPA, 10-20 times the weight of the hydrazone).
-
Heat the viscous mixture to 120-150°C for 2-4 hours. The reaction progress can be monitored by taking small aliquots, quenching with water, and analyzing by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., NaOH or NH₄OH).
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Step 4: Final Functional Group Manipulation
-
Rationale: Depending on the carbonyl partner used in Step 2, the product from the cyclization may not be the final target. For instance, if a pyruvate ester was used, the resulting product would be a C4-carboxylate ester, which would need to be converted to the nitrile via the corresponding primary amide and subsequent dehydration (e.g., using POCl₃ or trifluoroacetic anhydride).
Data Summary for Strategy B
| Step | Key Reagents | Catalyst/Medium | Typical Temp. | Notes |
| 1. Hydrazine Formation | 2-Amino-5-chloropyridine, NaNO₂, SnCl₂ | HCl | 0°C to RT | Multi-step, one-pot process |
| 2. Hydrazone Formation | Hydrazine, Carbonyl Compound | Acetic Acid / Ethanol | Reflux | Often high yielding |
| 3. Fischer Cyclization | Pyridylhydrazone | Polyphosphoric Acid (PPA) | 120-150°C | The key C-C and C-N bond-forming step |
| 4. FGI | Varies | Varies | Varies | May be required depending on carbonyl partner |
Conclusion
The synthesis of this compound can be effectively accomplished through two distinct and robust strategies. The functionalization of a pre-formed 7-azaindole core (Strategy A) offers a direct and often high-yielding route that is well-suited for medicinal chemistry and analogue synthesis, where the core scaffold is readily available. Its reliance on low-temperature organometallic chemistry requires specialized equipment but provides excellent regiochemical control.
Conversely, the de novo ring construction via a Fischer-type synthesis (Strategy B) provides a powerful alternative, particularly for large-scale production where the cost and availability of starting materials are critical. This approach builds complexity from simpler, cheaper pyridine precursors and avoids cryogenic conditions, although it may require higher temperatures and strong acids.
The optimal choice of synthetic route will ultimately be guided by the specific objectives of the research or development program, balancing factors such as scale, cost, available equipment, and the need for structural diversity. Both pathways represent elegant solutions in modern heterocyclic chemistry for accessing this critical pharmaceutical intermediate.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Unveiling the Core Mechanism of Action: A Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Derivatives as Kinase Inhibitors
This guide provides an in-depth exploration of the putative mechanism of action for kinase inhibitors derived from the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile scaffold. While this specific molecule is a chemical intermediate, its core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a cornerstone in the design of targeted therapeutics, particularly those aimed at inhibiting protein kinases. This document will delve into the molecular interactions, signaling pathways, and experimental validation methodologies relevant to this important class of compounds, with a primary focus on the well-established role of related structures as inhibitors of the Janus kinase (JAK) family.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine nucleus is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry is pivotal to its function. Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, possess a highly conserved ATP-binding pocket. Compounds built upon the 1H-pyrrolo[2,3-b]pyridine scaffold are designed to fit into this pocket, acting as competitive inhibitors that prevent ATP from binding and thereby block the kinase's catalytic activity. This targeted inhibition of specific kinases has become a mainstream approach in cancer therapeutics and the treatment of inflammatory diseases.[1][2][3]
Derivatives of this scaffold have been successfully developed as potent inhibitors against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and, most notably, the Janus kinases (JAKs).[4][5][] The specific substitutions on the core ring system determine the selectivity and potency of the inhibitor for different kinases.
Primary Putative Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Given the extensive research and clinical success of structurally related compounds, the most probable mechanism of action for a therapeutic agent derived from this compound is the inhibition of the JAK-STAT signaling pathway.[7][8][9][10] This pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune cell function.[11]
The JAK-STAT Pathway at a Glance
The JAK-STAT pathway transmits signals from extracellular cytokine or growth factor receptors on the cell membrane to the nucleus, where they modulate gene expression.[11] The key players are:
-
Janus Kinases (JAKs): A family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) that associate with the intracellular domains of cytokine receptors.[10]
-
Signal Transducers and Activators of Transcription (STATs): A family of transcription factors that, upon activation, translocate to the nucleus and regulate gene expression.
The signaling cascade proceeds as follows:
-
Cytokine Binding and Receptor Dimerization: An extracellular cytokine binds to its specific receptor, causing the receptor chains to dimerize.
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes often encode for proteins involved in inflammation and immune responses.
Molecular Mechanism of Inhibition
A 1H-pyrrolo[2,3-b]pyridine-based inhibitor, such as a derivative of this compound, functions as an ATP-competitive inhibitor of JAKs. By occupying the ATP-binding site on the kinase domain of a JAK enzyme, the inhibitor prevents the phosphorylation and subsequent activation of STATs.[7][11] This effectively blocks the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.[9]
The selectivity of the inhibitor for different JAK isoforms (e.g., preferential inhibition of JAK1 and JAK3 over JAK2) is a critical aspect of its therapeutic profile and is determined by the specific chemical modifications to the core scaffold.[7][11]
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 9. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. pfizermedical.com [pfizermedical.com]
Unlocking the Therapeutic Potential of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: A Technical Guide to Target Identification and Validation
Introduction: The Privileged Scaffold of 7-Azaindole in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) has rendered it a "privileged" structure, particularly in the design of kinase inhibitors. The 7-azaindole moiety serves as an excellent hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[1] This fundamental binding mode has been successfully exploited in the development of approved drugs like the B-RAF kinase inhibitor Vemurafenib.[1] The versatility of the 7-azaindole core, with its multiple sites for substitution, allows for the fine-tuning of potency and selectivity against a wide array of protein kinases.[1]
The subject of this guide, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, is a specific derivative of this potent scaffold. The presence of a chloro group at the 5-position and a carbonitrile at the 4-position is anticipated to modulate its biological activity, potentially conferring selectivity and novel inhibitory properties. This document provides an in-depth technical guide for researchers and drug development professionals on the potential biological targets of this compound and outlines a systematic approach to their identification and validation.
Potential Biological Target Classes
Given the extensive literature on 7-azaindole derivatives, the primary and most probable biological targets for this compound are protein kinases. The specific kinase or kinase family will be determined by the unique electronic and steric properties imparted by the chloro and carbonitrile substituents.
Protein Kinases
The human kinome consists of over 500 members, many of which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[1] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit a diverse range of kinases, including:
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases central to the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer.[2]
-
Cyclin-Dependent Kinases (CDKs): Such as CDK9, which plays a crucial role in the regulation of transcription.[3]
-
Haspin Kinase: A serine/threonine kinase involved in mitosis.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose abnormal activation is linked to various cancers.[4][5]
-
c-Met: A receptor tyrosine kinase that, when dysregulated, is implicated in tumor growth and metastasis.[]
-
Janus Kinases (JAKs): Non-receptor tyrosine kinases that are key components of signaling pathways for numerous cytokines and growth factors, making them targets for inflammatory and immune diseases.[]
-
Inhibitory-kappaB Kinases (IKKs): Specifically IKKα, which is involved in the non-canonical NF-κB signaling pathway.[7]
The chloro and carbonitrile groups on the this compound core can influence binding affinity and selectivity through various interactions within the ATP-binding pocket of these kinases.
Other Potential Targets
While kinases are the most likely targets, the 7-azaindole scaffold has also been incorporated into inhibitors of other protein families. Therefore, a comprehensive target identification strategy should also consider:
-
Phosphodiesterases (PDEs): Such as PDE4B, which are involved in second messenger signaling.[8]
-
Ion Channels: For instance, some derivatives have shown activity against the TRPM8 ion channel.[9]
Experimental Workflow for Target Identification and Validation
A multi-pronged approach is essential for the robust identification and validation of the biological targets of this compound. The following workflow outlines a logical progression from initial screening to in-depth validation.
Figure 1: A comprehensive workflow for target identification and validation.
Phase 1: Initial Target Identification
The initial phase aims to generate a list of potential protein targets.
1. Affinity Chromatography:
-
Principle: This technique involves immobilizing a derivative of this compound onto a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.
-
Methodology:
-
Synthesize a derivative of the compound with a linker for immobilization.
-
Couple the derivatized compound to an activated chromatography resin.
-
Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line).
-
Incubate the cell lysate with the affinity resin.
-
Wash the resin to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
2. Kinase Panel Screening:
-
Principle: A high-throughput screening method where the compound is tested against a large panel of purified kinases to determine its inhibitory activity (IC50) against each.
-
Methodology:
-
Select a commercially available kinase panel (e.g., Eurofins, Reaction Biology).
-
Provide the compound at a range of concentrations.
-
The vendor will perform the kinase activity assays (typically radiometric or fluorescence-based).
-
Analyze the resulting data to identify kinases that are potently inhibited by the compound.
-
3. Computational Docking:
-
Principle: A computer-based simulation to predict the binding mode and affinity of the compound to the three-dimensional structures of potential protein targets.
-
Methodology:
-
Obtain the crystal structures of candidate kinases from the Protein Data Bank (PDB).
-
Use molecular modeling software (e.g., Schrödinger, MOE) to dock the compound into the ATP-binding site of each kinase.
-
Analyze the predicted binding poses and scoring functions to prioritize potential targets.
-
Phase 2: Target Validation
This phase focuses on confirming the direct interaction of the compound with the putative targets identified in Phase 1.
1. Cellular Thermal Shift Assay (CETSA):
-
Principle: This assay is based on the principle that the binding of a ligand to a protein stabilizes it against thermal denaturation.
-
Methodology:
-
Treat intact cells or cell lysates with the compound.
-
Heat the samples to a range of temperatures.
-
Separate the soluble and aggregated protein fractions.
-
Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting temperature of the target protein in the presence of the compound confirms direct binding.
-
2. Western Blotting for Pathway Analysis:
-
Principle: To investigate if the compound modulates the signaling pathway downstream of the putative target kinase.
-
Methodology:
-
Treat cells with the compound for various times and at different concentrations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
A decrease in the phosphorylation of downstream substrates is indicative of target engagement and inhibition.
-
Figure 2: A generalized signaling pathway illustrating the inhibitory action of the compound.
3. Isothermal Titration Calorimetry (ITC):
-
Principle: A biophysical technique that directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Methodology:
-
Place a solution of the purified target protein in the sample cell of the calorimeter.
-
Titrate the compound into the protein solution.
-
Measure the heat evolved or absorbed after each injection.
-
Analyze the resulting thermogram to determine the thermodynamic parameters of the interaction.
-
Phase 3: Cellular and In Vivo Confirmation
The final phase aims to establish the physiological relevance of the target engagement.
1. Cell-Based Assays:
-
Principle: To evaluate the effect of the compound on cellular processes that are regulated by the target protein.
-
Methodology:
-
Proliferation Assays (e.g., MTS, CellTiter-Glo): To measure the effect of the compound on cell viability and growth.
-
Migration and Invasion Assays (e.g., Transwell assay): To assess the impact of the compound on cell motility.[4][5]
-
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To determine if the compound induces programmed cell death.[4][5]
-
2. In Vivo Efficacy Studies:
-
Principle: To evaluate the therapeutic potential of the compound in a living organism.
-
Methodology:
-
Select an appropriate animal model (e.g., a mouse xenograft model of cancer where the target is known to be a driver).
-
Administer the compound to the animals.
-
Monitor tumor growth and other relevant physiological parameters.
-
Conduct pharmacokinetic and pharmacodynamic studies to correlate drug exposure with target engagement and therapeutic response.
-
Data Summary and Interpretation
A systematic approach to data collection and interpretation is crucial. The following table provides a template for summarizing the findings from the proposed experiments.
| Experiment | Metric | Expected Outcome for a Validated Target |
| Kinase Panel Screening | IC50 (nM) | Potent inhibition of one or more kinases. |
| Affinity Chromatography | Protein Hits | Identification of the target kinase among the top hits. |
| CETSA | ΔTm (°C) | A significant thermal stabilization of the target protein. |
| ITC | Kd (nM) | A tight binding affinity consistent with cellular potency. |
| Western Blotting | p-Substrate Levels | Dose-dependent decrease in the phosphorylation of downstream substrates. |
| Cell Proliferation Assay | GI50 (µM) | Inhibition of proliferation in cell lines dependent on the target. |
| In Vivo Efficacy | Tumor Growth Inhibition (%) | Significant reduction in tumor growth in relevant animal models. |
Conclusion
This compound, a derivative of the privileged 7-azaindole scaffold, holds significant promise as a modulator of protein function, most likely as a kinase inhibitor. The chloro and carbonitrile substitutions are expected to confer a unique target profile. A rigorous and systematic approach, combining biochemical, biophysical, cellular, and in vivo methodologies, is essential to definitively identify and validate its biological targets. The workflow and experimental protocols detailed in this guide provide a robust framework for elucidating the mechanism of action of this compound and unlocking its full therapeutic potential.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (954112-83-5) for sale [vulcanchem.com]
In Vitro Evaluation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: A Technical Guide for Preclinical Drug Discovery
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the in vitro evaluation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a heterocyclic compound built upon the 7-azaindole scaffold. This scaffold is a privileged structure in medicinal chemistry, recognized for its role in potent kinase inhibitors.[1][2][] The evaluation strategy presented herein is structured as a multi-phase process, beginning with foundational cytotoxicity screening, advancing to specific biochemical assays for target identification and kinetic characterization, and culminating in cell-based assays to confirm the mechanism of action in a physiologically relevant context. Each section provides not only detailed, validated protocols but also the scientific rationale behind the experimental choices, ensuring a thorough and robust preclinical assessment.
Introduction: Strategic Context and Compound Profile
The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors.[4] Its structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site in the catalytic domain of a wide range of kinases.[5] Modifications to this scaffold have yielded potent and selective inhibitors for critical oncology and immunology targets, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[1][2][6] The strategic importance of this scaffold necessitates a rigorous and systematic in vitro evaluation to unlock the therapeutic potential of its derivatives.
Profile of this compound
This compound is a specific derivative of the 7-azaindole scaffold. The chloro and carbonitrile substitutions at the 5- and 4-positions, respectively, are critical for modulating its physicochemical properties and target-binding interactions.[7] Such halogenated heterocyclic compounds are often explored as key intermediates in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment.[8] This guide outlines the essential workflow to characterize its biological activity, starting from broad cellular effects and progressively narrowing down to specific molecular interactions.
A Phased Approach to In Vitro Evaluation
A tiered approach is crucial for an efficient and logical evaluation of any new chemical entity. This process de-risks development by answering the most fundamental questions first before committing resources to more complex, target-specific assays. Our proposed workflow follows this industry-standard model.
Caption: Phased workflow for in vitro evaluation.
Phase 1: Foundational Cytotoxicity and Proliferation Assays
Rationale: Establishing a Therapeutic Window
The initial step is to determine the compound's general effect on cell viability and metabolic activity. This establishes a baseline of cytotoxic concentration across various cell lines, which is fundamental for designing subsequent target-specific assays. Colorimetric assays like XTT or MTT are industry standards due to their simplicity, robustness, and suitability for high-throughput screening.
Protocol: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing potential artifacts. The principle relies on the reduction of the yellow tetrazolium salt XTT into a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, PC-3, MCF-7) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" controls (medium with 0.5% DMSO) and "no-cell" blank controls (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.[9]
-
Incubation with XTT: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C and 5% CO₂, protected from light.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[4]
Data Analysis and Interpretation
The primary output is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce cell viability by 50%.
-
Correct for Background: Subtract the average absorbance of the "no-cell" blank controls from all other readings.
-
Normalize Data: Express the absorbance values of treated wells as a percentage of the vehicle-only control (set to 100% viability).
-
Generate Dose-Response Curve: Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate IC50: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Phase 2: Biochemical Assays for Direct Target Engagement
Rationale: Identifying and Quantifying Kinase Inhibition
If the compound exhibits cytotoxicity, the next logical step is to determine if this effect is mediated by the inhibition of a specific molecular target. Given the 7-azaindole scaffold, protein kinases are the most probable targets.[5] Biochemical assays using purified recombinant enzymes provide a clean, direct measure of a compound's ability to inhibit its target without the complexities of a cellular environment.[10]
Selecting a Target Panel: The Kinome Scan
To identify primary targets and assess selectivity, an initial screening against a large panel of kinases is highly informative. Commercial platforms like KINOMEscan® (binding assay) or KinaseProfiler™ (activity assay) offer services to test the compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).[11] This approach rapidly generates a selectivity profile, highlighting the most sensitive kinases for follow-up studies.
| Kinase Target | Family | % Inhibition @ 1 µM (Hypothetical) | Comment |
| JAK3 | Tyrosine Kinase | 98% | Primary hit. Follow up with IC50. |
| JAK1 | Tyrosine Kinase | 85% | Significant off-target activity. |
| FGFR1 | Tyrosine Kinase | 75% | Significant off-target activity. |
| CDK2 | Serine/Threonine | 45% | Moderate activity. |
| SRC | Tyrosine Kinase | 15% | Low activity. |
| PI3Kα | Lipid Kinase | <10% | Inactive. |
Table 1: Hypothetical kinome profiling data for this compound, identifying potential primary targets.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
Luminescence-based kinase assays, such as ADP-Glo™, are widely used for their high sensitivity and broad applicability.[10] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A highly active kinase will produce a large amount of ADP, resulting in a strong light signal. An effective inhibitor will reduce kinase activity, leading to less ADP and a weaker signal.[10]
Caption: Principle of the ADP-Glo™ kinase assay.
Step-by-Step Methodology (Example: JAK3):
-
Reagent Preparation: Prepare assay buffer, recombinant human JAK3 enzyme, a suitable peptide substrate (e.g., a STAT-derived peptide), and ATP.
-
Assay Condition Optimization: It is critical to use an ATP concentration equal to the Michaelis-Menten constant (Kₘ) for the enzyme.[12] This ensures that the resulting IC50 values are more comparable across different studies and can be used to calculate the inhibitor constant (Kᵢ).[12]
-
Reaction Setup: In a 384-well plate, add the compound at various concentrations. Add the JAK3 enzyme and substrate mixture.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution. Incubate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.[13]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced into ATP and introduce the luciferase/luciferin pair. Incubate for 30 minutes.
-
Measure Luminescence: Read the plate on a luminometer.
Data Analysis: Determining IC50 and Kᵢ Values
Analysis is similar to the cytotoxicity assay, plotting luminescence (as a percentage of the no-inhibitor control) against inhibitor concentration to determine the IC50. For competitive inhibitors, the Cheng-Prusoff equation can be used to convert the IC50 to the inhibitor constant, Kᵢ, providing a true measure of binding affinity.
Kᵢ = IC50 / (1 + [S]/Kₘ)
Where [S] is the substrate (ATP) concentration and Kₘ is the Michaelis constant for that substrate.
Phase 3: Cell-Based Assays for Mechanistic Validation
Rationale: Confirming Activity in a Biological Context
While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and modulate the intended signaling pathway.[14][15][16] These assays bridge the gap between biochemical potency and physiological effect.
Protocol: Target Phosphorylation Assay
A hallmark of kinase inhibitor activity is the reduction of phosphorylation on its direct downstream substrate. For a JAK inhibitor, this would be a STAT protein; for an FGFR inhibitor, this could be FRS2 or ERK.[2][17]
Step-by-Step Methodology (Example: pSTAT5 for JAK3 Inhibition):
-
Cell Culture and Starvation: Culture a cytokine-dependent cell line (e.g., TF-1 or UT-7) that expresses the target pathway. Before the experiment, starve the cells of serum and cytokines for 4-6 hours to reduce baseline signaling.
-
Compound Pre-incubation: Treat the starved cells with various concentrations of the compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine that activates the target pathway (e.g., IL-2 for a JAK1/3 pathway) for a short period (e.g., 15-30 minutes).[6]
-
Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
Detection: Analyze the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 using Western Blot, ELISA, or a high-throughput platform like Meso Scale Discovery (MSD). The ratio of pSTAT5 to total STAT5 is the key readout.
Caption: Simplified JAK/STAT signaling pathway.
Protocol: Apoptosis and Cell Cycle Analysis
Potent kinase inhibitors often induce programmed cell death (apoptosis) or cause cell cycle arrest.[5][18] These phenotypic outcomes can be quantified using flow cytometry.
-
Apoptosis Assay (Annexin V/PI Staining): Treat cancer cells with the compound at concentrations around its IC50 for 24-48 hours. Stain cells with FITC-conjugated Annexin V (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells) and analyze via flow cytometry.
-
Cell Cycle Assay: Treat cells as above, then fix them in ethanol. Stain the DNA with Propidium Iodide and analyze by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Summary and Forward Outlook
This technical guide has outlined a robust, phased strategy for the comprehensive in vitro evaluation of this compound. By systematically progressing from broad cytotoxicity profiling to specific biochemical and cell-based mechanistic studies, researchers can efficiently characterize the compound's biological activity, identify its molecular target(s), and validate its mechanism of action. The data generated through these workflows are critical for making informed decisions about advancing a compound into the next stages of drug discovery, which include ADME/Tox profiling and in vivo efficacy studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bioivt.com [bioivt.com]
- 17. ard.bmj.com [ard.bmj.com]
- 18. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
The Ascendancy of Pyrrolo[2,3-b]pyridines: A Technical Guide to Novel Derivatives in Drug Discovery
Foreword: The 7-Azaindole Scaffold - A Privileged Motif in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this expanse, certain molecular frameworks have emerged as "privileged structures," demonstrating a remarkable propensity for interacting with a wide array of biological targets. The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a testament to this concept. Its structural resemblance to endogenous purines and indoles allows it to function as a bioisostere, effectively competing for the binding sites of key enzymes implicated in numerous pathologies. This unique characteristic has propelled the 7-azaindole scaffold to the forefront of drug discovery, particularly in the realm of kinase inhibition, where it has been integral to the development of approved anticancer drugs such as Vemurafenib (Zelboraf®) and Venetoclax (Venclexta®)[1]. This guide provides an in-depth exploration of the discovery of novel pyrrolo[2,3-b]pyridine derivatives, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into innovative synthetic strategies, explore newly identified biological targets, and provide detailed experimental protocols to empower the next wave of discovery in this exciting field.
I. Strategic Synthesis of the 7-Azaindole Core: From Classical Methods to Modern Innovations
The construction of the pyrrolo[2,3-b]pyridine core is a pivotal step in the journey towards novel derivatives. Over the years, synthetic strategies have evolved from classical, often harsh, methodologies to more elegant and efficient modern techniques. This section will elucidate some of the key synthetic advancements, providing a rationale for their application.
The Foundation: Traditional Routes to 7-Azaindoles
Historically, methods like the Fischer indole synthesis and the Bartoli indole synthesis have been adapted for the preparation of azaindoles. However, the electron-deficient nature of the pyridine ring often leads to lower yields and requires stringent reaction conditions, limiting their broad applicability for generating diverse libraries of compounds[2][3].
The Revolution: Metal-Catalyzed Cross-Coupling and C-H Functionalization
The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized 7-azaindoles. These methods offer superior control over regioselectivity and functional group tolerance, enabling the construction of complex molecular architectures.
A significant breakthrough has been the use of Palladium-catalyzed Sonogashira coupling of aminopyridines with terminal alkynes, followed by an intramolecular cyclization to furnish the 7-azaindole ring system. This approach has been instrumental in the synthesis of a wide range of substituted derivatives[4][5]. More recently, the development of C-H functionalization strategies has provided a more atom-economical and direct approach to modify the 7-azaindole scaffold, avoiding the need for pre-functionalized starting materials[6][7].
A particularly innovative one-pot method involves the alkali-amide controlled selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, from readily available 2-fluoro-3-methylpyridine and arylaldehydes. The choice of the alkali metal counterion in the amide base (lithium vs. potassium) dictates the chemoselectivity of the reaction, offering a versatile and efficient route to these valuable scaffolds[8][9].
II. Novel Biological Targets and Therapeutic Applications
The versatility of the pyrrolo[2,3-b]pyridine scaffold has led to the discovery of potent and selective inhibitors for a growing number of biological targets beyond its initial success in kinase inhibition. This section will highlight some of the most promising recent discoveries.
Expanding the Kinase Inhibitor Landscape
The 7-azaindole core continues to be a fertile ground for the discovery of novel kinase inhibitors targeting various malignancies and other diseases.
-
V600E B-RAF Inhibitors for Melanoma: The V600E mutation in the B-RAF kinase is a key driver in a significant portion of melanomas. Novel pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, demonstrating potent inhibitory activity against V600E B-RAF with IC50 values in the nanomolar range[1][10][11]. These compounds often feature a sulfonamide or a similar hydrogen-bonding moiety to interact with the kinase hinge region.
-
CDK8 Inhibitors for Colorectal Cancer and AML: Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in the progression of colorectal cancer and acute myeloid leukemia (AML). Recently, a series of 7-azaindole derivatives have been identified as potent and selective type II CDK8 inhibitors, exhibiting significant antitumor activity in preclinical models[1][8][12][13][14].
-
FGFR Inhibitors for Various Cancers: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is linked to a variety of cancers. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent pan-FGFR inhibitors, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines[4][15].
Beyond Kinases: Emerging Therapeutic Areas
The therapeutic potential of pyrrolo[2,3-b]pyridine derivatives extends beyond oncology.
-
GSK-3β Inhibitors for Alzheimer's Disease: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been discovered as highly potent and selective GSK-3β inhibitors, showing promise in preclinical models of Alzheimer's disease by reducing tau pathology and promoting neurite outgrowth[10][16][17][18].
-
Phosphodiesterase 4B (PDE4B) Inhibitors for Inflammatory and Neurological Disorders: PDE4B is an enzyme that plays a crucial role in inflammation and cognitive processes. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, demonstrating anti-inflammatory effects and representing a promising new therapeutic strategy for central nervous system diseases[15].
III. Experimental Protocols and Methodologies
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a novel pyrrolo[2,3-b]pyridine derivative and a general protocol for in vitro kinase inhibition assays. These protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the experimental workflow.
Synthesis of a Novel V600E B-RAF Inhibitor
This protocol describes the synthesis of a potent V600E B-RAF inhibitor based on a published methodology[10].
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for a novel V600E B-RAF inhibitor.
Step-by-Step Protocol:
-
Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in triethylamine, add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq). Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.
-
Rationale: This palladium-copper catalyzed cross-coupling reaction efficiently forms the C-C bond between the pyridine and alkyne moieties.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the product can be purified by column chromatography and characterized by ¹H NMR and Mass Spectrometry to confirm the formation of the 3-alkynyl-2-aminopyridine intermediate.
-
-
Intramolecular Cyclization: Dissolve the purified 3-alkynyl-2-aminopyridine intermediate in trifluoroacetic acid (TFA) and stir at 80°C for 4 hours.
-
Rationale: The strong acid protonates the amino group and catalyzes the intramolecular cyclization to form the pyrrole ring of the 7-azaindole core.
-
Validation: After neutralization and extraction, the product should be purified by column chromatography. ¹H NMR will show the characteristic signals of the 7-azaindole ring system, and high-resolution mass spectrometry (HRMS) will confirm the exact mass.
-
-
Amide Coupling: To a solution of the substituted 7-azaindole (1.0 eq) and the desired carboxylic acid (1.1 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature for 6 hours.
-
Rationale: HATU is a highly efficient coupling reagent that facilitates the formation of the amide bond with minimal side reactions.
-
Validation: The final product can be purified by preparative HPLC. Its structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
-
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized pyrrolo[2,3-b]pyridine derivatives against a target kinase.
Diagram of the Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations for IC50 determination.
-
Assay Reaction: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Initiate Reaction: Add the diluted test compounds to the assay plate and incubate at room temperature for 1-2 hours.
-
Signal Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: Measure the fluorescence or luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Rationale: This assay directly measures the ability of the compound to inhibit the catalytic activity of the target kinase.
-
Validation: The assay should include positive (known inhibitor) and negative (DMSO vehicle) controls to ensure its validity. The Z'-factor should be calculated to assess the quality and robustness of the assay.
-
IV. Structure-Activity Relationship (SAR) and Data Analysis
The systematic modification of the pyrrolo[2,3-b]pyridine scaffold and the analysis of the resulting changes in biological activity are crucial for optimizing lead compounds. This section presents a summary of key SAR findings for different classes of inhibitors.
Table 1: SAR Summary for Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
| Target Kinase | Key Structural Features for High Potency | Reference |
| V600E B-RAF | - A hydrogen bond donor/acceptor group at the 3-position (e.g., sulfonamide, amide) to interact with the hinge region.- A substituted phenyl ring at the 5-position to occupy the hydrophobic pocket. | [1][10] |
| CDK8 | - A diaryl urea moiety attached to the 5-position of the 7-azaindole core.- Specific substitutions on the distal phenyl ring are critical for selectivity. | [1][8][13][14] |
| FGFR | - A substituted phenyl or heteroaryl group at the 3-position.- Small, electron-withdrawing groups on the 7-azaindole ring can enhance activity. | [4][15] |
| GSK-3β | - A substituted aromatic or heteroaromatic ring at the 3-position.- The presence of a hydrogen bond acceptor on the substituent is often beneficial. | [10][16][17] |
V. Future Perspectives and Conclusion
The pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its inherent drug-like properties and synthetic tractability have enabled the development of a multitude of potent and selective inhibitors for a diverse range of therapeutic targets. The continued exploration of novel synthetic methodologies, particularly in the realm of C-H functionalization, will undoubtedly lead to the creation of even more complex and diverse chemical libraries based on this remarkable scaffold.
Furthermore, the application of computational chemistry and structure-based drug design will continue to refine our understanding of the intricate interactions between pyrrolo[2,3-b]pyridine derivatives and their biological targets, paving the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The journey of the 7-azaindole core is far from over; it remains a beacon of hope in the ongoing quest for innovative medicines to combat human disease.
References
- 1. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Azaindole synthesis [organic-chemistry.org]
- 13. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of 7-azaindazolyl-indolyl-maleimides as glycogen synthase kinase-3β (GSK-3β) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
A Robust, Two-Step Protocol for the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Application Note: A-7PCCN-01
Abstract
This application note provides a detailed, reliable, and experimentally-grounded protocol for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. This guide outlines a two-step synthetic sequence commencing from the commercially available 5-chloro-7-azaindole. The methodology first involves a regioselective formylation at the C4-position via the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the target nitrile. This protocol is designed for high fidelity and scalability, with in-depth explanations of the chemical principles and critical parameters at each stage.
Introduction and Scientific Context
The 7-azaindole framework is a bioisostere of indole and is of paramount interest in drug discovery, particularly in the development of kinase inhibitors for oncology.[1][2] The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor, enabling potent interactions with the hinge region of many kinase ATP-binding sites. The title compound, this compound, incorporates both a chloro and a nitrile substituent. The chloro group can modulate the electronic properties and provide a vector for further functionalization, while the nitrile group is a versatile handle for conversion into other functional groups such as amines or tetrazoles.
The synthesis of substituted 7-azaindoles can be challenging. Strategies often involve either the construction of the bicyclic core from substituted pyridine precursors or the direct functionalization of the parent 7-azaindole.[3] The latter approach is often preferred for its atom economy and directness. This protocol leverages a functionalization strategy, beginning with 5-chloro-7-azaindole.
Overall Synthetic Strategy
The synthesis is achieved in two primary stages, designed for operational simplicity and high yield.
-
Step 1: Vilsmeier-Haack Formylation. The electron-rich pyrrole ring of the 7-azaindole system is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto such systems.[4][5] It utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to regioselectively formylate the C4-position, yielding 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
-
Step 2: Aldehyde to Nitrile Conversion. The intermediate aldehyde is then converted to the target carbonitrile. This is a common and reliable transformation in organic synthesis. The protocol described herein proceeds via the formation of an aldoxime intermediate by reaction with hydroxylamine, followed by dehydration to afford the nitrile. This two-stage conversion can often be performed in a one-pot manner, providing a streamlined and efficient process.[6][7][8]
Overall Workflow Diagram
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (Intermediate)
This procedure is based on the principles of the Vilsmeier-Haack reaction, a robust method for formylating electron-rich heterocycles.[4][5]
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C using an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes. Ensure the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Reaction with Substrate: Dissolve 5-chloro-7-azaindole (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add the solution of 5-chloro-7-azaindole to the prepared Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 40 °C (reflux for DCM) and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Caution: This is a highly exothermic process with gas evolution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.[9]
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes a one-pot conversion of the aldehyde to the nitrile via an oxime intermediate, a method noted for its simplicity and efficiency.[6][7]
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Optional, as a separate dehydration step)
-
Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or DMF, add hydroxylamine hydrochloride (1.2 eq.) and a base such as pyridine (2.0 eq.) or sodium acetate (1.5 eq.).
-
Oxime Formation & Dehydration: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-8 hours. The reaction proceeds through the formation of the aldoxime, which is subsequently dehydrated in situ at elevated temperatures to form the nitrile. Monitor the reaction by TLC or LC-MS.
-
(Alternative Dehydration): If the in situ dehydration is slow, the reaction can be performed in two steps. First, form the oxime at room temperature for 1-2 hours. Then, after removing the solvent, add a dehydrating agent like acetic anhydride and heat to reflux for 1-2 hours to complete the conversion to the nitrile.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final this compound as a solid.
Data Summary and Reaction Parameters
| Step | Reactant | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Product MW |
| 1 | 5-Chloro-7-azaindole | POCl₃, DMF | Dichloromethane | 0 → 40 | 3 - 5 | 75 - 85% | 180.59 |
| 2 | Intermediate Aldehyde | NH₂OH·HCl, Pyridine | Ethanol / DMF | 80 - 110 | 4 - 8 | 80 - 90% | 177.59 |
Mechanistic Insights
Understanding the underlying reaction mechanisms is critical for troubleshooting and optimization.
Vilsmeier-Haack Reaction Mechanism
Caption: Formation of the electrophilic Vilsmeier reagent and subsequent aromatic substitution.
The reaction is initiated by the attack of the DMF oxygen onto the electrophilic phosphorus atom of POCl₃, leading to the formation of the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. The electron-rich C4-position of the 5-chloro-7-azaindole then attacks this electrophile. Subsequent elimination and hydrolysis during aqueous work-up yield the final aldehyde product.
Conclusion
The synthetic protocol detailed in this application note presents a robust and efficient pathway to this compound, a valuable intermediate for pharmaceutical research. By employing a regioselective Vilsmeier-Haack formylation followed by a reliable aldehyde-to-nitrile conversion, this method provides researchers with a clear and reproducible guide. The explanations of the underlying chemical principles are intended to empower scientists to adapt and optimize this protocol for their specific research and development needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBALDEHYDE CAS#: 1015610-39-5 [m.chemicalbook.com]
Application Notes and Protocols for the Synthesis of Pyrrolo[2,3-b]pyridine Kinase Inhibitors
Introduction: The Significance of Pyrrolo[2,3-b]pyridines in Kinase Inhibition
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]
The 7-azaindole core mimics the natural purine structure of ATP, allowing it to effectively compete for the ATP-binding site of various kinases. Furthermore, the versatile nature of the pyrrolo[2,3-b]pyridine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and bioavailability.[1] This has led to the development of numerous pyrrolo[2,3-b]pyridine-based inhibitors targeting a range of kinases, including Cyclin-Dependent Kinase 8 (CDK8) and Colony-Stimulating Factor 1 Receptor (CSF1R), both of which are implicated in cancer progression.[3][4]
This application note provides a comprehensive, step-by-step experimental procedure for the synthesis of a representative 2-aryl-4-amino-pyrrolo[2,3-b]pyridine kinase inhibitor. The described synthetic strategy employs a convergent approach, highlighting key modern cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind critical experimental choices, such as the use of a protecting group and specific catalytic systems, is also elucidated to provide a deeper understanding of the synthetic process.
Biological Context: Targeting Key Signaling Pathways
To appreciate the significance of the synthesized inhibitors, it is crucial to understand the signaling pathways they target.
The CDK8 Signaling Pathway:
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a crucial regulator of transcription by RNA polymerase II.[2] CDK8 can act as an oncogene by influencing the expression of genes involved in cell proliferation, survival, and differentiation.[5] Inhibition of CDK8 can disrupt these cancer-promoting transcriptional programs, making it an attractive therapeutic strategy.[2]
Caption: CDK8 signaling pathway and point of inhibition.
The CSF1R Signaling Pathway:
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[6] In the tumor microenvironment, CSF1R signaling can promote the pro-tumoral functions of tumor-associated macrophages (TAMs), contributing to tumor growth, invasion, and metastasis.[7][8] Therefore, inhibiting CSF1R is a promising strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.
Caption: CSF1R signaling pathway and point of inhibition.
Experimental Section: Synthesis of a 2-Aryl-4-amino-pyrrolo[2,3-b]pyridine
The following protocol details a representative synthesis, which involves the protection of the pyrrolo[2,3-b]pyridine core, followed by a sequential Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Caption: General synthetic workflow.
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Commercially available | ≥98% |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Commercially available | ≥95% |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Commercially available | - |
| Tetrahydrofuran (THF), anhydrous | Commercially available | ≥99.9% |
| Arylboronic acid | Commercially available | ≥97% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercially available | - |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Commercially available | ≥98% |
| Potassium phosphate (K₃PO₄) | Commercially available | ≥98% |
| 1,4-Dioxane, anhydrous | Commercially available | ≥99.8% |
| Secondary amine | Commercially available | ≥98% |
| Sodium tert-butoxide (NaOtBu) | Commercially available | ≥97% |
| Trifluoroacetic acid (TFA) | Commercially available | ≥99% |
| Dichloromethane (DCM) | Commercially available | ≥99.8% |
Step-by-Step Protocol
Step 1: N-Protection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The pyrrole nitrogen is protected to prevent side reactions in the subsequent cross-coupling steps. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen as it is stable to the conditions of both the Suzuki-Miyaura and Buchwald-Hartwig reactions but can be removed under acidic conditions.[9][10]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the SEM-protected intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: This palladium-catalyzed reaction is a highly efficient method for forming a carbon-carbon bond between the 2-position of the pyrrolo[2,3-b]pyridine core and an aryl group.[11] The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for achieving high yields, especially with heteroaryl halides.[11]
-
In a reaction vessel, combine the SEM-protected intermediate from Step 1 (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and XPhos (0.1 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-aryl intermediate.
Step 3: Buchwald-Hartwig Amination
-
Rationale: This palladium-catalyzed cross-coupling reaction is employed to introduce the amino group at the 4-position, forming a carbon-nitrogen bond.[12] The use of a strong base like sodium tert-butoxide is necessary to deprotonate the amine, facilitating the catalytic cycle.[13]
-
To a reaction vessel, add the 2-aryl intermediate from Step 2 (1.0 eq.), the secondary amine (1.5 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and XPhos (0.1 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene or 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C and stir until the reaction is complete.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the protected final product.
Step 4: Deprotection of the SEM Group
-
Rationale: The final step involves the removal of the SEM protecting group to yield the desired kinase inhibitor. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the SEM group.[14]
-
Dissolve the protected final product from Step 3 (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq.) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate or a mixture of DCM and isopropanol.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization to afford the pure pyrrolo[2,3-b]pyridine kinase inhibitor.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors. By leveraging powerful palladium-catalyzed cross-coupling reactions, a diverse range of analogs can be efficiently prepared for structure-activity relationship studies and further biological evaluation. The strategic use of protecting groups and optimized reaction conditions are key to the successful synthesis of these medicinally important molecules. The provided protocols, along with the underlying scientific rationale, should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Application Note: A Luminescence-Based Assay for Profiling the Kinase Inhibitory Activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Introduction
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, regulating the vast majority of cellular processes, including division, metabolism, and signal transduction.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[2][3][4]
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in the design of kinase inhibitors.[5][] Its deazapurine core structurally mimics adenine, the core component of ATP, allowing it to competitively bind in the highly conserved ATP-binding pocket of many kinases.[5] This structural advantage provides a robust platform for developing potent and selective inhibitors.[5][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory potential of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (hereafter referred to as "Compound Y") against a target kinase. We present a detailed protocol for determining the half-maximal inhibitory concentration (IC50) value using the robust and highly sensitive Kinase-Glo® Luminescent Kinase Assay, a method amenable to high-throughput screening.[3][8][9]
Assay Principle: Quantifying Kinase Activity via ATP Depletion
The protocol described herein utilizes the Kinase-Glo® assay platform, a homogeneous method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[3][10] The core principle is straightforward: an active kinase consumes ATP to phosphorylate its substrate. After the kinase reaction reaches completion, the addition of the Kinase-Glo® Reagent stops the enzymatic reaction and initiates a light-producing reaction catalyzed by a thermostable luciferase.[3][10] This luciferase uses the remaining ATP to convert luciferin into oxyluciferin, generating a stable "glow-type" luminescent signal.
The intensity of the luminescent signal is directly proportional to the concentration of ATP remaining in the well.[8] Therefore, the signal is inversely correlated with kinase activity; high kinase activity results in low luminescence, while inhibition of the kinase leads to less ATP consumption and a higher luminescent signal.[1][3]
Caption: Principle of the luminescence-based kinase inhibitor assay.
Experimental Protocol: IC50 Determination
This protocol is designed for a 96-well plate format but can be scaled to 384-well plates. The central goal is to measure the dose-dependent inhibitory effect of Compound Y on a chosen kinase to calculate its IC50 value.
Materials and Reagents
-
Test Compound: this compound (Compound Y)
-
Solvent: 100% Dimethyl sulfoxide (DMSO), cell culture grade
-
Kinase: Purified, active kinase of interest (e.g., EGFR, PKA, CDK2)
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase
-
Positive Control: A known broad-spectrum or specific kinase inhibitor (e.g., Staurosporine)
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA[2]
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Hardware: White, opaque, flat-bottom 96-well plates; multichannel pipettes; plate reader with luminescence detection capabilities
Step-by-Step Methodology
The entire workflow is a "mix-and-read" procedure, designed for simplicity and high-throughput applications.
Caption: High-level experimental workflow for IC50 determination.
1. Compound and Reagent Preparation (The "Why")
-
Compound Stock: Prepare a 10 mM stock solution of Compound Y in 100% DMSO. Causality: DMSO is a standard solvent for organic molecules, but high concentrations can inhibit enzymes. The final DMSO concentration in the assay should be kept low and constant across all wells (typically ≤1%) to avoid artifacts.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of the 10 mM stock in 100% DMSO. This creates a wide concentration range to ensure a full dose-response curve is captured.
-
Kinase Working Solution: Dilute the kinase enzyme in Assay Buffer to a concentration that results in approximately 10-30% ATP consumption in the final reaction. Causality: This optimal enzyme concentration ensures the assay operates within its linear range, providing a robust signal window for detecting inhibition.[11] This must be determined empirically in a preliminary enzyme titration experiment.
-
Substrate/ATP Mix: Prepare a 2X working solution containing the kinase substrate and ATP in Assay Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase, as this provides the greatest sensitivity for competitive inhibitors.
2. Assay Plate Setup
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted Compound Y, DMSO (for controls), or positive control inhibitor to the appropriate wells.
-
Plate Layout is Critical:
-
0% Inhibition (Max Signal): Wells with 2.5 µL of DMSO. These represent full kinase activity.
-
100% Inhibition (Min Signal): Wells with 2.5 µL of DMSO but no enzyme (add buffer instead). This defines the background signal.
-
Test Compound: Wells with 2.5 µL of each concentration from the serial dilution.
-
Positive Control: Wells with 2.5 µL of a known inhibitor (e.g., Staurosporine) at a concentration known to cause full inhibition.
-
3. Kinase Reaction
-
Add 2.5 µL of the diluted kinase enzyme to each well (except the "100% Inhibition" wells, which receive 2.5 µL of Assay Buffer).
-
Mix gently by tapping the plate or using a plate shaker.
-
Incubate for 10 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its potency.[2][11]
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mixture to all wells. The total reaction volume is now 10 µL.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may vary by kinase and should be determined to ensure the reaction remains in the linear phase.
4. Luminescence Detection
-
Equilibrate the Kinase-Glo® Reagent and the assay plate to room temperature.
-
Mix on a plate shaker for 2 minutes to ensure lysis and signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8] Causality: The proprietary luciferase in the Kinase-Glo® reagent is engineered to produce a stable, long-lasting signal, which allows for batch processing of plates without the need for injectors.[10]
5. Data Acquisition and Analysis
-
Measure the raw luminescence units (RLU) for each well using a plate reader.
-
Data Normalization: Calculate the percent inhibition for each well using the following formula:
-
% Inhibition = 100 * (1 - [RLU_Compound - RLU_100%_Inhibition] / [RLU_0%_Inhibition - RLU_100%_Inhibition])
-
-
IC50 Calculation: Plot the % Inhibition versus the logarithm of the Compound Y concentration. Fit the resulting data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value.[2]
Data Presentation and Interpretation
The results of the assay should be presented clearly to allow for straightforward interpretation of Compound Y's potency and the overall quality of the assay.
Example IC50 Data Table
| Kinase Target | Compound Y IC50 (nM) | Staurosporine IC50 (nM) | Z'-Factor |
| Kinase A | 15 | 5 | 0.85 |
| Kinase B | 250 | 10 | 0.79 |
| Kinase C | >10,000 | 20 | 0.81 |
This table presents hypothetical data for illustrative purposes.
Assay Validation: The Z'-Factor
To ensure the robustness and reliability of the screening data, the Z'-factor should be calculated. This statistical parameter reflects the signal dynamic range and data variation.
-
Z' = 1 - (3 * [SD_max + SD_min]) / |Mean_max - Mean_min|
-
SD_max and Mean_max are the standard deviation and mean of the 0% inhibition control.
-
SD_min and Mean_min are the standard deviation and mean of the 100% inhibition control.
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.[8]
Mechanistic Context and Advanced Applications
The pyrrolo[2,3-b]pyridine core of Compound Y strongly suggests an ATP-competitive mechanism of action.[5] This means it likely binds to the same site as ATP, preventing the kinase from accessing its phosphate source. This mode of inhibition is common for this class of compounds.[12]
Caption: Inhibition of a generic MAPK signaling pathway.
While the luminescence assay is excellent for determining potency (IC50), other techniques can provide deeper mechanistic insights or orthogonal validation:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen™ use a fluorescently labeled substrate and a terbium-labeled phospho-specific antibody. Phosphorylation brings the donor (terbium) and acceptor (fluorescein) into proximity, generating a FRET signal. This provides a direct measure of product formation.[13]
-
Fluorescence Polarization (FP): This method measures the binding of a small fluorescently labeled tracer to the kinase.[14][15] An unlabeled inhibitor like Compound Y will compete with the tracer for binding, causing a decrease in polarization. This is a powerful method for studying direct binding affinity (Kd) and kinetics.[16]
Conclusion
This application note details a robust, sensitive, and high-throughput-compatible protocol for evaluating the inhibitory activity of this compound. The luminescence-based assay provides a reliable method for determining IC50 values, a critical first step in the characterization of any potential kinase inhibitor. By incorporating proper controls and understanding the assay principle, researchers can generate high-quality, reproducible data to guide drug discovery efforts and further investigate the therapeutic potential of this promising compound class.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Cell-Based Assays for Characterizing the Activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Abstract
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile belongs to the 7-azaindole class of heterocyclic compounds, a scaffold recognized as a "privileged" structure in medicinal chemistry due to its frequent appearance in potent kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular activity of derivatives based on this core structure. We present a tiered, logical approach, beginning with broad assessments of cellular viability and progressing to specific mechanistic assays focused on kinase signaling pathways, particularly the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[3][4][5] Detailed, field-proven protocols for key cell-based assays are provided, emphasizing experimental causality and self-validating systems to ensure data integrity and trustworthiness.
I. Rationale and Strategic Assay Selection
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bioisostere of indole and has proven to be an excellent hinge-binding motif for ATP-competitive kinase inhibitors.[1] Its structure allows for the formation of crucial bidentate hydrogen bonds within the ATP binding pocket of many kinases.[1] Derivatives of this scaffold have been successfully developed as inhibitors for various kinases, including BRAF, Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[][7]
Given this background, the initial characterization of a novel this compound derivative should focus on its potential as a kinase inhibitor. A logical workflow begins with assessing its overall effect on cell proliferation and viability. A positive "hit" from this initial screen warrants deeper investigation into the mechanism of action, such as apoptosis induction and target engagement within specific signaling cascades. The JAK/STAT pathway is a primary candidate for investigation, as it is a critical regulator of immune responses, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers and inflammatory diseases.[3][5][8]
Diagram 1: Tiered Assay Strategy for Compound Characterization
Caption: A logical workflow for characterizing novel pyrrolo[2,3-b]pyridine derivatives.
II. Core Experimental Protocols
This section provides detailed, step-by-step protocols for the foundational assays required to profile a novel this compound derivative.
A. Protocol 1: Cell Proliferation and Viability (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10][11]
Materials:
-
Cell Line: A cell line with known dependence on a targetable kinase pathway (e.g., K562 or other leukemia lines for JAK/STAT).
-
Complete Growth Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: 10 mM stock solution in DMSO.
-
MTT Reagent: 5 mg/mL solution in sterile PBS.[9]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[12]
-
96-well, clear, flat-bottom tissue culture plates.
-
Microplate reader (spectrophotometer).
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Prepare a cell suspension at a density of 5 x 10⁴ to 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000-10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (for adherent lines) and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium. A common final concentration range is 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).
-
Carefully remove the seeding medium and add 100 µL of the appropriate compound dilution or control medium to each well.
-
Incubate for the desired exposure period (typically 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.
-
-
Formazan Solubilization & Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well.[11]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[9]
-
Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis & Presentation:
-
Subtract the average OD of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
Table 1: Example Data Summary for a Pyrrolo[2,3-b]pyridine Derivative
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| K562 (CML) | Derivative ABC | 72 | 0.85 |
| A549 (Lung) | Derivative ABC | 72 | 12.3 |
| PC-3 (Prostate) | Derivative ABC | 72 | 7.6 |
B. Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Principle: A key mechanism of anti-cancer drugs is the induction of apoptosis. Caspases-3 and -7 are critical executioner caspases in the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[13][14][15]
Materials:
-
Cell Line and Growth Medium.
-
Test Compound.
-
Caspase-Glo® 3/7 Assay System (e.g., Promega).[14]
-
96-well, opaque-walled, white plates suitable for luminescence.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white plate at the same density as the MTT assay.
-
Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x, and 10x the IC₅₀ value) for a shorter duration, typically 12-24 hours.
-
-
Assay Execution:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[15]
-
Prepare the Caspase-Glo® 3/7 working solution according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14][15]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[13]
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis & Presentation:
-
Subtract the average luminescence from "no-cell" control wells.
-
Calculate the fold change in caspase activity relative to the vehicle-treated cells.
-
Plot the fold change in luminescence against the compound concentration.
C. Protocol 3: Target Engagement in the JAK/STAT Pathway (Western Blot for p-STAT3)
Principle: To determine if the compound's cytotoxic or cytostatic effects are mediated by inhibition of the JAK/STAT pathway, we can measure the phosphorylation status of a key downstream target. STAT3 is directly phosphorylated by activated JAKs at tyrosine 705 (Tyr705).[16] A reduction in p-STAT3 (Tyr705) levels upon compound treatment provides strong evidence of target engagement at the level of JAK or an upstream activator.[16][17]
Diagram 2: JAK/STAT Pathway Inhibition
Caption: Inhibition of JAK prevents STAT3 phosphorylation, dimerization, and nuclear translocation.
Materials:
-
Cell Line: A line with constitutively active STAT3 (many hematopoietic cancer lines) or one responsive to cytokine stimulation (e.g., IL-6).
-
Test Compound.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.[17]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705)[16][17], Mouse anti-total STAT3[16], and an antibody for a loading control (e.g., anti-GAPDH or anti-β-Actin).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for a short period (e.g., 1-4 hours).
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-STAT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[18]
-
Wash the membrane 3x for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection and Re-probing:
Data Analysis & Presentation:
-
Quantify band intensities using software like ImageJ.
-
Calculate the ratio of p-STAT3 to total STAT3 for each condition.
-
Normalize this ratio to the loading control.
-
Present the data as a bar graph showing the percentage of p-STAT3 relative to the vehicle control.
III. References
-
JAK-STAT Signaling Pathway - Wikipedia. Available at: --INVALID-LINK--
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: --INVALID-LINK--
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: --INVALID-LINK--
-
MTT assay protocol. Abcam. Available at: --INVALID-LINK--
-
Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Available at: --INVALID-LINK--
-
The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. Available at: --INVALID-LINK--
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Available at: --INVALID-LINK--
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: --INVALID-LINK--
-
JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: --INVALID-LINK--
-
Cell-based Kinase Assays. Profacgen. Available at: --INVALID-LINK--
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: --INVALID-LINK--
-
CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Available at: --INVALID-LINK--
-
The JAK/STAT signaling pathway. Journal of Cell Science. Available at: --INVALID-LINK--
-
JAK-STAT Signalling Pathway. Slideshare. Available at: --INVALID-LINK--
-
Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. Available at: --INVALID-LINK--
-
STAT-3/phosphoSTAT-3 western blot. Protocol Online. Available at: --INVALID-LINK--
-
Caspase-Glo® 9 Assay Protocol. Promega Corporation. Available at: --INVALID-LINK--
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. Available at: --INVALID-LINK--
-
Application Notes and Protocols for Western Blot Analysis of p-STAT3 Following C188-9 Treatment. BenchChem. Available at: --INVALID-LINK--
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: --INVALID-LINK--
-
Azaindoles in Medicinal Chemistry. PharmaBlock. Available at: --INVALID-LINK--
-
Methods for Detecting Kinase Activity. Cayman Chemical. Available at: --INVALID-LINK--
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. Available at: --INVALID-LINK--
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. Available at: --INVALID-LINK--
-
Caspase-Glo(R) 3/7 Assay Technical Bulletin. Promega Corporation. Available at: --INVALID-LINK--
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: --INVALID-LINK--
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: --INVALID-LINK--
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: --INVALID-LINK--
-
(PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting. ResearchGate. Available at: --INVALID-LINK--
-
5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. EvitaChem. Available at: --INVALID-LINK--
-
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. Vulcanchem. Available at: --INVALID-LINK--
-
5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine. MySkinRecipes. Available at: --INVALID-LINK--
-
CAS 1092579-75-3 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-3-iodo-. BOC Sciences. Available at: --INVALID-LINK--
-
This compound. Matrix Scientific. Available at: --INVALID-LINK--
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: --INVALID-LINK--
-
5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. Appretech Scientific Limited. Available at: --INVALID-LINK--
-
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. ChemScene. Available at: --INVALID-LINK--
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. promega.com [promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Cancer Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry, particularly in the domain of oncology.[1][2][3] Its intrinsic ability to mimic the purine core of ATP allows it to function as an excellent "hinge-binding" motif for protein kinases.[3][4] The pyridine nitrogen and the pyrrole NH group can form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[3][4]
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a key synthetic intermediate and a foundational structure for a new generation of targeted cancer therapeutics. The electron-withdrawing properties of the chloro and carbonitrile substituents at the 5- and 4-positions, respectively, significantly modulate the electronic and steric profile of the 7-azaindole core. This fine-tuning is critical for achieving high potency and selectivity against specific oncogenic kinases. This document serves as a technical guide for researchers leveraging this compound in the discovery and development of novel anti-cancer agents. It provides an overview of its mechanistic basis, potential applications, and detailed protocols for its characterization.
Mechanistic Framework: Targeting Dysregulated Kinase Signaling
The vast majority of small-molecule kinase inhibitors are ATP-competitive, and derivatives of the 7-azaindole scaffold are archetypal examples.[1][4] Dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cellular processes such as proliferation, survival, and migration.[3] Compounds based on the this compound core are designed to interdict these pathogenic signaling cascades at their source.
The primary mechanism of action involves the compound occupying the ATP-binding pocket of the target kinase. The 7-azaindole core forms crucial hydrogen bonds with the kinase hinge region, while the substituents at various positions explore different sub-pockets to confer potency and selectivity.[3][5] For instance, derivatives of this scaffold have been successfully developed to target Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Colony-Stimulating Factor 1 Receptor (CSF1R), all of which are validated targets in oncology.[1][6][7]
Below is a conceptual diagram illustrating the inhibition of a generic oncogenic kinase signaling pathway.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a Putative FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers investigating the potential of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a Fibroblast Growth Factor Receptor (FGFR) inhibitor. While direct literature on this specific molecule is emerging, this guide is built upon the established principles of FGFR inhibition and the well-documented activities of the broader 1H-pyrrolo[2,3-b]pyridine class of compounds. This document offers a robust framework for the characterization and application of this compound, from initial biochemical assays to cell-based functional screens and downstream signaling analysis. The protocols provided herein are designed to be self-validating and are grounded in authoritative methodologies to ensure scientific rigor.
Introduction: The Therapeutic Promise of Targeting FGFR
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo autophosphorylation, triggering a cascade of downstream signaling events.[1] Key among these are the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to cell survival and growth.[1][3]
Genetic aberrations such as gene amplifications, activating mutations, and chromosomal translocations involving FGFRs are frequently implicated in the pathogenesis of various human cancers, including breast, lung, gastric, and bladder cancers.[4] This has rendered the FGFR signaling axis an attractive target for therapeutic intervention. The development of small molecule inhibitors that can selectively block the kinase activity of FGFRs holds significant promise for cancer therapy.[1][2][3] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the design of potent and selective FGFR inhibitors.[1][2] This guide focuses on this compound, a member of this chemical class, and outlines a systematic approach to validating its potential as an FGFR inhibitor.
Mechanism of Action: A Postulated Model
Based on the extensive research into 1H-pyrrolo[2,3-b]pyridine derivatives, it is hypothesized that this compound functions as an ATP-competitive inhibitor of the FGFR kinase domain. The pyrrolopyridine core is expected to form key hydrogen bond interactions with the hinge region of the kinase, a characteristic feature of many kinase inhibitors. The substituents at the 4 and 5 positions of the pyrrolopyridine ring are likely to occupy and interact with adjacent hydrophobic pockets, contributing to the compound's potency and selectivity.
Diagram: Postulated FGFR Signaling Inhibition
Caption: Inhibition of the FGFR signaling cascade by this compound.
Biochemical Characterization: Potency and Selectivity
The initial step in characterizing a novel inhibitor is to determine its potency against the target enzyme in a purified, cell-free system. This is typically achieved through in vitro kinase assays.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a recombinant FGFR enzyme. The extent of phosphorylation is quantified, often using luminescence-based methods that measure the depletion of ATP.
Protocol:
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
Assay buffer (containing MgCl2, MnCl2, DTT, and a buffering agent).
-
This compound (dissolved in DMSO).
-
A suitable kinase assay kit (e.g., Kinase-Glo®).[5]
-
White, opaque 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 10 µM down to 0.1 nM.
-
In the assay plate, add the assay buffer, the recombinant FGFR enzyme, and the kinase substrate.
-
Add the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Kinase Selectivity Profiling
To assess the selectivity of the compound, it is crucial to test it against a panel of other kinases. This can be done in-house or through commercial services that offer large-scale kinase profiling. A selective inhibitor will show significantly higher potency for FGFRs compared to other kinases.
Table 1: Hypothetical IC50 Data for this compound
| Kinase | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
| VEGFR2 | >1000 |
| PDGFRβ | >1000 |
| c-Kit | >5000 |
| Src | >10000 |
Note: The IC50 values for FGFR1-4 are based on a similar compound, 4h, from a study on 1H-pyrrolo[2,3-b]pyridine derivatives, and are for illustrative purposes.[1][2]
Cell-Based Assays: Confirming On-Target Activity
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and inhibit FGFR signaling in a physiological context.
Cell Proliferation/Viability Assay
Principle: Cancer cell lines with known FGFR aberrations (e.g., amplification, mutations) are often dependent on FGFR signaling for their proliferation and survival. Inhibition of FGFR should therefore lead to a decrease in cell viability.
Protocol:
-
Cell Lines: Select cell lines with documented FGFR alterations (e.g., KG-1 [FGFR1 fusion], SNU-16 [FGFR2 amplification], KMS-11 [FGFR3 mutation]).[4]
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Diagram: Cell-Based Assay Workflow
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Nucleophilic Substitution on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone in the development of a multitude of therapeutic agents. Its bioisosteric relationship with indole, coupled with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, imparts unique physicochemical properties that are advantageous for drug-receptor interactions. This scaffold is notably present in a range of kinase inhibitors, highlighting its significance in modern drug discovery.
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a key intermediate, primed for diversification through nucleophilic substitution at the C5 position. The electron-withdrawing nature of the pyridine nitrogen and the 4-carbonitrile group activates the C5-chloro substituent towards nucleophilic attack, making it a versatile handle for the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the strategies and detailed protocols for the nucleophilic substitution on this valuable building block, with a focus on forming C-N, C-O, and C-S bonds.
Mechanistic Considerations: Pathways to Substitution
The substitution of the chlorine atom on the this compound core can be achieved through several mechanistic pathways, primarily dependent on the nature of the nucleophile and the reaction conditions employed.
Nucleophilic Aromatic Substitution (SNAr)
The inherent electron deficiency of the pyridine ring, further amplified by the nitrile group, facilitates classical Nucleophilic Aromatic Substitution (SNAr). This pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. This method is particularly effective for strong nucleophiles.
Application Notes & Protocols: Cyclization Reactions of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Introduction: A Privileged Scaffold for Fused Heterocyclic Systems
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a derivative of 7-azaindole, represents a highly versatile and valuable building block in modern medicinal chemistry. Its intrinsic structural features, including a pyrrole ring fused to a pyridine core, make it a bioisostere of indole and purine systems, rendering it a "privileged scaffold" for interacting with a wide array of biological targets.[1] This framework is particularly prominent in the development of kinase inhibitors for oncology, where the 7-azaindole core can effectively mimic the hinge-binding motif of ATP.[1]
The strategic placement of a cyano group at the 4-position and a chloro substituent at the 5-position provides a powerful synthetic handle for constructing novel, fused polycyclic systems. The ortho relationship between the nitrile (a latent electrophile) and the chlorine (a good leaving group for nucleophilic aromatic substitution) enables a variety of annulation strategies. This guide provides a detailed protocol for one such high-value transformation: the synthesis of a fused pyrrolopyridopyrimidine system, a scaffold known for its potent biological activities.[2]
Reaction Principle: A Two-Stage Annulation Strategy
The conversion of this compound into a fused aminopyrimidine ring system is achieved through a robust two-stage process.
-
Nucleophilic Aromatic Substitution (SNAr): The process begins with the displacement of the C5-chloro atom by an amino group. This step is critical as it installs the necessary nitrogen nucleophile and forms the key intermediate, 5-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This intermediate possesses the classic ortho-amino-nitrile functionality, a well-established precursor for building fused pyrimidine rings.
-
Guanidine-Mediated Cyclocondensation: The ortho-amino-nitrile intermediate undergoes a cyclocondensation reaction with guanidine. In this step, the amino group of the azaindole attacks one of the electrophilic carbons of guanidine, and a subsequent intramolecular cyclization involving the nitrile group leads to the formation of the fused 2,4-diaminopyrimidine ring. This reaction is a powerful method for rapidly increasing molecular complexity and accessing drug-like heterocyclic scaffolds.[3]
Experimental Workflow Overview
The overall synthetic pathway from the starting material to the final fused heterocyclic product is illustrated below.
Caption: Overall workflow for the synthesis of the fused pyrimidine system.
Part A: Protocol for Synthesis of 5-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (Intermediate)
This protocol details the nucleophilic aromatic substitution of the chloride with an amino group. The use of a sealed vessel is necessary to maintain a sufficient concentration of ammonia at elevated temperatures.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Any major |
| Ammonia solution (7 N in Methanol) | 7 N | Any major |
| Ethyl Acetate (EtOAc) | ACS Grade | Any major |
| Hexanes | ACS Grade | Any major |
| Deionized Water | Type I | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | Any major |
Equipment
-
Heavy-walled pressure vessel (Ace Glass or similar) with a PTFE screw cap
-
Stir plate with heating capabilities
-
Rotary evaporator
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel)
-
Analytical balance
Step-by-Step Procedure
-
Vessel Preparation: To a 100 mL pressure vessel equipped with a magnetic stir bar, add this compound (2.0 g, 11.26 mmol).
-
Reagent Addition: Add 20 mL of 1,4-dioxane to the vessel. To this suspension, add the 7 N ammonia solution in methanol (25 mL, 175 mmol).
-
Expertise & Experience: A large excess of ammonia is crucial to drive the reaction to completion and minimize the formation of diarylamine side products. Dioxane is used as a co-solvent to ensure sufficient solubility of the starting material at elevated temperatures.
-
-
Reaction Setup: Securely seal the pressure vessel. Place it in a heating mantle or oil bath on a stir plate.
-
Reaction Conditions: Heat the mixture to 120 °C with vigorous stirring. Maintain this temperature for 16-24 hours.
-
Trustworthiness: The reaction progress should be monitored by TLC or LC-MS. To sample, cool the vessel to room temperature COMPLETELY before opening. A typical mobile phase for TLC is 50% EtOAc in hexanes. The product spot should be significantly more polar than the starting material.
-
-
Work-up: After the reaction is complete, cool the vessel to room temperature in an ice bath. Carefully unseal the vessel inside a fume hood.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the solvents.
-
Purification:
-
Suspend the resulting crude solid in deionized water (50 mL) and stir for 30 minutes to dissolve any ammonium salts.
-
Collect the solid product by vacuum filtration, washing thoroughly with additional deionized water (2 x 25 mL).
-
Dry the solid under vacuum to yield the crude product.
-
If further purification is needed, the product can be recrystallized from an ethanol/water mixture or purified by column chromatography (Silica gel, gradient elution from 30% to 70% EtOAc in hexanes).
-
-
Characterization: Dry the purified product, 5-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, under high vacuum. The expected product is typically a light yellow or off-white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Part B: Protocol for Synthesis of 5H-Pyrrolo[3',2':5,6]pyrido[2,3-d]pyrimidine-2,4-diamine
This protocol describes the cyclocondensation of the amino-nitrile intermediate with guanidine to form the final fused pyrimidine product.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 5-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | From Part A | N/A |
| Guanidine Hydrochloride | ≥99% | Any major |
| Sodium Ethoxide (NaOEt) | ≥97% | Any major |
| Ethanol (200 Proof) | Anhydrous | Any major |
| Deionized Water | Type I | N/A |
Equipment
-
Round-bottom flask with reflux condenser
-
Stir plate with heating capabilities
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
-
Filtration apparatus
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, add 5-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.5 g, 9.48 mmol) and guanidine hydrochloride (2.72 g, 28.45 mmol, 3.0 eq).
-
Solvent and Base Addition: Add 100 mL of anhydrous ethanol. Begin stirring to create a suspension. Under a nitrogen atmosphere, carefully add sodium ethoxide (2.58 g, 37.92 mmol, 4.0 eq).
-
Expertise & Experience: Sodium ethoxide serves two purposes: it neutralizes the guanidine hydrochloride to generate free guanidine base in situ, and it acts as a strong base to catalyze the cyclization. Anhydrous conditions are preferred to prevent hydrolysis of the nitrile or side reactions.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. Maintain the reflux for 12-18 hours.
-
Trustworthiness: Monitor the reaction by LC-MS for the consumption of the starting material and the appearance of the product mass. The product is significantly more polar and may require a mobile phase modifier like formic acid or triethylamine for good chromatography.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate (the product and NaCl) will have formed.
-
Isolation:
-
Slowly add deionized water (100 mL) to the stirred mixture to dissolve the sodium chloride.
-
Stir the resulting suspension for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the filter cake extensively with deionized water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 10 mL).
-
Drying and Characterization: Dry the purified product, 5H-Pyrrolo[3',2':5,6]pyrido[2,3-d]pyrimidine-2,4-diamine, under high vacuum at 50 °C. The product is typically a solid. Confirm its structure and purity via NMR and MS analysis.
Reaction Mechanism: Guanidine Cyclocondensation
The mechanism involves the nucleophilic attack of the azaindole's amino group on guanidine, followed by an intramolecular cyclization and tautomerization to yield the aromatic fused pyrimidine.
Caption: Mechanism of the guanidine-mediated cyclocondensation.
Data Summary and Troubleshooting
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| A | 5-Chloro-4-cyano-7-azaindole | NH₃ (7N in MeOH) | 1,4-Dioxane | 120 °C | 16-24 | 75-90% |
| B | 5-Amino-4-cyano-7-azaindole | Guanidine·HCl, NaOEt | Ethanol | Reflux | 12-18 | 60-85% |
Note: Yields are estimates based on related literature and may vary based on scale and specific conditions.
Expert Insights & Troubleshooting
-
Low Yield in Part A (Amination):
-
Cause: Incomplete reaction or insufficient ammonia concentration.
-
Solution: Ensure the pressure vessel is perfectly sealed. Increase the reaction time or the amount of ammonia solution. Confirm the starting material has fully dissolved at the reaction temperature; if not, a different co-solvent like NMP could be tested.
-
-
Side Products in Part A:
-
Cause: Hydrolysis of the nitrile to an amide or carboxylic acid if water is present. Formation of a diarylamine by-product.
-
Solution: Use anhydrous solvents. Ensure a large excess of ammonia is used to favor the desired reaction over the formation of the diarylamine.
-
-
Low Yield in Part B (Cyclization):
-
Cause: Incomplete reaction or degradation of starting material. Guanidine may not be fully converted to its free base form.
-
Solution: Ensure anhydrous conditions. Use a sufficient excess of sodium ethoxide (at least 2 eq. to neutralize HCl and 1-2 eq. for catalysis). The reaction can be sensitive to the base; alternatives like potassium tert-butoxide could be explored.
-
-
Purification Challenges:
-
Cause: The final product is often a polar, low-solubility solid.
-
Solution: Purification is often achieved by washing/trituration rather than chromatography. If chromatography is necessary, a highly polar mobile phase (e.g., DCM/Methanol with 1% NH₄OH) may be required. Reverse-phase HPLC is also an option for small-scale purification.
-
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Medicinal Chemistry
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold."[1] Its structural resemblance to both indole and the purine core of ATP makes it an exceptional building block, particularly for the development of kinase inhibitors.[1][2] The two nitrogen atoms of the 7-azaindole moiety are adept at forming critical hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding pattern of the natural substrate, ATP.[2] This bioisosteric relationship has been successfully leveraged to create a multitude of potent and selective therapeutic agents targeting various kinases implicated in cancer, inflammation, and autoimmune diseases.[2][3][4]
This guide focuses on a key derivative: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile . This molecule is not merely another 7-azaindole; it is a strategically functionalized intermediate designed for versatility in medicinal chemistry campaigns. The chlorine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The nitrile group at the C4 position can act as a hydrogen bond acceptor or be chemically transformed into other functional groups, providing another vector for optimizing pharmacological properties.
These application notes provide an in-depth look at the utility of this compound, offering detailed protocols for its application in cornerstone reactions of drug synthesis and discussing the rationale behind its design.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1021339-16-1 | |
| Molecular Formula | C₈H₄ClN₃ | |
| Molecular Weight | 177.59 g/mol | |
| Appearance | Solid | |
| Hazard Classification | Acute Toxicity, Oral (Category 3) |
Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Due to its acute toxicity, avoid inhalation of dust and direct contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Note on Purity: This compound is supplied by various vendors primarily for research and development. It is incumbent upon the researcher to confirm the identity and purity of the material via appropriate analytical methods (e.g., NMR, LC-MS, elemental analysis) before use, as suppliers may not provide comprehensive analytical data.
Synthetic Strategy: Accessing the Core Scaffold
One such general approach, the Fischer indole synthesis, is often challenging for electron-deficient pyridine rings.[1] More modern methods, such as palladium-catalyzed cyclizations, are frequently employed.[6] For instance, a route could involve the cyclization of a suitably substituted aminopyridine with an acetylene derivative. The chloro and cyano functionalities would typically be introduced on the pyridine ring prior to the final cyclization step.
Application Protocol I: Suzuki-Miyaura Cross-Coupling
The C5-chloro group is an ideal handle for introducing aryl or heteroaryl diversity via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed C-C bond formation is a cornerstone of modern medicinal chemistry.[7][8] The resulting 5-aryl-7-azaindole-4-carbonitriles can be elaborated to target a wide range of kinases, including FGFR, PI3K, and others where C5 substitution is critical for potency and selectivity.[3][9][10]
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol
This protocol provides robust starting conditions for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground and dried
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
Causality and Rationale:
-
Catalyst System: Pd(dppf)Cl₂ is a robust, commercially available pre-catalyst effective for many heteroaryl couplings. For more challenging substrates, more advanced catalyst systems like Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) may offer improved yields.[8]
-
Base: K₂CO₃ is a common and effective base. Other bases like K₃PO₄ or Cs₂CO₃ can be screened if reactivity is low, as they can enhance the rate of transmetalation.[8]
-
Solvent: The aqueous/organic mixture is crucial. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Degassing is critical to prevent oxidation and deactivation of the Pd(0) active species.
Application Protocol II: Buchwald-Hartwig Amination
The introduction of nitrogen-based substituents at the C5 position is readily achieved via the Buchwald-Hartwig amination.[1][11] This reaction is paramount for developing inhibitors that require a specific amine or amide interaction in the kinase active site, or for modulating physicochemical properties like solubility and cell permeability.
Workflow: Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]
- 4. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. 1203498-99-0|5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buy 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (EVT-11993983) [evitachem.com]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note & Protocols: High-Throughput Screening of Pyrrolo[2,3-b]pyridine Libraries for Kinase Inhibitor Discovery
Abstract
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including FDA-approved drugs.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions, mimicking the adenine hinge-binding motif of ATP, make it an exceptionally fruitful scaffold for the design of kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns to identify novel kinase inhibitors from pyrrolo[2,3-b]pyridine-based chemical libraries. We will delve into the principles of assay development, provide detailed, field-proven protocols for primary and secondary screening, and outline a robust data analysis workflow, establishing a self-validating system for hit identification and confirmation.
The Rationale: Why Screen Pyrrolo[2,3-b]pyridine Libraries Against Kinases?
Kinases are a major class of drug targets, playing pivotal roles in cellular signaling pathways that regulate growth, proliferation, and differentiation.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 7-azaindole core of pyrrolo[2,3-b]pyridines serves as an excellent bioisostere for the purine system of ATP, enabling compounds to effectively compete for the ATP-binding site of kinases. This has led to the successful development of numerous kinase inhibitors, such as the BRAF inhibitor Vemurafenib.[4] Screening libraries based on this scaffold is a rational approach to discovering new, potent, and selective modulators of kinase activity for therapeutic intervention.[5][6][7]
Assay Development: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. The primary goal of assay development is to create a large separation (window) between the signals of positive and negative controls while minimizing data variability.[8] This ensures that "hits" can be confidently distinguished from experimental noise.[9][10][11]
Choosing the Right Assay Technology
For kinase targets, several homogeneous (no-wash) assay formats are amenable to HTS, offering advantages in speed and automation.[12] Two commonly employed and robust technologies are Fluorescence Polarization (FP) and AlphaScreen®.
-
Fluorescence Polarization (FP): This technique measures the change in the tumbling rate of a fluorescently labeled molecule (a tracer, typically a phosphopeptide) upon binding to a larger partner (an anti-phosphopeptide antibody).[12] When the kinase is active, it phosphorylates a substrate peptide. A specific antibody binds this phosphorylated product, but because the product is small, the complex tumbles rapidly, resulting in a low FP signal. In the presence of an inhibitor, the substrate is not phosphorylated, the antibody does not bind, and a fluorescently labeled tracer peptide can bind the antibody instead. This larger tracer-antibody complex tumbles slowly, yielding a high FP signal.[13][14] The key advantage of FP is its ratiometric nature, which reduces interference from factors like compound fluorescence.[12]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the transfer of energy from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity (~200 nm).[15][16][17] For a kinase assay, a biotinylated substrate peptide can be captured by a streptavidin-coated Donor bead, while a phospho-specific antibody is conjugated to an Acceptor bead. When the kinase phosphorylates the substrate, the antibody binds, bringing the beads together and generating a strong luminescent signal.[18] Inhibitors prevent this interaction, leading to a loss of signal. AlphaScreen is known for its high sensitivity.[16]
The Litmus Test: Z'-Factor for Assay Quality Control
Before initiating a full-scale screen, the assay's quality must be rigorously validated. The Z'-factor (Z-prime) is the universal statistical parameter used for this purpose.[19][20][21] It provides a quantitative measure of the separation between the positive control (PC, e.g., no enzyme or 100% inhibition) and negative control (NC, e.g., full enzyme activity, 0% inhibition) distributions.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the controls:[21] Z' = 1 - (3σPC + 3σNC) / |μPC - μNC|
An assay's suitability for HTS is judged by its Z'-factor value, as summarized in the table below.[8][20]
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | Large separation between controls; confident hit identification. Ideal for HTS.[20] |
| 0 to 0.5 | Acceptable | Smaller separation; may require confirmation screens and careful data analysis. |
| < 0 | Unacceptable | Control distributions overlap significantly; the assay is not suitable for screening.[20] |
Protocol Causality: Achieving a Z'-factor ≥ 0.5 is a mandatory checkpoint before proceeding to screen the full library. This single metric validates that the assay's dynamic range and data variability are sufficient to reliably identify active compounds. Factors influencing the Z'-factor include reagent stability, liquid handling precision, and incubation times, all of which must be optimized.
Experimental Protocols: From Primary Screen to Hit Confirmation
The following protocols are designed for a 384-well microplate format, which offers a good balance between throughput and reagent consumption.[9] This example outlines a competitive Fluorescence Polarization (FP) assay for identifying inhibitors of a hypothetical "Cancer-Associated Kinase 1" (CAK1).
Protocol 1: Primary High-Throughput Screen (Single-Point)
Objective: To screen the entire pyrrolo[2,3-b]pyridine library at a single concentration (e.g., 10 µM) to identify initial "hits."
Materials:
-
Pyrrolo[2,3-b]pyridine library (10 mM stocks in 100% DMSO)
-
Purified, active CAK1 enzyme
-
CAK1 peptide substrate
-
ATP
-
FP tracer (fluorescently-labeled phosphopeptide)
-
Anti-phospho-substrate antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer (Assay buffer containing EDTA and the antibody/tracer mix)
-
Low-volume, black, non-binding surface 384-well microplates (e.g., Corning #3676)[13]
-
Acoustic liquid handler (e.g., Echo 525) for compound dispensing
-
Multichannel pipette or automated liquid dispenser (e.g., Tecan EVO)
-
Plate reader capable of measuring fluorescence polarization[14]
Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM stock) into wells of the assay plate. This creates an intermediate concentration of 200 µM in a 1 µL volume.
-
Dispense 20 nL of DMSO into control wells (Negative and Positive controls).
-
-
Plate Layout: Design the plate map to include controls for robust statistical analysis.
-
Columns 1 & 23: Negative Controls (NC) - Full enzyme activity (DMSO only).
-
Columns 2 & 24: Positive Controls (PC) - No enzyme or a known potent inhibitor (0% activity).
-
Columns 3-22: Library compounds.
-
-
Kinase Reaction:
-
Prepare a 2X CAK1 enzyme solution in Assay Buffer. Add 5 µL to all wells except the PC wells (add 5 µL of Assay Buffer without enzyme to PC wells).
-
Prepare a 2X Substrate/ATP solution in Assay Buffer. Add 5 µL to all wells to initiate the reaction. The final reaction volume is 10 µL, and the final compound concentration is 10 µM with 0.1% DMSO.
-
Seal the plates and incubate at room temperature for 60 minutes. The exact time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Reaction Termination and Signal Detection:
-
Prepare a Stop/Detection mix containing the anti-phospho-substrate antibody and FP tracer in Stop/Detection Buffer.
-
Add 10 µL of the Stop/Detection mix to all wells. The final volume is 20 µL.
-
Seal the plates, centrifuge briefly (e.g., 1000 rpm for 1 min) to ensure mixing, and incubate for 30-60 minutes at room temperature to allow for antibody-tracer binding equilibrium.
-
-
Data Acquisition:
-
Read the plates on a suitable plate reader, measuring fluorescence polarization (mP units) at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission for a fluorescein-based tracer).[13]
-
Protocol 2: Secondary Screen & Hit Confirmation (Dose-Response)
Objective: To confirm the activity of hits from the primary screen and determine their potency (IC₅₀).
Methodology:
-
Dose-Response Plating:
-
Select the "hit" compounds from the primary screen.
-
Create a serial dilution series for each hit, typically in 10-point, half-log dilutions (e.g., from 100 µM to 0.005 µM).
-
Dispense these dilutions onto a new 384-well plate using an acoustic liquid handler.
-
-
Assay Execution:
-
Repeat the FP assay as described in Protocol 1. The only difference is that the compound plate now contains varying concentrations of the hit compounds instead of a single concentration.
-
-
Data Analysis:
Data Analysis and Hit Prioritization Workflow
A structured data analysis pipeline is crucial for transforming raw HTS data into a high-confidence list of validated hits.[24][25][26] The workflow ensures that systematic errors are corrected and that hit selection is based on objective statistical criteria.
Workflow Steps Explained:
-
Quality Control (QC): The first step for each plate's data is to calculate the Z'-factor from the positive and negative controls.[26] Plates that fail to meet the quality threshold (Z' < 0.5) should be repeated.
-
Normalization: Raw data (e.g., mP values) are converted into a more intuitive format, such as percent inhibition. This is done relative to the intra-plate controls: % Inhibition = 100 * (Signalsample - MeanNC) / (MeanPC - MeanNC)
-
Hit Selection: A statistical cutoff is applied to identify primary hits. A common method is to use a Z-score, where compounds with activity greater than three standard deviations from the mean of the library population are selected.
-
Dose-Response and IC₅₀ Determination: Primary hits are re-tested in the secondary assay across a range of concentrations to confirm their activity and determine potency (IC₅₀).[27] Compounds that do not show a clear dose-response relationship are often flagged as false positives.[28]
-
Orthogonal Assays: To eliminate artifacts specific to the primary assay technology, confirmed hits should be tested in an orthogonal assay (e.g., testing FP hits in an AlphaScreen assay). This validates that the observed activity is due to inhibition of the target and not an assay-specific interference.
-
Hit Prioritization: The final step involves prioritizing validated hits for lead optimization based on potency (IC₅₀), selectivity, and initial structure-activity relationship (SAR) analysis.
Application Case Study: Screening for CAK1 Inhibitors
To illustrate the process, consider a campaign to screen a 100,000-compound pyrrolo[2,3-b]pyridine library against CAK1, a kinase implicated in hepatocellular carcinoma.[6]
Screening Funnel and Expected Outcomes:
| HTS Stage | Parameters & Actions | Expected Outcome |
| Assay Development | Optimized CAK1 FP assay in 384-well format. Final conditions yield a consistent Z'-factor of 0.75 . | A robust and reliable assay suitable for a full-deck screen. |
| Primary Screen | 100,000 compounds screened at 10 µM. Hit threshold set at >40% inhibition. | 650 primary hits identified (0.65% hit rate). |
| Hit Confirmation | 650 hits tested in 10-point dose-response. Confirmation criteria: full dose-response curve with IC₅₀ < 20 µM. | 210 compounds confirmed as active inhibitors. |
| Orthogonal Screen | 210 confirmed hits tested in an AlphaScreen kinase assay. | 185 compounds show activity in the orthogonal assay, eliminating 25 technology-specific false positives. |
| Hit Prioritization | Analysis of IC₅₀ values and chemical structures. Compounds clustered by core scaffolds to establish preliminary SAR. | A final set of 50 prioritized hits from 5 distinct chemical series, with IC₅₀ values ranging from 50 nM to 5 µM, advanced to lead optimization. |
This systematic, multi-step approach ensures that resources are focused on the most promising chemical matter, maximizing the probability of success in subsequent drug discovery phases.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. labcluster.com [labcluster.com]
- 4. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. revvity.com [revvity.com]
- 17. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. assay.dev [assay.dev]
- 21. Z-factor - Wikipedia [en.wikipedia.org]
- 22. rna.uzh.ch [rna.uzh.ch]
- 23. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 25. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 26. knime.com [knime.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis of this important heterocyclic compound, ensuring the integrity and purity of your final product.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during your experiments, offering explanations for their causes and providing actionable solutions.
Issue 1: Incomplete Chlorination or Formation of Regioisomers
Question: My reaction mixture shows multiple spots on TLC after the chlorination of the 7-azaindole precursor, and the final product contains isomeric impurities that are difficult to separate. What is causing this and how can I improve the regioselectivity?
Plausible Cause & Scientific Explanation:
The chlorination of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring is an electrophilic aromatic substitution reaction. The pyridine ring is generally electron-deficient, while the pyrrole ring is electron-rich. Electrophilic attack is therefore favored on the pyrrole ring, typically at the C3 position. However, directing the chlorination specifically to the C5 position on the pyridine ring can be challenging and is highly dependent on the reaction conditions and the specific chlorinating agent used. The formation of regioisomers, such as 3-chloro, 4-chloro, or 6-chloro derivatives, is a common issue.[1]
The choice of chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride, or even liquid chlorine as mentioned in some patents[2]) and reaction conditions (solvent, temperature, and presence of a catalyst) plays a critical role in directing the substitution. For instance, rhodium-catalyzed C-H chlorination has been shown to provide regioselectivity.[1] Without precise control, a mixture of isomers can be expected.
Suggested Solutions:
-
Optimize the Chlorinating Agent and Conditions:
-
If using NCS, screen different solvents (e.g., DMF, acetonitrile, chlorinated solvents) and temperatures. Lowering the temperature may increase selectivity.
-
Consider using a milder chlorinating agent which may offer better control.
-
Explore catalytic methods, such as those employing rhodium or other transition metals, which have been reported to offer high regioselectivity for the functionalization of 7-azaindoles.[1]
-
-
Protecting Group Strategy:
-
Consider protecting the more reactive positions on the pyrrole ring (e.g., the N1 and C3 positions) prior to chlorination. A common protecting group for the pyrrole nitrogen is a tosyl or BOC group. This can help direct the electrophilic attack to the desired position on the pyridine ring.
-
-
Purification Strategy:
-
If isomeric impurities are formed, careful purification is necessary. High-performance liquid chromatography (HPLC) is often required for separating closely related isomers.[3]
-
Consider converting the mixture of isomers into their derivatives (e.g., esters or amides from a carboxylic acid precursor if applicable) which may have different chromatographic properties, facilitating separation.
-
Issue 2: Low Yield and Byproducts in the Cyanation Step
Question: I am attempting to introduce the nitrile group at the C4 position, but the reaction is sluggish, and I'm observing significant byproduct formation, including the corresponding aldehyde and amide. What could be the problem?
Plausible Cause & Scientific Explanation:
The introduction of a nitrile group onto a heterocyclic ring can be achieved through various methods, with the most probable for this system being a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to a nitrile, or a Sandmeyer reaction on a C4-amino precursor.
-
Via Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction uses a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which is an electrophile.[4][5][6] This reagent formylates electron-rich aromatic rings.[5] Incomplete reaction can leave unreacted starting material, while the intermediate iminium salt can be hydrolyzed back to the aldehyde during workup if the subsequent conversion to the nitrile is not efficient.[6] The Vilsmeier-Haack reaction itself can also lead to side reactions like dimerization.[4]
-
Conversion of Aldehyde to Nitrile: The conversion of the intermediate 4-formyl group to a 4-carbonitrile can be problematic. A common method is reaction with hydroxylamine to form an oxime, followed by dehydration. Incomplete conversion at this stage will lead to the aldehyde impurity.
-
Via Sandmeyer Reaction: If starting from a 4-amino-5-chloro-1H-pyrrolo[2,3-b]pyridine, a Sandmeyer reaction can be used to introduce the cyano group.[1][7] This reaction involves diazotization of the amino group followed by treatment with a copper(I) cyanide.[1] Side reactions can include the formation of phenols (from reaction with water) or other undesired substitutions.
Suggested Solutions:
-
For Vilsmeier-Haack Route:
-
Ensure Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Use anhydrous solvents and reagents to prevent premature hydrolysis.
-
Optimize Reaction Temperature and Time: The formylation step may require heating. Monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material.
-
Efficient Conversion of the Aldehyde: For the conversion of the intermediate aldehyde to the nitrile, ensure the reaction goes to completion. For the oxime dehydration step, a variety of dehydrating agents can be used (e.g., acetic anhydride, trifluoroacetic anhydride, or specific reagents like Burgess reagent).
-
-
For Sandmeyer Reaction Route:
-
Control Diazotization Temperature: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.
-
Use Freshly Prepared Copper(I) Cyanide: The quality of the CuCN is crucial for the success of the Sandmeyer reaction.
-
Control pH: Maintain the appropriate pH during the reaction to minimize side reactions.
-
Issue 3: Presence of Amide and Carboxylic Acid Impurities in the Final Product
Question: My final this compound product is contaminated with the corresponding 4-carboxamide and 4-carboxylic acid. How can I prevent their formation and remove them?
Plausible Cause & Scientific Explanation:
Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions to first form a primary amide and then a carboxylic acid.[8][9][10][11] This hydrolysis can occur during the reaction workup or purification if conditions are not carefully controlled. The presence of strong acids or bases, even in catalytic amounts, at elevated temperatures can promote this unwanted side reaction.
Suggested Solutions:
-
Neutral Workup and Purification:
-
During the reaction workup, use neutral or mildly acidic/basic washes. Avoid prolonged exposure to strong acids or bases.
-
For purification by column chromatography, use a neutral stationary phase like silica gel. If the compound is sensitive to the acidic nature of silica, consider using deactivated silica (by washing with a triethylamine solution) or alumina.[3]
-
-
Anhydrous Conditions:
-
Ensure that all solvents and reagents used in the final steps and during purification are dry, as the presence of water is necessary for hydrolysis.
-
-
Removal of Acidic Impurities:
-
If the carboxylic acid impurity is present, it can often be removed by an aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate) during the workup. The carboxylate salt will be soluble in the aqueous layer.
-
The amide impurity, being more neutral, is more difficult to remove by simple extraction. Careful column chromatography or recrystallization will be necessary. A gradient elution in your chromatography can help separate the more polar amide and acid from the desired nitrile.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A likely synthetic pathway starts from 7-azaindole. The key steps would be:
-
Chlorination: Regioselective chlorination at the C5 position. This might be achieved using a suitable chlorinating agent like NCS, potentially with the use of a directing or protecting group strategy to ensure selectivity.
-
Formylation: Introduction of a formyl group at the C4 position, likely via a Vilsmeier-Haack reaction.
-
Conversion to Nitrile: Transformation of the 4-formyl group into the 4-carbonitrile, for example, through formation of an oxime and subsequent dehydration.
An alternative would be the introduction of an amino group at C4, followed by a Sandmeyer reaction to yield the nitrile. The exact sequence of chlorination and cyanation would be a key consideration in process development.
Q2: What are the most common analytical techniques to identify and quantify impurities in this synthesis?
A2: A combination of chromatographic and spectroscopic techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing the purity of the final product and for quantifying impurities. Developing a gradient method is often necessary to separate all components.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of impurities, which helps in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and for identifying the structures of major impurities if they can be isolated. Specific NMR techniques can also be used for quantitative analysis (qNMR).
Q3: Can I use recrystallization for the final purification?
A3: Recrystallization can be a very effective method for purifying the final product, especially for removing small amounts of impurities with different solubility profiles. The choice of solvent is critical and should be determined experimentally.[3] A good recrystallization solvent will dissolve the compound when hot but will have low solubility for the compound at room temperature or below, while the impurities remain in solution. Common solvents to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbons (heptane, toluene), or mixtures thereof.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates a plausible synthetic pathway and highlights the stages where common impurities may arise.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatographic Purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Welcome to the technical support center for the chromatographic purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the purification of this key heterocyclic intermediate. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you achieve high purity and yield in your experiments.
Introduction: The Challenge of Purifying a Polar Heterocycle
This compound is a member of the 7-azaindole family, a class of compounds of significant interest in medicinal chemistry. The presence of the pyrrole and pyridine rings, along with the polar nitrile group, imparts a significant degree of polarity to the molecule. This polarity, coupled with the basicity of the pyridine nitrogen, presents specific challenges during chromatographic purification, particularly on standard silica gel. Strong interactions between the basic nitrogen and acidic silanol groups on the silica surface can lead to issues such as peak tailing, poor resolution, and even irreversible adsorption of the compound.[1]
This guide will provide a systematic approach to developing a robust purification strategy, starting with analytical thin-layer chromatography (TLC) for method development, followed by a detailed protocol for preparative flash column chromatography. We will then delve into a comprehensive troubleshooting guide in a question-and-answer format to address common problems encountered during the purification process.
Section 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing your valuable crude product to a preparative column, it is crucial to develop an effective separation method using TLC. The goal is to find a solvent system that provides good separation between your target compound and any impurities, ideally with a retention factor (Rf) of 0.2-0.4 for the desired product.[2]
Step-by-Step TLC Method Development:
-
Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable solvent. Dichloromethane (DCM) or a small amount of methanol in DCM is often a good starting point.
-
Spotting: Carefully spot the solution onto a silica gel TLC plate (e.g., silica gel 60 F254).
-
Solvent System Screening: Develop the TLC plate in a sealed chamber with a small amount of your chosen eluent. Start with a non-polar/polar solvent mixture and gradually increase the polarity.
-
Visualization: After development, dry the TLC plate and visualize the spots. Since 7-azaindole derivatives are often UV-active, visualization under UV light (254 nm) is the primary non-destructive method. Further visualization can be achieved using staining agents like iodine vapor or a potassium permanganate dip for compounds that are not UV-active or to reveal other impurities.
Recommended Starting Solvent Systems for TLC:
| Solvent System | Polarity | Comments |
| Hexane / Ethyl Acetate (EtOAc) | Low to Medium | A standard and effective system for many organic compounds. Start with a low percentage of EtOAc (e.g., 10%) and gradually increase. |
| Dichloromethane (DCM) / Methanol (MeOH) | Medium to High | A more polar system suitable for highly polar compounds. Start with a low percentage of MeOH (e.g., 1-2%). Be cautious, as high concentrations of methanol can sometimes dissolve silica gel.[3] |
A good separation is indicated by distinct spots with clear separation between them.
Section 2: Preparative Flash Column Chromatography Protocol
Once an optimal solvent system has been identified via TLC, you can proceed with preparative flash column chromatography. The following is a detailed, self-validating protocol designed to maximize purity and yield.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Flash chromatography column and system (manual or automated)
-
Selected eluent (e.g., Hexane/Ethyl Acetate gradient)
-
Collection tubes
-
TLC plates and chamber for fraction analysis
Step-by-Step Purification Protocol:
-
Column Packing:
-
Choose a column size appropriate for the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude sample by weight.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent mixture. Ensure the packing is uniform and free of air bubbles to prevent channeling.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent, ideally the mobile phase or a slightly more polar solvent.[4] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the starting solvent mixture determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase. A common starting point for 7-azaindole derivatives is a gradient of ethyl acetate in hexanes.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Caption: Workflow for the purification of this compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound in a question-and-answer format.
Q1: My compound is streaking or tailing badly on the TLC plate and the column. What's happening and how can I fix it?
A1: Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives on acidic silica gel.[1] The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to a slow and uneven elution.
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase. The modifier will compete with your compound for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
-
Consider Reverse-Phase Chromatography: For highly polar and basic compounds, reverse-phase chromatography can be a better option.[2] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Q2: I'm getting a very low yield after column chromatography. Where could my product be?
A2: Low recovery can be due to several factors, from irreversible adsorption on the column to decomposition.
Troubleshooting Steps:
-
Check for Irreversible Adsorption: If your compound is highly polar or basic, it might be sticking irreversibly to the silica gel. Try flushing the column with a very polar solvent system, such as 10% methanol in dichloromethane with 1% triethylamine, to see if you can recover the adsorbed material.
-
Assess Compound Stability: 7-azaindole derivatives can be sensitive to prolonged exposure to the acidic environment of silica gel.[6] To check for stability, spot your pure compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots (degradation products) have appeared. If decomposition is an issue, consider using a less acidic stationary phase or minimizing the time the compound spends on the column by using a faster flow rate.
-
Ensure Complete Elution: It's possible your compound requires a more polar solvent than you are using to elute from the column. After your initial elution, try flushing the column with a much more polar solvent mixture to see if any more product comes off.
Q3: My desired product is co-eluting with an impurity. How can I improve the separation?
A3: Co-elution occurs when the polarity of the desired compound and an impurity are very similar.
Troubleshooting Steps:
-
Fine-Tune the Mobile Phase: Small changes to the solvent ratio in your mobile phase can significantly impact selectivity. Try running a gradient with a very shallow slope around the elution point of your compound.
-
Change the Solvent System: Switching one of the solvents in your mobile phase can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can lead to different interactions with your compounds and the stationary phase, potentially resolving the co-eluting species.
-
Consider a Different Chromatographic Technique: If normal-phase chromatography does not provide adequate separation, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, may offer the higher resolution needed to separate closely related compounds.[7]
Caption: A troubleshooting guide for common chromatography issues.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the expected physicochemical properties of this compound?
A: Based on its structure and data for related compounds, this compound is expected to be a solid at room temperature.[8] Due to the presence of the polar nitrile and the N-H group, it is likely to have moderate solubility in polar organic solvents like ethyl acetate, acetone, and methanol, and lower solubility in non-polar solvents like hexane.[9]
Q: What are the most common impurities I might encounter?
A: Common impurities can include unreacted starting materials from the synthesis, such as substituted 2-aminopyridines or other precursors.[10] Side products from the reaction, such as isomers or over-reacted species, may also be present.[11] Residual solvents from the reaction workup are also common.
Q: Can I use reverse-phase chromatography for this compound?
A: Yes, reverse-phase chromatography is a viable, and sometimes superior, option for purifying polar, basic compounds.[2] A typical reverse-phase system would use a C18 column with a mobile phase gradient of water and acetonitrile or methanol. Often, a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by protonating the basic nitrogen.
Q: How do I choose between wet and dry loading of my sample?
A: Wet loading is generally preferred if your compound is readily soluble in the initial mobile phase.[4] Dry loading is the method of choice when your compound has poor solubility in the eluent, as it helps to ensure a narrow sample band at the start of the chromatography, leading to better separation.[4]
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. santaisci.com [santaisci.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 9. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
- 10. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The unique electronic nature of the fused pyrrole and pyridine rings, while bestowing valuable pharmacological properties, also presents a distinct set of challenges in synthetic chemistry.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer field-proven insights and protocols to help you mitigate side reactions and optimize your synthetic routes.
I. Cross-Coupling Reactions: Navigating Catalyst and Substrate Challenges
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern synthetic chemistry and are frequently employed in the functionalization of the pyrrolo[2,3-b]pyridine core. However, the inherent properties of the 7-azaindole nucleus can lead to unexpected side reactions and low yields.
FAQ 1: I am observing low yields and catalyst deactivation in my Suzuki-Miyaura/Buchwald-Hartwig reaction with a halo-pyrrolo[2,3-b]pyridine. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields and catalyst deactivation in cross-coupling reactions involving pyrrolo[2,3-b]pyridines are common issues that often stem from the ability of the 7-azaindole scaffold to act as a ligand for the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1]
Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions:
Caption: A troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Protecting Group Strategy: The most effective way to prevent catalyst inhibition is to protect the pyrrole nitrogen. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group is crucial and can significantly impact the success of the reaction.[2] Masking of hydroxyl and pyrrole functionalities has been shown to be essential for successful Buchwald-Hartwig amination in related systems.[3]
-
Ligand Selection: The choice of ligand is critical for promoting the desired catalytic cycle and preventing catalyst deactivation. For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[1][4] These bulky ligands promote the reductive elimination step and discourage the formation of stable off-cycle palladium complexes.
-
Catalyst Precursor: The choice of palladium precursor can also influence the outcome. While Pd(OAc)₂ is a common choice, pre-catalysts like XPhos Pd G2 or RuPhos Pd G2 can offer improved performance and reproducibility.
-
Base and Solvent Optimization: The base and solvent system plays a crucial role.
-
Bases: Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The choice of base can affect the reaction rate and the prevalence of side reactions.
-
Solvents: Anhydrous, degassed solvents are essential. Toluene, dioxane, and THF are commonly used.
-
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling
-
Preparation: To a dry, nitrogen-flushed flask, add the N-protected halo-pyrrolo[2,3-b]pyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ with a suitable ligand like XPhos, typically 2-5 mol %).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water mixture).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
II. Fischer Indole Synthesis: Understanding and Overcoming Failures
The Fischer indole synthesis is a classic method for constructing the indole ring system. However, its application to the synthesis of 7-azaindoles (aza-Fischer indole synthesis) is often challenging and can lead to undesired side products or complete reaction failure.
FAQ 2: My aza-Fischer indole synthesis is failing, and I'm observing byproducts like aniline and other indole derivatives. What is the underlying cause, and how can I improve the reaction?
Answer:
The failure of the aza-Fischer indole synthesis, particularly with certain substituted pyridylhydrazines, is often due to a competing reaction pathway involving the heterolytic cleavage of the N-N bond in the hydrazone intermediate.[5] This cleavage is promoted by electron-donating substituents on the starting carbonyl compound, which stabilize the resulting iminylcarbocation, diverting the reaction away from the desired[2][2]-sigmatropic rearrangement.[5]
Mechanistic Insight into Aza-Fischer Indole Synthesis Failure:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors for therapeutic applications.[1][2] The inherent electronic properties of the 7-azaindole scaffold, particularly the electron-deficient nature of the pyridine ring, can present unique challenges during synthesis, often leading to suboptimal yields.[3][4]
This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and successfully increase the yield and purity of your target compound.
Synthetic Pathway Overview
The most reliable and commonly employed strategy for synthesizing this compound involves a multi-step sequence starting from a pre-chlorinated 7-azaindole core. The key final step is a palladium-catalyzed cyanation reaction.
The general workflow is outlined below:
References
Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[2,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This privileged heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis can present unique challenges stemming from the electronic properties of the fused pyridine ring.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Issue 1: Low Yield or Reaction Failure in Buchwald-Hartwig Amination
Question: I am attempting to perform a Buchwald-Hartwig amination on a 4-chloro- or 4-bromo-pyrrolo[2,3-b]pyridine with a primary or secondary amine, but my yields are consistently low (<40%) or the reaction fails entirely. What are the likely causes and how can I improve the outcome?
Answer: Low efficiency in Buchwald-Hartwig couplings on the 7-azaindole core is a common hurdle. The electron-rich nature of the pyrrole ring and potential for catalyst inhibition by the pyridine nitrogen requires careful optimization. The primary factors to investigate are the catalyst system (ligand and palladium precursor), the base, and competing side reactions.
Causality and Solutions:
-
Inadequate Ligand Choice: Standard phosphine ligands may not be effective. The coupling often requires bulky, electron-rich alkylbiaryl phosphine ligands that promote the crucial reductive elimination step and stabilize the palladium catalyst.
-
Incorrect Base Selection: The choice and strength of the base are critical. A base that is too weak will not efficiently deprotonate the amine or the intermediate palladium complex. Conversely, an overly strong or sterically hindered base can promote side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for many aminations.[7] However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be necessary to minimize side product formation, albeit potentially requiring higher temperatures.[3][5]
-
-
Side Reaction: Hydrodehalogenation: A frequent side reaction is the reduction of the aryl halide starting material to the corresponding de-halogenated azaindole.[4] This occurs when the catalytic cycle is interrupted, and a palladium-hydride species is generated.
-
Solution: This can often be suppressed by using a less sterically hindered ligand or a weaker base.[4] Ensuring an anhydrous and oxygen-free environment is also critical, as water can be a proton source.
-
-
Pyrrole N-H Interference: The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle.
-
Solution: Protecting the pyrrole nitrogen is often essential. The trimethylsilylethoxymethyl (SEM) group is frequently used.[3] While its removal can sometimes be challenging, its presence facilitates many coupling reactions.
-
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Summary of Recommended Conditions:
| Component | Recommendation | Rationale |
|---|---|---|
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources of Pd(0) for initiating the catalytic cycle.[3][5] |
| Ligand | RuPhos, XPhos, BINAP | Bulky, electron-rich ligands that promote reductive elimination.[3][4][5] |
| Base | NaOtBu, Cs₂CO₃ | Strong base for general use; weaker base for sensitive substrates.[5][7] |
| Solvent | Toluene, Dioxane (anhydrous) | Common aprotic solvents; must be thoroughly degassed.[4][5] |
| Temperature | 80–110 °C | Sufficient thermal energy to drive the reaction to completion.[4][5] |
Issue 2: Failure or Low Yield in Fischer Indole Synthesis of 7-Azaindoles
Question: I am attempting to synthesize a 7-azaindole using a classic Fischer indole synthesis from a pyridylhydrazine and a ketone, but the reaction is failing or giving very poor yields. Why is this less effective than for standard indoles?
Answer: The Fischer indole synthesis, while powerful for carbocyclic systems, is often challenging for 7-azaindoles.[8] The core issue is the electron-deficient nature of the pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group, which deactivates the ring and disfavors the key[4][4]-sigmatropic rearrangement step, thereby increasing its activation energy.[8]
Causality and Solutions:
-
Unfavorable Electronic Effects: The electron-withdrawing pyridine nitrogen makes the pyridylhydrazone intermediate less nucleophilic, hindering the cyclization.
-
Inadequate Catalyst: Standard acid catalysts may not overcome the high activation energy.
Recommended Catalysts for 7-Azaindole Fischer Synthesis:
| Catalyst | Temperature Range | Advantages | Considerations |
|---|---|---|---|
| Polyphosphoric Acid (PPA) | 100–180 °C | Strong dehydrating agent and acid catalyst; often effective.[8] | Workup can be difficult; viscous medium. |
| Zinc Chloride (ZnCl₂) | 150–200 °C | Strong Lewis acid; can drive difficult cyclizations. | Requires high temperatures; can be harsh. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60–100 °C | Very strong, non-oxidizing acid; often gives cleaner reactions. | Corrosive and requires careful handling. |
Issue 3: Complications in Product Purification
Question: My crude pyrrolo[2,3-b]pyridine product is proving very difficult to purify by silica gel chromatography. I'm seeing significant streaking and poor separation from byproducts. What can I do?
Answer: Purification challenges are common with this class of compounds. The presence of two nitrogen atoms—one in the pyridine ring and one in the pyrrole ring—makes these molecules relatively polar and basic.[10] This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing tailing (streaking) and often irreversible adsorption.
Causality and Solutions:
-
Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms bind tightly to the acidic silica surface.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to compete for the active sites on the silica. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to the solvent system (e.g., ethyl acetate/hexanes). This will significantly improve peak shape and recovery.
-
Solution 2 (Alternative Stationary Phase): If mobile phase modification is insufficient, switch to a different stationary phase. Alumina (neutral or basic) is often a good alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) can be very effective.
-
-
High Polarity of Compound: The compound may be too polar for normal-phase chromatography, requiring highly polar eluents that provide poor selectivity.
-
Solution: Consider crystallization as a primary purification method. If the crude product is a solid, screening various solvent systems (e.g., EtOAc/hexanes, acetone/water, ethanol) may yield a crystalline material of high purity, bypassing chromatography altogether.
-
Frequently Asked Questions (FAQs)
Q1: When is it necessary to use a protecting group on the pyrrole nitrogen of the 7-azaindole core?
A1: Protection of the pyrrole nitrogen is highly recommended or essential for several key transformations:
-
Metalation/Lithiation: To selectively functionalize the C2 position, the N-H proton must be protected to prevent it from being the primary site of deprotonation.[11]
-
Cross-Coupling Reactions: In reactions like Buchwald-Hartwig and Suzuki couplings, the unprotected N-H can interfere with the catalyst or act as a competing nucleophile. Protection leads to cleaner reactions and higher yields.[3]
-
Nucleophilic Aromatic Substitution (SNAr): Certain N-protecting groups, particularly the SEM group, can serve a dual role by also activating the C4 position toward nucleophilic attack.[12][13]
Q2: What is the most versatile and modular approach for synthesizing a library of substituted pyrrolo[2,3-b]pyridines?
A2: A late-stage functionalization strategy using palladium-catalyzed cross-coupling reactions is arguably the most versatile approach. This typically involves:
-
Synthesizing a multi-halogenated pyrrolo[2,3-b]pyridine core (e.g., 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine).
-
Protecting the pyrrole nitrogen (e.g., with a SEM group).[3]
-
Selectively performing sequential cross-coupling reactions. Due to the different reactivities of C-I and C-Cl bonds, you can perform a Suzuki or Sonogashira coupling at the more reactive C2-iodo position first, followed by a Buchwald-Hartwig amination at the C4-chloro position.[3] This modularity allows for the rapid generation of diverse analogues from a common intermediate.
General Synthetic Strategy Decision Tree
Caption: Decision tree for selecting a synthetic approach to pyrrolo[2,3-b]pyridines.
Q3: My Sonogashira coupling to prepare an alkynylpyridine precursor is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How can I fix this?
A3: The Sonogashira reaction is a powerful C-C bond-forming tool but requires careful control to suppress the undesired homocoupling of the terminal alkyne.[14]
-
Ensure Strict Anaerobic Conditions: The Glaser homocoupling is an oxidative process often promoted by oxygen. Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by bubbling argon through them for 30-60 minutes) and maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction.
-
Control the Copper(I) Co-catalyst: While CuI is essential for the catalytic cycle, excess amounts can accelerate homocoupling. Use a catalytic amount, typically 1-5 mol %.[15] In some cases, copper-free Sonogashira conditions can be employed, though they may require different ligands and conditions.
-
Base and Solvent: Triethylamine (Et₃N) often serves as both the base and a solvent.[16] It scavenges the HX produced during the reaction. Ensure it is anhydrous and freshly distilled.
-
Microwave Irradiation: For sluggish reactions, switching to microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition and side reactions.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. ajol.info [ajol.info]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting low yield in 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile reactions
Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical heterocyclic building block. As a key intermediate in the development of novel therapeutics, such as FGFR and JAK inhibitors, achieving a robust and high-yielding synthesis is paramount.[1][2]
This document moves beyond simple procedural lists to explain the why behind experimental choices, helping you diagnose issues and logically arrive at a solution.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for a multi-step synthesis of this compound?
A1: Given the challenges inherent in functionalizing the 7-azaindole core, a realistic overall yield for a 3-to-5-step sequence is typically in the range of 20-40%. Yields can be significantly lower if key steps, such as the introduction of the carbonitrile group, are not fully optimized. Each step requires careful control to prevent the formation of difficult-to-remove impurities.
Q2: Which synthetic step is typically the bottleneck for achieving high yield?
A2: The introduction of the carbonitrile group at the C4 position is often the most challenging step. This is due to the specific electronic properties of the pyrrolo[2,3-b]pyridine ring system. Methods like Sandmeyer reactions or palladium-catalyzed cyanations on a 4-halo precursor can be low-yielding without careful optimization due to side reactions or catalyst deactivation.[3]
Q3: Is it necessary to use a protecting group for the pyrrole N-H?
A3: Yes, it is highly recommended. The pyrrole N-H proton is acidic and can interfere with many reactions, especially those involving strong bases (e.g., lithiation) or organometallic catalysts.[1][4] Protecting groups like triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM) are commonly used to prevent N-functionalization and improve solubility.[1][3] The choice of protecting group should be made based on its stability to downstream reaction conditions and the ease of its eventual removal.
Q4: What are the most common impurities I should be aware of?
A4: Common impurities include:
-
Dehalogenated product: Loss of the chloro- or iodo-substituent during cross-coupling reactions.[3]
-
Isomeric products: If starting from a polysubstituted pyridine, incorrect regioselectivity during the initial cyclization can lead to isomers.
-
Hydrolyzed nitrile: The carbonitrile group can be hydrolyzed back to a carboxamide or carboxylic acid during workup or purification under non-neutral pH conditions.
-
Dimerized starting materials: Self-condensation of picoline-type precursors under strongly basic conditions is a known side reaction in azaindole synthesis.[4]
Troubleshooting Guide: Low Yield Scenarios
This section addresses specific experimental problems. Each issue is presented with potential causes and actionable solutions.
Scenario 1: Low Conversion to the 7-Azaindole Core
Question: "My initial cyclization to form the 5-chloro-7-azaindole ring is failing. The crude NMR shows a complex mixture of products with very little of the desired azaindole."
Causality & Solution: The formation of the azaindole skeleton, whether through methods like the Bartoli or Fischer indole synthesis, or transition-metal-mediated cyclizations, is sensitive to steric and electronic effects.[5][6]
-
Cause 1: Starting Material Purity: Impurities in your substituted pyridine or pyrrole precursor are a primary cause of complex side reactions.
-
Solution: Verify the purity of all starting materials by NMR and LCMS. Repurify via distillation or recrystallization if necessary.
-
-
Cause 2: Suboptimal Base or Catalyst: In reactions involving deprotonation, such as the Chichibabin cyclization, using an incorrect amount or type of base (e.g., LDA) can lead to self-condensation of the starting material rather than the desired cyclization.[4]
-
Solution: Carefully titrate your organolithium reagents before use. Screen different bases (e.g., LiHMDS, KHMDS) and stoichiometries. For transition-metal-catalyzed routes, screen different ligands and metal precursors (e.g., Pd vs. Cu).
-
-
Cause 3: Harsh Thermal Conditions: Many cyclization reactions are thermally sensitive. Excessive heat can lead to decomposition and polymerization.
-
Solution: Perform a temperature optimization study, starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC or LCMS. Microwave-assisted synthesis can sometimes provide rapid, controlled heating that minimizes degradation.
-
Scenario 2: Failure to Introduce the C4-Carbonitrile Group
Question: "I am trying to convert 4-iodo-5-chloro-1H-pyrrolo[2,3-b]pyridine to the 4-carbonitrile using palladium catalysis, but I am only recovering starting material or getting the de-iodinated product."
Causality & Solution: Palladium-catalyzed cyanation is notoriously sensitive. The 7-azaindole nucleus can act as a ligand for the palladium catalyst, leading to catalyst inhibition. Furthermore, the oxidative addition into the C4-I bond can be competitive with addition into other C-X bonds.[3]
-
Cause 1: Catalyst Deactivation/Inhibition: The pyridine nitrogen in the 7-azaindole core can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Use a more electron-rich and sterically hindered phosphine ligand like XPhos or RuPhos, which can promote the desired reductive elimination step and are less susceptible to displacement by the substrate.[3] Increase the catalyst loading from 1-2 mol% to 5-10 mol%.
-
-
Cause 2: Incorrect Cyanide Source: The choice of cyanide reagent is critical.
-
Solution: Zinc cyanide (Zn(CN)₂) is often a superior choice to CuCN or KCN in palladium catalysis as it is less basic and less likely to cause side reactions. It also helps to avoid the formation of inactive palladium-cyanide complexes.
-
-
Cause 3: Suboptimal Reaction Conditions: Solvent, temperature, and base play a synergistic role.
-
Solution: Use a polar, aprotic solvent like DMF or DMA. Ensure the reaction is run under strictly anhydrous and inert conditions (degas the solvent thoroughly). Screen temperatures, typically between 80-120 °C.
-
Scenario 3: Issues with N-H Protecting Group
Question: "I successfully protected the pyrrole nitrogen with a TIPS group, but it was cleaved during my subsequent reaction. In another attempt, I can't remove the SEM group without decomposing the molecule."
Causality & Solution: Protecting group stability must be orthogonal to all subsequent reaction and purification conditions.
-
Cause 1: Incorrect Protecting Group Choice: The stability of common silyl protecting groups (like TIPS) is pH-dependent. They are sensitive to both strong acid and fluoride sources. The SEM group is generally more robust but requires specific conditions for removal.
-
Solution: Map out your entire synthetic sequence. If you have a fluoride-based reaction downstream, avoid silyl protecting groups. If you have a highly acidic step, a BOC group might be more suitable, though it can be labile. For general robustness, the SEM group is a good choice.[3]
-
-
Cause 2: Harsh Deprotection Conditions: Forcing a deprotection can destroy the target molecule.
-
Solution for SEM-deprotection: Avoid brute-force acidic conditions. A standard and milder method is to use tetrabutylammonium fluoride (TBAF) in THF at room temperature to 50 °C. Alternatively, magnesium bromide (MgBr₂) in an appropriate solvent can be effective.
-
Solution for TIPS-deprotection: Besides TBAF, treatment with acetic acid in THF/water is a common method for cleaving TIPS groups.[1]
-
Experimental Protocols & Data
Protocol: Palladium-Catalyzed Cyanation of a 4-Iodo-7-Azaindole Precursor
This protocol provides a robust starting point for the challenging cyanation step.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add N-protected 4-iodo-5-chloro-7-azaindole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and Pd(dppf)Cl₂ (0.1 equiv).
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF, approx. 0.1 M concentration).
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LCMS, checking for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully quench with aqueous sodium bicarbonate solution and dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite to remove palladium residues. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography.
Table 1: Key Reaction Parameters & Expected Outcomes
| Parameter | Recommended | Rationale & Common Pitfalls |
| Catalyst | Pd(dppf)Cl₂, XPhos Pd G3 | Dppf is a good starting point. If yield is low, switch to a more active Buchwald-Hartwig type catalyst (XPhos). |
| Ligand | (if using Pd₂(dba)₃) | XPhos, RuPhos |
| Cyanide Source | Zn(CN)₂ | Less basic and more compatible with Pd catalysis than NaCN or KCN. Use of CuCN may require higher temperatures. |
| Solvent | DMF, DMA | Polar aprotic solvents are necessary for solubility and to facilitate the reaction. Must be strictly anhydrous. |
| Temperature | 100-120 °C | Sufficient thermal energy is needed for oxidative addition and reductive elimination. Temperatures >140°C risk decomposition. |
| Expected Yield | 50-75% | Yields are highly dependent on substrate purity and reaction setup. Lower yields often indicate catalyst issues or incomplete reaction. |
Visualizations
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Diagram 2: Key Relationships in Palladium-Catalyzed Cyanation
This diagram illustrates how changing reaction parameters can lead to different outcomes.
Caption: Influence of key parameters on the outcome of cyanation.
References
- 1. Page loading... [guidechem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. Azaindole synthesis [organic-chemistry.org]
Technical Support Center: Characterization and Troubleshooting of Byproducts in 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a key intermediate for kinase inhibitors and other pharmaceuticals, requires stringent control over impurities.[1][2] This guide provides in-depth troubleshooting for common byproducts encountered during its synthesis, focusing on their characterization and mitigation. The presence of impurities can compromise the safety and efficacy of the final drug product, making their identification and control a critical aspect of pharmaceutical development.[3][4]
Section 1: The Synthetic Pathway - A High-Level Overview
A common synthetic route to this compound involves a multi-step process. While various specific reagents and conditions exist, a generalized pathway often includes the formation of the pyrrolopyridine (7-azaindole) core, followed by chlorination and cyanation.[5][6][7] Each step presents a unique set of challenges and potential side reactions.
References
- 1. 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of Azaindoles [manu56.magtech.com.cn]
Stability issues of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in solution
Welcome to the technical support center for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in solution. As a valued intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, ensuring its integrity during experimental workflows is paramount.
This document provides in-depth technical guidance based on established chemical principles and data from structurally related compounds, given the limited availability of specific stability studies for this particular molecule. Our aim is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, the primary stability concerns for this compound in solution are hydrolysis of the nitrile group, potential photodegradation, and sensitivity to highly acidic or basic conditions. The pyrrolopyridine core, while generally stable, can be susceptible to degradation under harsh conditions.
Q2: In which solvents is this compound most stable?
A2: For short-term storage and immediate use, aprotic solvents such as DMSO, DMF, and acetonitrile are recommended. These solvents are less likely to participate in the hydrolysis of the nitrile group. For long-term storage, it is advisable to store the compound as a solid at the recommended temperature, protected from light and moisture.
Q3: Is this compound sensitive to light?
A3: N-heterocyclic aromatic compounds can be susceptible to photodegradation.[1][2][3] It is best practice to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil, especially during long experiments or when stored in solution.
Q4: Can I heat solutions of this compound?
A4: Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate degradation, particularly hydrolysis of the nitrile group, especially in the presence of acidic or basic impurities.[4][5] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: What are the expected degradation products?
A5: The most likely degradation product is the corresponding carboxylic acid, 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, formed via hydrolysis of the nitrile group.[5][6][7] Under certain basic conditions, the intermediate amide may also be formed.[8] Other degradation pathways could involve the chlorinated pyridine ring, although these are generally less common under typical experimental conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Loss of Compound Potency or Unexpected HPLC/LC-MS Peaks Over Time
-
Potential Cause: Degradation of the compound in your solvent of choice.
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a protic solvent (e.g., methanol, ethanol, water), consider switching to an aprotic solvent like DMSO or acetonitrile for your stock solutions.
-
pH Control: Ensure your solution is not acidic or basic. Buffer your aqueous solutions if compatible with your experimental setup. The stability of related 7-azaindole derivatives can be pH-dependent.
-
Storage Conditions: Store stock solutions at -20°C or -80°C. For daily use, prepare fresh dilutions from the stock. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Issue 2: Inconsistent Results in Biological Assays
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Medium Stability Test: Perform a preliminary experiment to assess the stability of the compound in your specific cell culture or assay medium over the time course of your experiment. Use HPLC or LC-MS to quantify the compound at different time points.
-
Fresh Preparations: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time: If stability is a concern, design your experiments to minimize the time the compound spends in the aqueous assay buffer.
-
Issue 3: Appearance of a New Peak in Chromatographic Analysis
-
Potential Cause: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous, high-purity aprotic solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment in Aqueous Buffer
-
Prepare a stock solution of the compound in DMSO.
-
Dilute the stock solution into your aqueous buffer of interest to the final working concentration. Ensure the final DMSO concentration is low and consistent across samples.
-
Incubate the solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile.
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining parent compound.
Data Summary
| Condition | Solvent System | Expected Stability | Primary Degradation Pathway | Mitigation Strategy |
| pH | Aqueous Buffers | Unstable at high and low pH | Hydrolysis of the nitrile group | Maintain pH as close to neutral as possible. |
| Solvent | Protic (e.g., Methanol, Water) | Moderate to Low | Solvolysis/Hydrolysis of the nitrile | Use aprotic solvents (DMSO, DMF, Acetonitrile). |
| Aprotic (e.g., DMSO, DMF) | High | Minimal | Recommended for stock solutions. | |
| Temperature | All Solvents | Decreases with increasing temperature | Accelerated hydrolysis and other reactions | Store solutions at low temperatures (-20°C or -80°C). Avoid prolonged heating. |
| Light | All Solvents | Potentially Unstable | Photodegradation | Protect solutions from light using amber vials or foil. |
Illustrative Degradation Pathway
The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of the nitrile functional group.
Caption: Proposed hydrolysis pathway of the nitrile group.
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Troubleshooting and Prevention of Polymerization in Pyrrole Derivative Synthesis
Welcome to the Technical Support Center for pyrrole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the versatile yet notoriously reactive pyrrole ring system. Uncontrolled polymerization, often resulting in the formation of intractable "pyrrole black," is one of the most common challenges in this field. This resource provides in-depth, field-proven insights and actionable protocols to help you diagnose, prevent, and troubleshoot this critical issue, ensuring the success and reproducibility of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding pyrrole polymerization.
Q1: My pyrrole reaction turned into a dark, insoluble mess. What happened?
A1: You have most likely experienced uncontrolled polymerization of your pyrrole starting material or product. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to attack by electrophiles. This high reactivity, while useful for certain transformations, also makes it prone to polymerize under various conditions, especially in the presence of acids, light, or oxidizing agents (including atmospheric oxygen).[1][2] The resulting dark, often black, material is typically a complex mixture of polypyrrolic oligomers and polymers that are insoluble and difficult to characterize.[3]
Q2: What are the primary triggers for pyrrole polymerization during a synthesis?
A2: There are three main culprits that initiate and promote the polymerization of pyrroles:
-
Acidic Conditions: Pyrroles are exceptionally sensitive to acid.[1] Protonation of the pyrrole ring creates a highly reactive electrophilic species that can be attacked by another neutral pyrrole molecule, initiating a chain reaction that leads to polymer formation.[4][5] This is a frequent issue in reactions that require acid catalysis, such as the Paal-Knorr synthesis, if the pH is not carefully controlled.[6][7]
-
Oxidizing Agents: Unintentional exposure to oxidants is a major cause of polymerization. This includes atmospheric oxygen, as well as residual oxidizing agents from previous steps.[8] The mechanism involves the oxidation of the pyrrole monomer to a radical cation, which then couples with other monomers or oligomers.[9][10] In fact, oxidants like ferric chloride (FeCl₃) and ammonium persulfate (APS) are used intentionally to synthesize the conductive polymer, polypyrrole.[2][11][12]
-
Heat and Light: Elevated temperatures can significantly accelerate the rate of polymerization and promote the degradation of sensitive substrates.[6][13] Similarly, exposure to light can be sufficient to initiate polymerization in neat pyrrole.[1]
Q3: How can I properly store pyrrole monomer to prevent it from turning dark and polymerizing on the shelf?
A3: Proper storage is the first line of defense. Freshly distilled, colorless pyrrole is essential for sensitive reactions. To maintain its purity:
-
Store under an Inert Atmosphere: Displace the air in the storage vessel with an inert gas like nitrogen or argon. Oxygen is a key initiator of polymerization.
-
Store at Low Temperature: Freezing the pyrrole can effectively halt spontaneous polymerization. Storing aliquots under a nitrogen atmosphere at -20°C or, for long-term storage, at -80°C is highly effective.[14] When needed, an aliquot can be thawed and used, preserving the integrity of the bulk supply.[14]
-
Protect from Light: Use an amber bottle or wrap the container in aluminum foil to prevent light-induced polymerization.
Q4: My synthesis requires acidic conditions. How can I proceed without causing immediate polymerization?
A4: This is a common challenge, particularly in classic named reactions. The key is to control the acidity and minimize the concentration of free, highly reactive pyrrole.
-
Use Weak Acids: For reactions like the Paal-Knorr synthesis, opt for a weak acid like acetic acid, which can catalyze the desired reaction without causing rampant polymerization.[7] Strongly acidic conditions (pH < 3) should be avoided as they favor side reactions, including furan formation and polymerization.[15]
-
Protect the Nitrogen: The most robust strategy is to install an electron-withdrawing protecting group on the pyrrole nitrogen. Groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (BOC) decrease the electron density of the pyrrole ring, significantly reducing its susceptibility to acid-catalyzed polymerization.[16][17]
-
Maintain Low Temperatures: Running the reaction at lower temperatures can help control the rate of polymerization, even in the presence of an acid catalyst.
Q5: I suspect my reaction is failing due to air-sensitivity. What are the first troubleshooting steps?
A5: If you observe dark coloration, low yields, or an intractable product mixture, air-sensitivity is a prime suspect. The immediate actions are:
-
Switch to Degassed Solvents: Dissolved oxygen in your reaction solvents is a hidden oxidant. You must use solvents that have been rigorously degassed.
-
Implement an Inert Atmosphere: Ensure your entire reaction setup is under a positive pressure of a dry, inert gas like nitrogen or argon. This involves using Schlenk lines or glove boxes and proper syringe techniques for reagent transfer.[18][19]
-
Use Freshly Purified Reagents: Impurities in starting materials can sometimes catalyze decomposition and polymerization.[6] Ensure your pyrrole and other key reagents are pure.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of the problem, complete with diagnostic workflows and step-by-step experimental protocols.
Diagnosing the Cause of Polymerization
Effective troubleshooting begins with correctly identifying the root cause. Use the following logic to diagnose the issue in your experiment.
Diagnostic Workflow
The following diagram illustrates a decision-making process to pinpoint the likely cause of polymerization.
Caption: Diagnostic workflow for identifying the cause of pyrrole polymerization.
Controlling the Reaction Environment: The Inert Atmosphere Imperative
Excluding molecular oxygen is non-negotiable for many pyrrole syntheses. Oxygen acts as an initiator for oxidative polymerization, leading to the formation of radical cations that propagate into polymer chains.[9][10]
Protocol: Setting up an Air-Sensitive Reaction
This protocol details the standard procedure for running a reaction under a positive pressure of nitrogen.
-
Apparatus Preparation: Flame-dry all glassware (reaction flask, condenser, etc.) under vacuum or a strong flow of inert gas to remove adsorbed moisture and air.[19] Allow to cool to room temperature under a positive pressure of nitrogen or argon.
-
System Assembly: Assemble the glassware while maintaining a positive flow of inert gas. Use a gas bubbler to monitor the flow rate.
-
Seal the System: Seal the reaction flask with a rubber septum.
-
Purge the Flask: Puncture the septum with a needle connected to the inert gas line and a second "exit" needle. Allow the gas to flush the flask for several minutes to displace all the air.[19]
-
Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe. Solid reagents can be added quickly under a strong counterflow of inert gas.
-
Maintain Positive Pressure: Once all reagents are added, remove the exit needle. The inert gas line (often connected via a balloon or a Schlenk line) will maintain a slight positive pressure throughout the reaction, preventing air from entering.[18]
Workflow for an Air-Sensitive Reaction Setup
Caption: Workflow for setting up an air-sensitive synthesis.
Protocol: Solvent Degassing Techniques
Choose the method best suited to the scale of your reaction and the sensitivity of your reagents.
| Technique | Procedure | Pros | Cons | Best For |
| Freeze-Pump-Thaw | 1. Place solvent in a Schlenk flask and freeze using liquid N₂. 2. Once solid, apply high vacuum for several minutes. 3. Close the flask to vacuum and thaw the solvent completely. 4. Backfill with inert gas. 5. Repeat the cycle 3 times.[8][20] | Most effective method for complete oxygen removal.[8] | Time-consuming; requires liquid N₂ and a Schlenk line. | Highly sensitive organometallic reactions; reactions heated for prolonged periods.[8] |
| Gas Purging (Sparging) | 1. Submerge a long needle connected to an inert gas line below the solvent surface. 2. Use a second, shorter needle as an outlet. 3. Bubble the inert gas through the solvent for 30-60 minutes.[20][21] | Simple, fast, and suitable for large volumes. | Least effective method; may not remove all dissolved O₂.[8][20] Risk of solvent evaporation. | General purpose use where extreme O₂ exclusion is not required. |
| Sonication under Vacuum | 1. Place the solvent flask in an ultrasonic bath. 2. Apply a light vacuum (e.g., house vacuum). 3. Sonicate for 1-2 minutes, then backfill with inert gas. 4. Repeat the cycle 5-10 times.[20] | Faster than F-P-T; more effective than simple purging. | Requires a sonicator; less effective than F-P-T. | Preparing HPLC solvents; moderately air-sensitive reactions. |
Chemical Strategies for Prevention
2.3.1 Managing Acidity: The Paal-Knorr Case
The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl with an amine, is a classic example where acidity must be finely tuned.[22][23] While the reaction is acid-catalyzed, strong acid protonates the pyrrole ring itself, triggering polymerization.[4][24][25]
Mechanism of Acid-Catalyzed Polymerization Protonation typically occurs at the C2 or C3 position of the pyrrole ring, destroying aromaticity and forming a reactive electrophilic intermediate. This intermediate is then attacked by a nucleophilic, neutral pyrrole molecule, initiating the polymerization cascade.[5]
Caption: Simplified mechanism of acid-catalyzed pyrrole polymerization.
Solution: Use buffered systems or weak organic acids like acetic acid to maintain a pH that is sufficient for catalysis of the desired reaction but not so low as to cause significant protonation of the pyrrole product.[7][15]
2.3.2 Strategic Use of N-Protecting Groups
This is arguably the most powerful chemical strategy to tame pyrrole's reactivity. By attaching an electron-withdrawing group (EWG) to the nitrogen, the electron density of the entire ring is reduced, making it less nucleophilic and far less prone to polymerization.[17] Sulfonyl-based groups are particularly effective.[16][17]
| Protecting Group | Abbreviation | Attachment Reagent | Removal Conditions | Key Advantages |
| Tosyl | Ts | Tosyl chloride (TsCl), base (e.g., NaH) | Strong reducing agents (e.g., Na/NH₃) or strong base (e.g., NaOH, reflux) | Highly effective at deactivating the ring; stable to many reaction conditions.[16] |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride (BsCl), base | Similar to Tosyl | Excellent deactivating properties and stability.[16][17] |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Thermolysis (heat) or strong acid (e.g., TFA).[26] | Easily removed under non-hydrolytic conditions; avoids strong bases/acids for removal.[26] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | Fluoride source (e.g., TBAF) or acid | Stable to a wide range of conditions; removed under mild, specific conditions. |
Purification of the Final Product
If minor polymerization has occurred, the resulting oligomers and baseline material can often be removed from the desired product.
-
Column Chromatography: Polypyrrolic impurities are often highly polar and will stick to the baseline of a silica gel column, allowing the less polar desired product to be eluted.
-
Distillation/Sublimation: For volatile or thermally stable pyrrole derivatives, distillation or sublimation can be an effective way to separate them from non-volatile polymeric residue.[27][28][29]
-
Recrystallization: If a solid product is obtained, recrystallization can be used to exclude colored, polymeric impurities.
References
- 1. Pyrrole polymerization [quimicaorganica.org]
- 2. Polypyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polypyrrole Derivatives: Preparation, Properties and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ycdehongchem.com [ycdehongchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 19. youtube.com [youtube.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 22. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 23. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 24. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Welcome to the technical support center for the scalable synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a significant pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry.[4]
This guide provides practical, field-tested advice to help you navigate the complexities of its synthesis, ensuring both efficiency and scalability.
I. Synthetic Pathway Overview
A common and scalable approach to the synthesis of this compound involves a multi-step sequence starting from a substituted pyridine derivative. The general strategy often includes the construction of the pyrrole ring onto the pyridine core.
Below is a generalized workflow diagram illustrating the key transformations.
Caption: Generalized synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in Pyrrole Ring Formation
Q1: My cyclization reaction to form the pyrrolo[2,3-b]pyridine core is giving a low yield. What are the likely causes and how can I optimize this step?
A1: Low yields in the formation of the 7-azaindole scaffold are a common challenge.[5] The efficiency of this step is highly dependent on several factors:
-
Purity of Starting Materials: Impurities in the precursor, often a 2-aminopyridine derivative, can interfere with the cyclization.
-
Recommendation: Ensure the purity of your starting materials through recrystallization or column chromatography. Amine precursors can be prone to oxidation and should be stored under an inert atmosphere.[6]
-
-
Reaction Conditions:
-
Temperature: The cyclization may require specific temperature control. Some reactions, like the Fischer indolization, are sensitive to temperature variations.
-
Solvent: The choice of solvent is critical. The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate and side product formation.
-
Base/Catalyst: If a base or catalyst is used, its strength, stoichiometry, and solubility can impact the reaction.
-
Recommendation: Systematically screen reaction parameters. A design of experiments (DoE) approach can be efficient in finding the optimal conditions. Consider screening different solvents (e.g., toluene, DMF, DMSO) and bases (e.g., K2CO3, t-BuOK).[7]
-
-
Side Reactions: Competing side reactions, such as dimerization or polymerization of the starting materials or intermediates, can reduce the yield of the desired product.
-
Recommendation: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding the side reactions can provide insights into how to modify the reaction conditions to suppress them. For instance, high concentrations might favor polymerization, so running the reaction at a higher dilution could be beneficial.[8]
-
Issue 2: Poor Selectivity in Chlorination
Q2: I am observing the formation of multiple chlorinated isomers during the chlorination step. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the chlorination of the pyrrolo[2,3-b]pyridine core can be challenging due to the presence of multiple reactive sites.
-
Protecting Groups: The pyrrole nitrogen is often protected to direct the electrophilic substitution to the desired position. The choice of protecting group is crucial.
-
Chlorinating Agent: The reactivity of the chlorinating agent plays a significant role.
-
Recommendation: Screen different chlorinating agents, such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), or trichloroisocyanuric acid (TCCA). Milder reagents may offer better selectivity.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Solvent: The solvent can influence the reactivity of both the substrate and the chlorinating agent.
-
Recommendation: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) and slowly add the chlorinating agent. Screen a range of aprotic solvents like THF, dichloromethane, and acetonitrile.
-
Issue 3: Incomplete Cyanation or Side Product Formation
Q3: The cyanation of the 5-chloro intermediate is sluggish, or I am observing hydrolysis of the nitrile group. What can I do to improve this transformation?
A3: The introduction of the nitrile group via nucleophilic substitution of the chloro substituent can be problematic.
-
Cyanide Source: The choice of cyanide source and its solubility are important.
-
Recommendation: Copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)2) with a palladium catalyst are commonly used. The use of a soluble cyanide source like sodium or potassium cyanide with a phase-transfer catalyst in a suitable solvent system can also be effective.
-
-
Catalyst System: For palladium-catalyzed cyanations, the choice of ligand is critical.
-
Recommendation: Screen various phosphine ligands (e.g., Xantphos, dppf) to find the optimal one for your specific substrate. Ensure the catalyst is not deactivated by impurities.
-
-
Reaction Conditions:
-
Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Moisture: The presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.
-
Recommendation: Ensure anhydrous conditions by using dry solvents and an inert atmosphere. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating, which can promote side reactions. If amide formation is a significant issue, consider using a less nucleophilic solvent.[8]
-
Issue 4: Difficulty in Purification of the Final Product
Q4: I am struggling to purify the final product, this compound, to the desired purity. What purification strategies do you recommend?
A4: The purification of heterocyclic compounds can be challenging due to their polarity and potential for metal contamination from catalytic steps.
-
Crystallization: This is often the most effective method for obtaining highly pure material on a large scale.
-
Recommendation: Screen a variety of solvent systems for recrystallization. A mixture of a good solvent (in which the compound is soluble at high temperature) and a poor solvent (in which it is insoluble at low temperature) is often effective. Common solvent systems include ethyl acetate/hexanes, methanol/water, and acetone/water.
-
-
Column Chromatography: For smaller scales or when crystallization is not feasible, column chromatography is the method of choice.
-
Recommendation: Use a suitable stationary phase (e.g., silica gel, alumina) and eluent system. A gradient elution from a non-polar to a more polar solvent system can provide good separation. Be aware that some nitrogen-containing heterocycles can interact strongly with silica gel, leading to tailing. In such cases, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the peak shape.
-
-
Removal of Residual Metals: If a palladium catalyst was used in the cyanation step, residual metal contamination can be an issue, especially for pharmaceutical applications.
-
Recommendation: Use a metal scavenger, such as activated carbon or a functionalized silica gel, to remove residual palladium. This can be done by stirring the scavenger with a solution of the crude product, followed by filtration.
-
III. Experimental Protocols
General Protocol for the Synthesis of this compound
The following is a representative, non-optimized protocol. Researchers should optimize the conditions for their specific needs and scale.
Step 1: Protection of the Pyrrole Nitrogen
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a suitable base (e.g., NaH) at 0 °C.
-
Stir the mixture for 30-60 minutes.
-
Slowly add the protecting group precursor (e.g., TIPSCl or SEMCl).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the protected intermediate by column chromatography.[10]
Step 2: Chlorination at C5
-
Dissolve the protected 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent (e.g., THF or CH2Cl2) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the chlorinating agent (e.g., NCS) in the same solvent.
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product, dry the organic layer, and concentrate to obtain the crude 4,5-dichloro intermediate.
Step 3: Cyanation at C4
-
To a mixture of the 4,5-dichloro intermediate, a cyanide source (e.g., Zn(CN)2), and a palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., dppf) in an anhydrous solvent (e.g., DMF or DMA), add a suitable base if required.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Step 4: Deprotection
-
Dissolve the protected this compound in a suitable solvent.
-
Add the deprotecting agent (e.g., TBAF for silyl groups, or an acid for SEM groups).
-
Stir at the appropriate temperature until the deprotection is complete.
-
Work up the reaction and purify the final product by recrystallization or column chromatography.
IV. Data Summary
| Step | Key Reagents | Common Solvents | Typical Temperature Range | Potential Issues |
| Protection | NaH, TIPSCl/SEMCl | DMF, THF | 0 °C to RT | Incomplete reaction, side reactions |
| Chlorination | NCS, SO2Cl2 | THF, CH2Cl2 | -78 °C to 0 °C | Poor regioselectivity, over-chlorination |
| Cyanation | Zn(CN)2, Pd catalyst | DMF, DMA | 80-120 °C | Incomplete reaction, nitrile hydrolysis |
| Deprotection | TBAF, HCl | THF, Dioxane | RT to 60 °C | Incomplete deprotection, product degradation |
V. Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting low yield in the cyclization step.
Caption: Troubleshooting decision tree for low yield in the cyclization step.
VI. References
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115468. 1
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. (2022). The Royal Society of Chemistry. 2
-
7-Azaindole: Uses and Synthesis. (2024). ChemicalBook. 3
-
One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012). ACS Combinatorial Science. 11
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate. 12
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central. 9
-
Advances and Challenges in the Synthesis of Pyrrole Systems of a Limited Access. (n.d.). [No Source Found].
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. 13
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.). [No Source Found].
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][11]triazine of Remdesivir. (2022). [No Source Found].
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. 4
-
5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. (n.d.). EvitaChem. 14
-
This compound. (n.d.). Matrix Scientific. 15
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). [No Source Found].
-
5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis. (n.d.). chemicalbook. 16
-
5-Chloro-1H-pyrrolo 2,3-b pyridine-4-carbonitrile AldrichCPR 1021339-16-1. (n.d.). Sigma-Aldrich. 17
-
troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. (n.d.). Benchchem. 18
-
Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. (n.d.). Benchchem. 6
-
How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? (n.d.). [No Source Found].
-
1203498-99-0|5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. (n.d.). BLDpharm. 19
-
5-Chloro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866546-07-8. (n.d.). Sigma-Aldrich. 20
References
- 1. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chim.it [chim.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 14. Buy 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (EVT-11993983) [evitachem.com]
- 15. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 16. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 17. 5-クロロ-1H-ピロロ[2,3-b]ピリジン-4-カルボニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. 1203498-99-0|5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 20. 5-Chloro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866546-07-8 [sigmaaldrich.com]
Validation & Comparative
Validating Kinase Activity for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: A Comparative Guide for Researchers
For researchers and drug development professionals, the rigorous validation of a novel compound's kinase activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, technical framework for validating the kinase activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , a compound built upon a scaffold known for its kinase inhibitory potential. We will objectively compare its potential performance with established Janus Kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib, and provide the supporting experimental methodologies to generate robust, comparative data.
The 1H-pyrrolo[2,3-b]pyridine core of our subject compound is a well-recognized pharmacophore in kinase inhibitor design, particularly for targeting the Janus kinase family (JAK1, JAK2, JAK3, and TYK2).[] Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[2][3] This guide, therefore, will focus on validating the activity of this compound against the JAK family and comparing its inhibitory profile to that of the well-characterized inhibitors Tofacitinib and Ruxolitinib.
A Comparative Overview: Tofacitinib and Ruxolitinib
Before delving into the experimental validation of our novel compound, it is essential to understand the profiles of the established drugs that will serve as our benchmarks.
-
Tofacitinib (CP-690,550) is a first-generation JAK inhibitor, initially developed as a selective JAK3 inhibitor but later shown to be a pan-JAK inhibitor with predominant activity against JAK1 and JAK3.[4][5] It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6]
-
Ruxolitinib (INCB018424) is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3.[7][8] This selectivity profile has made it a key therapeutic for myeloproliferative neoplasms.[9]
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Tofacitinib and Ruxolitinib against the JAK family kinases, providing a quantitative basis for our comparative validation.
| Kinase Target | Tofacitinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 1.7 - 3.7[4] | 3.3[7] |
| JAK2 | 1.8 - 4.1[4] | 2.8[7] |
| JAK3 | 0.75 - 1.6[4] | 428[7] |
| TYK2 | 16 - 34[4] | 19[7] |
The JAK-STAT Signaling Pathway: The Target of Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors that regulate immunity and hematopoiesis. The fundamental mechanism involves cytokine binding to cell surface receptors, which activates associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[3][8] JAK inhibitors act by competing with ATP for the kinase domain of JAKs, thereby blocking this downstream signaling.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 6. droracle.ai [droracle.ai]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to FGFR Inhibitors: Benchmarking 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and its Congeners Against Clinically Advanced Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of FGFR Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing essential processes such as proliferation, differentiation, migration, and survival.[1] This tightly regulated network, comprising four receptor tyrosine kinases (FGFR1-4) and their cognate fibroblast growth factor (FGF) ligands, is fundamental for embryonic development and tissue homeostasis.[1] However, aberrant activation of this pathway, driven by genetic alterations including gene fusions, activating mutations, and amplifications, is a well-documented oncogenic driver in a variety of solid tumors.[1] Consequently, the FGFRs have emerged as compelling therapeutic targets, leading to the development of a class of targeted therapies known as FGFR inhibitors.
This guide provides a comprehensive comparison of a novel investigational compound, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, and its structural class, against a panel of clinically advanced and approved FGFR inhibitors: infigratinib, pemigatinib, erdafitinib, and futibatinib. We will delve into their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their characterization, offering a valuable resource for researchers in the field of oncology drug discovery.
The FGFR Signaling Cascade and Points of Therapeutic Intervention
Upon binding of an FGF ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive cellular responses.[2] FGFR inhibitors are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing this initial phosphorylation step and thereby abrogating the downstream oncogenic signaling.
Caption: The FGFR signaling pathway and the mechanism of action of FGFR inhibitors.
Comparative Analysis of FGFR Inhibitors
A direct comparison of this compound is challenging due to the limited publicly available data for this specific molecule. However, research on the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has revealed potent FGFR inhibitors.[3] For the purpose of this guide, we will use a representative compound from this class, designated as Compound 4h in the cited literature, as a surrogate for comparison against established FGFR inhibitors.[3]
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of the selected FGFR inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| Compound 4h | 7 | 9 | 25 | 712 | [3] |
| Infigratinib | 1.1 | 1 | 2 | 61 | [4] |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30 | [5] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [1] |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 | [6] |
Analysis: The data reveals that while Compound 4h demonstrates potent inhibition of FGFR1, 2, and 3, its activity against FGFR4 is significantly lower. In contrast, the clinically advanced inhibitors generally exhibit a more balanced pan-FGFR inhibitory profile, with the exception of infigratinib and pemigatinib which also show weaker inhibition of FGFR4 compared to the other isoforms. Futibatinib and erdafitinib display potent, low nanomolar inhibition across all four FGFR family members.
Mechanism of Action: Reversible vs. Covalent Inhibition
A key differentiator among these inhibitors is their mode of binding to the FGFR kinase domain.
-
Reversible Inhibitors: Infigratinib, pemigatinib, and erdafitinib are ATP-competitive inhibitors that bind reversibly to the kinase domain.[2][5][7]
-
Irreversible Covalent Inhibitor: Futibatinib is a covalent inhibitor that forms an irreversible bond with a cysteine residue in the P-loop of the FGFR kinase domain.[8][9] This covalent binding can lead to a more sustained and durable inhibition of the target. The binding mechanism of the 1H-pyrrolo[2,3-b]pyridine class of inhibitors, including Compound 4h, is reported to be through hydrogen bonding and π-π stacking interactions within the ATP-binding pocket, suggesting a reversible mechanism.[3]
The irreversible nature of futibatinib may offer an advantage in overcoming acquired resistance mechanisms that can emerge with reversible inhibitors.[10]
Preclinical Efficacy in Cancer Models
The ultimate measure of an anti-cancer agent's potential lies in its ability to inhibit tumor growth in preclinical models that recapitulate human disease.
-
1H-pyrrolo[2,3-b]pyridine Derivatives (Compound 4h): In vitro studies have shown that Compound 4h inhibits the proliferation of breast cancer cells and induces apoptosis. It also significantly inhibited the migration and invasion of these cells.[3]
-
Infigratinib: Has demonstrated anti-tumor activity in mouse and rat xenograft models of human tumors with activating FGFR2 or FGFR3 alterations, including patient-derived xenograft (PDX) models of cholangiocarcinoma.[4]
-
Pemigatinib: Has shown to suppress the growth of xenografted tumor models with FGFR1, 2, or 3 alterations.[5]
-
Erdafitinib: Preclinical data have demonstrated anti-tumor activity in both xenograft models from human tumor cells and tumor tissue from individuals with cancer.[11]
-
Futibatinib: Has exhibited strong antiproliferative activity in cancer cell lines with FGFR2 amplification and in animal tumor models.[8]
Clinical Landscape of Advanced FGFR Inhibitors
Several of the compared FGFR inhibitors have gained regulatory approval for specific cancer indications, underscoring their clinical utility.
| Inhibitor | Approved Indication(s) | Key Clinical Trial Findings | Reference(s) |
| Infigratinib | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement. | The approval was based on a study of 108 patients, where the overall response rate (ORR) was 23%. | [4] |
| Pemigatinib | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement. | In a study of 107 patients, the ORR was 36% with a median duration of response of 9.1 months. | [12] |
| Erdafitinib | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations that has progressed during or following platinum-containing chemotherapy. | In a pivotal trial, the ORR was 40% in patients with FGFR3 mutations or FGFR2/3 fusions. | [3] |
| Futibatinib | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements. | The approval was based on a study showing an ORR of 42% and a median duration of response of 9.7 months. | [13] |
Experimental Protocols: A Guide for In Vitro and In Vivo Characterization
To ensure the scientific integrity of this comparison, we provide detailed protocols for key experiments used to characterize FGFR inhibitors.
In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Caption: Workflow for the ADP-Glo™ kinase assay to determine inhibitor potency.
Protocol: [14]
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution containing the FGFR enzyme and a suitable kinase buffer. Prepare a solution of ATP and a substrate peptide (e.g., poly(Glu, Tyr)).
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution followed by the FGFR enzyme solution. Incubate at room temperature for 15-30 minutes. Initiate the kinase reaction by adding the ATP/substrate solution. Incubate for 60 minutes at room temperature.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol: [15]
-
Cell Seeding: Plate cancer cells with known FGFR alterations (e.g., SNU-16, KATO-III) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FGFR inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle-treated control. Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of an FGFR inhibitor in a mouse xenograft model.
Caption: General workflow for evaluating FGFR inhibitor efficacy in a xenograft model.
Protocol: [16]
-
Cell Culture and Implantation: Culture human cancer cells with known FGFR alterations. Implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.
-
Drug Administration: Administer the FGFR inhibitor to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size, or at a specific time point. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting to assess the inhibition of FGFR phosphorylation).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.
Conclusion and Future Directions
The development of FGFR inhibitors represents a significant advancement in precision oncology, offering effective therapeutic options for patients with FGFR-driven cancers. While direct comparative data for this compound is not yet available, the promising preclinical activity of the broader 1H-pyrrolo[2,3-b]pyridine class of compounds, as exemplified by Compound 4h, suggests that this chemical scaffold holds potential for the development of novel FGFR inhibitors.
Further investigation into the specific activity, selectivity, and in vivo efficacy of this compound is warranted. Head-to-head preclinical studies against clinically advanced agents like infigratinib, pemigatinib, erdafitinib, and futibatinib will be crucial to delineate its therapeutic potential and unique pharmacological properties. The continued exploration of novel chemical scaffolds and mechanisms of inhibition will undoubtedly lead to the next generation of more effective and safer FGFR-targeted therapies.
References
- 1. FGFR Aberrations in Solid Tumors: Mechanistic Insights and Clinical Translation of Targeted Therapies [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theraindx.com [theraindx.com]
- 7. What is Infigratinib used for? [synapse.patsnap.com]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]
- 14. benchchem.com [benchchem.com]
- 15. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Art of Selectivity: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors is a paramount challenge. Kinases, being central regulators of a myriad of cellular processes, represent a rich source of therapeutic targets. However, the high degree of homology within the human kinome, particularly within kinase families such as the Janus kinases (JAKs), necessitates a nuanced approach to inhibitor design to minimize off-target effects and associated toxicities. The 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile scaffold has emerged as a privileged core structure for the development of such selective inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Foundation for Potency and Selectivity
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to mimic the purine core of ATP, the ubiquitous co-factor for all kinases. This allows it to act as a competitive inhibitor by occupying the ATP-binding site. The 5-chloro and 4-carbonitrile substitutions on this core are not arbitrary; they are crucial for establishing key interactions within the kinase active site and for fine-tuning the electronic properties of the molecule.
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are integral to immunity and hematopoiesis.[1] Dysregulation of JAK-STAT signaling is implicated in a range of autoimmune diseases, inflammatory conditions, and cancers.[2] While first-generation JAK inhibitors were often pan-inhibitors, leading to side effects from inhibiting multiple isoforms, second-generation inhibitors aim for greater selectivity.[3] This is where the nuanced SAR of the this compound scaffold becomes critical.
Decoding the Structure-Activity Relationship: A Positional Analysis
The following sections dissect the impact of substitutions at key positions of the this compound core on inhibitory potency and selectivity against the JAK family of kinases.
The Significance of the C4-Position: Beyond a Simple Nitrile
While the 4-carbonitrile is a common feature in many potent inhibitors, exploration of this position has revealed opportunities for modulating activity and achieving selectivity. The nitrile group can engage in important hydrogen bonding interactions within the ATP binding site.
The Pyrrole N1-Position: A Gateway to the Solvent-Exposed Region
The nitrogen atom of the pyrrole ring is often directed towards the solvent-exposed region of the kinase active site. This position is a prime location for introducing larger substituents that can pick up additional interactions and significantly influence selectivity.
A key strategy for achieving JAK1 selectivity involves the design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides.[4] Analysis of the binding modes of various JAK inhibitors has shown that this position can be exploited to create selective interactions.[4]
The C5-Position: The Role of the Chloro Substituent and Beyond
The chlorine atom at the C5-position is a common feature in this class of inhibitors. It is believed to contribute to the overall binding affinity through hydrophobic interactions and by influencing the electronic nature of the aromatic system. While the provided search results do not offer a direct comparison of various C5-substitutions on the this compound scaffold, studies on related pyrrolopyrimidines have shown that modifications at this position can be critical for achieving selectivity. For instance, the discovery of C-5 pyrazole-modified pyrrolopyrimidine derivatives as JAK1-selective inhibitors highlights the potential for significant gains in selectivity through strategic modifications at this position.[5]
Comparative Analysis of Analog Performance
To provide a clearer picture of the SAR, the following table summarizes the inhibitory activities of representative analogs from the literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound | Core Scaffold | Key Substitutions | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile | Reference |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | Pan-JAK inhibitor | - | - | - | - | Pan-JAK | [1] |
| Compound 31g | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide | C4: ((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino), N-methyl | Potent | - | - | - | JAK1-selective | [4] |
| (S,S)-enantiomer 38a | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide | Enantiomer of 31g | Excellent Potency | Selective over | Selective over | Selective over | Highly JAK1-selective | [4] |
| Compound 23a | 4-(1,5-triazole)-pyrrolopyrimidine | - | 72 | >12-fold selective | >12-fold selective | >12-fold selective | JAK1-selective | [3] |
Experimental Protocols: A Foundation for Reliable Data
The generation of robust and comparable SAR data hinges on the use of standardized and well-validated experimental protocols. Below are representative protocols for key assays used in the characterization of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Objective: To quantify the dose-dependent inhibition of a recombinant kinase by a test compound.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase-specific peptide substrate
-
High-purity Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a potent, non-selective kinase inhibitor).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the 2X ATP solution to each well to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the JAK-STAT signaling pathway and the experimental workflow.
Caption: The canonical JAK-STAT signaling pathway.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective kinase inhibitors, particularly targeting the JAK family. The structure-activity relationship studies, though complex and ongoing, have illuminated key principles for achieving desired activity and selectivity profiles. The C4 and N1 positions are critical handles for modulating potency and achieving isoform selectivity.
Future research in this area will likely focus on:
-
Exploring a wider range of substitutions at the C5 position to further refine selectivity profiles.
-
Utilizing computational modeling and structural biology to rationally design analogs with improved properties.[1]
-
Developing novel synthetic methodologies to access a greater diversity of analogs based on this privileged scaffold.
By leveraging the insights from the structure-activity relationships discussed in this guide, researchers can more effectively navigate the challenging yet rewarding path of designing next-generation kinase inhibitors with enhanced therapeutic potential.
References
- 1. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Biological Evaluation of Novel Pyrrolo[2,3-b]pyridine Analogs
The pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1] Its unique chemical architecture allows for versatile substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of novel pyrrolo[2,3-b]pyridine analogs, offering insights into their biological performance and the experimental methodologies crucial for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the preclinical assessment of this promising class of compounds.
The Versatility of the Pyrrolo[2,3-b]pyridine Scaffold: A Multi-Target Hub
The inherent versatility of the pyrrolo[2,3-b]pyridine core has led to the development of inhibitors targeting a wide array of protein kinases implicated in cancer and inflammatory diseases.[2] The scaffold's ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an excellent starting point for inhibitor design.[3] By modifying the substituents at various positions of the bicyclic ring, researchers have successfully developed potent and selective inhibitors for several important kinase families.
Key kinase targets for which pyrrolo[2,3-b]pyridine analogs have shown significant inhibitory activity include:
-
Fibroblast Growth Factor Receptors (FGFRs) : Dysregulation of FGFR signaling is a known driver in various cancers.[3][4]
-
Src Family Kinases (SFKs) : These non-receptor tyrosine kinases are involved in cell proliferation, adhesion, and motility.[5][6]
-
Janus Kinases (JAKs) : JAKs are critical mediators of cytokine signaling and are key targets for inflammatory diseases.[7][8][9][10]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) : VEGFRs play a pivotal role in angiogenesis, a hallmark of cancer.[11][12][13][14]
-
Cyclin-Dependent Kinase 8 (CDK8) : CDK8 is a transcriptional regulator implicated in colorectal cancer.[15][16]
Comparative Performance of Novel Pyrrolo[2,3-b]pyridine Analogs
The following tables summarize the in vitro performance of selected novel pyrrolo[2,3-b]pyridine analogs against their primary kinase targets, providing a comparative overview of their potency. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: FGFR Inhibitory Activity of Pyrrolo[2,3-b]pyridine Analogs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 4h | 7 | 9 | 25 | 712 | [4][17] |
| Compound 1 | 1900 | - | - | - | [3] |
Table 2: JAK Inhibitory Activity and Selectivity of Pyrrolo[2,3-b]pyridine Analogs
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Compound 38a | Potent | Selective over JAK2, JAK3, TYK2 | - | - | [9] |
| Compound 12b | Highly Selective | - | - | - | [10] |
Table 3: VEGFR-2 Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Compound 5h | 0.049 | [11] |
| Compound 5j | 0.098 | [11] |
| Sorafenib (Reference) | 0.037 | [11] |
Table 4: CDK8 Inhibitory Activity of a Novel Pyrrolo[2,3-b]pyridine Derivative
| Compound | CDK8 IC50 (nM) | Reference |
| Compound 22 | 48.6 | [15][16] |
The Experimental Gauntlet: A Step-by-Step Guide to Biological Evaluation
The journey of a novel pyrrolo[2,3-b]pyridine analog from a chemical entity to a potential therapeutic involves a rigorous and systematic biological evaluation. This process typically follows a hierarchical approach, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess cellular effects, and culminating in in vivo models to evaluate efficacy and safety in a physiological context.[18][19]
In Vitro Kinase Inhibition Assays: The First Hurdle
The initial step in characterizing a new inhibitor is to determine its direct effect on the enzymatic activity of the target kinase.[20][21] Radiometric and luminescence-based assays are commonly employed for this purpose.[22][23]
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Reaction Setup : Prepare a reaction mixture containing the purified recombinant kinase, a specific peptide or protein substrate, and a buffer with optimized concentrations of ATP (often at or near the Km value for ATP) and necessary co-factors like MgCl2.[21][24]
-
Inhibitor Addition : Add varying concentrations of the pyrrolo[2,3-b]pyridine analog to the reaction mixture.
-
Initiation and Incubation : Start the kinase reaction by adding [γ-32P]ATP and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination : Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).
-
Separation and Detection : Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.
-
Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Assays: Gauging Cellular Impact
Once a compound demonstrates potent enzymatic inhibition, the next critical step is to evaluate its activity in a cellular context.[25][26] Cell-based assays provide valuable information on cell permeability, target engagement within the cell, and the compound's effect on cellular processes like proliferation, viability, and apoptosis.[27]
Protocol: Cell Viability Assay (MTT/MTS)
-
Cell Seeding : Plate cancer cell lines of interest in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the pyrrolo[2,3-b]pyridine analog and a vehicle control.
-
Incubation : Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Reagent Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation : Incubate for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[20]
Diagram: Cellular Signaling Pathway Targeted by a Kinase Inhibitor
Caption: Inhibition of a kinase disrupts downstream signaling.
In Vivo Models: The Ultimate Preclinical Test
Promising candidates from in vitro and cell-based assays are advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and potential toxicity in a whole-organism setting.[28][29][30] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a widely used preclinical model for evaluating anti-cancer agents.[18]
Protocol: Human Tumor Xenograft Model
-
Animal Model : Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[28]
-
Tumor Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the pyrrolo[2,3-b]pyridine analog (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined dosing schedule.
-
Monitoring : Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint : The study is typically concluded when tumors in the control group reach a predetermined size or if signs of toxicity are observed.
-
Data Analysis : Compare the tumor growth inhibition in the treated group to the control group. Additional analyses may include pharmacokinetic studies and biomarker analysis from tumor tissues.
Conclusion and Future Directions
The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The systematic biological evaluation pipeline, from in vitro enzymatic assays to in vivo animal models, is essential for identifying and advancing the most promising candidates toward clinical development. As our understanding of the molecular drivers of disease deepens, the development of next-generation pyrrolo[2,3-b]pyridine analogs with enhanced potency, selectivity, and improved safety profiles holds great promise for the future of targeted therapies.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidine c-Src inhibitors reduce growth, adhesion, motility and invasion of prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. miltenyibiotec.com [miltenyibiotec.com]
- 27. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijpbs.com [ijpbs.com]
- 29. criver.com [criver.com]
- 30. benchchem.com [benchchem.com]
Kinase Selectivity Profiling of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: A Comparative Guide
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a well-established scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere for indole and to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] Derivatives of this core have shown inhibitory activity against several important kinase families, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[2][3][] Given this precedent, a thorough investigation into the kinase selectivity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is warranted to elucidate its potential biological targets and therapeutic applications.
The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key structural motif in a number of potent and selective kinase inhibitors. Its utility stems from its ability to mimic the purine core of ATP, allowing it to bind to the hinge region of the kinase active site. The nitrogen atom at position 7 provides an additional hydrogen bond acceptor, which can be exploited to enhance binding affinity and selectivity.
Notably, derivatives of this scaffold have been successfully developed as inhibitors of:
-
Janus Kinase 3 (JAK3): Selective JAK3 inhibition is a promising strategy for the treatment of autoimmune diseases.[5][6][7] The unique expression of JAK3 in hematopoietic cells makes it an attractive target for achieving a desirable therapeutic window with reduced side effects.[8] Several 1H-pyrrolo[2,3-b]pyridine-based compounds have been reported as potent and selective JAK3 inhibitors.[3][]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, making FGFRs a key target for oncology drug discovery.[2][9] The 1H-pyrrolo[2,3-b]pyridine core has been utilized to generate potent inhibitors of FGFR1, 2, and 3.[2]
The subject of this guide, this compound, incorporates this privileged scaffold with a chloro substituent at the 5-position and a carbonitrile at the 4-position. These modifications are expected to significantly influence its kinase binding profile and overall selectivity. The electron-withdrawing nature of the chloro and carbonitrile groups can modulate the electronic properties of the heterocyclic core, potentially altering its interactions with kinase active site residues.
A Proposed Kinase Selectivity Profiling Workflow
To comprehensively assess the kinase selectivity of this compound, a multi-tiered approach is recommended. This workflow is designed to first identify high-affinity targets and then to quantify the selectivity across the broader human kinome.
Caption: Proposed workflow for kinase selectivity profiling.
Experimental Protocol: Broad Kinase Panel Screening
A broad kinase panel screen is the first step to understanding the selectivity of a compound. This is typically performed at a single, high concentration to identify any potential off-target interactions.
Objective: To identify the primary kinase targets of this compound across a large panel of human kinases.
Methodology: A competition binding assay, such as the KINOMEscan™ platform (DiscoverX), is a suitable method.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Prepare assay plates containing a test concentration of the compound (e.g., 10 µM).
-
Kinase and Ligand Incubation: Add the kinase-phage fusion protein and an immobilized, active-site directed ligand to the wells.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR of the phage DNA.
-
Data Analysis: The results are reported as percent inhibition relative to a DMSO control.
Data Presentation: Comparative Kinome Selectivity
The output of a broad kinase panel screen is often visualized as a dendrogram, which illustrates the selectivity of the compound across the human kinome. For illustrative purposes, the following table presents hypothetical data for this compound against a selection of kinases, compared to a known selective JAK3 inhibitor.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Selective JAK3 Inhibitor (Reference) (% Inhibition @ 10 µM) |
| JAK3 | 98% | 99% |
| JAK1 | 65% | 20% |
| JAK2 | 40% | 15% |
| TYK2 | 55% | 18% |
| FGFR1 | 95% | 5% |
| FGFR2 | 88% | 3% |
| FGFR3 | 85% | 4% |
| SRC | 30% | 8% |
| LCK | 25% | 10% |
| EGFR | 10% | <1% |
This data is hypothetical and for illustrative purposes only.
In-Depth Analysis: Potency and Cellular Activity
Following the initial screen, the next critical step is to determine the potency (IC50) of the compound against the identified primary targets. This provides a quantitative measure of its inhibitory activity.
Experimental Protocol: IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase targets (e.g., JAK3 and FGFR1).
Methodology: A radiometric kinase assay or a luminescence-based assay (e.g., ADP-Glo™) can be used.
Step-by-Step Protocol (ADP-Glo™ Assay):
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and ATP.
-
Inhibitor Addition: Add the diluted compound to the reaction mixture.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Comparative Potency and Selectivity
The following table provides a hypothetical comparison of the IC50 values for this compound against its primary targets, alongside a known covalent JAK3 inhibitor and a pan-FGFR inhibitor.
| Compound | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | Selectivity (JAK1/JAK3) | Selectivity (FGFR1/JAK3) |
| This compound | 25 | 750 | 1500 | 30 | 50 | 30-fold | 1.2-fold |
| Covalent JAK3 Inhibitor | 5 | 500 | 800 | >10,000 | >10,000 | 100-fold | >2000-fold |
| Pan-FGFR Inhibitor | >10,000 | >10,000 | >10,000 | 10 | 15 | N/A | <0.001-fold |
This data is hypothetical and for illustrative purposes only.
Mechanistic Insights: Signaling Pathway Analysis
To understand the functional consequences of kinase inhibition by this compound, it is essential to examine its effects on downstream signaling pathways.
JAK-STAT Signaling Pathway
JAK3 is a key component of the JAK-STAT signaling pathway, which is crucial for the function of lymphocytes.[8] Selective inhibition of JAK3 is expected to block the phosphorylation of STAT proteins, thereby modulating immune responses.
Caption: Inhibition of the JAK3-STAT signaling pathway.
FGFR Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and migration.[2]
Conclusion and Future Directions
This guide outlines a comprehensive strategy for characterizing the kinase selectivity profile of this compound. Based on the established activity of the 1H-pyrrolo[2,3-b]pyridine scaffold, it is plausible that this compound may exhibit inhibitory activity against members of the JAK and/or FGFR families. The proposed workflow, from broad kinome screening to detailed IC50 determination and cellular pathway analysis, provides a robust framework for elucidating its precise biological targets.
The hypothetical data presented herein serves as a template for interpreting the experimental outcomes. A highly selective inhibitor would demonstrate potent activity against a single kinase or a small subset of related kinases, with minimal off-target effects. Conversely, a multi-kinase inhibitor could have applications in diseases where targeting multiple signaling pathways is beneficial.
Future studies should focus on obtaining empirical data for this compound through the described experimental protocols. Co-crystallization of the compound with its primary kinase targets would provide invaluable structural insights into its binding mode and the molecular basis of its selectivity. Ultimately, a thorough understanding of its kinase selectivity profile is a prerequisite for its advancement as a chemical probe or a therapeutic lead.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of the Janus Kinase Jak3 – are they effective? - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Preclinical Cancer Models
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-deazapurine scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and potential for diverse substitutions have led to the development of numerous derivatives with significant therapeutic potential.[1][2] While the specific subclass of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile derivatives is a subject of ongoing research, extensive in vivo efficacy studies have been conducted on structurally related analogues. This guide provides a comparative analysis of these derivatives, focusing on their performance as kinase inhibitors in preclinical cancer models. We will delve into the causality behind experimental designs, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The core value of this scaffold lies in its ability to be tailored to inhibit various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] By targeting kinases like Ataxia-Telangiectasia Mutated (ATM), Fibroblast Growth Factor Receptor (FGFR), and Janus Kinase (JAK), these derivatives offer promising avenues for targeted cancer therapy. This guide will compare the in vivo efficacy of representative compounds from these classes, providing researchers with a comprehensive overview of their potential.
Comparative In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The therapeutic potential of novel compounds is ultimately determined by their performance in vivo. Preclinical animal models, particularly xenograft and patient-derived xenograft (PDX) models, are crucial for evaluating efficacy and toxicity before clinical translation.[3][4] Below, we compare the in vivo performance of several 1H-pyrrolo[2,3-b]pyridine derivatives that have shown significant antitumor activity.
ATM Inhibitors in Colorectal Cancer
Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR).[5] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy.[5][6] A study on 1H-pyrrolo[2,3-b]pyridine derivatives identified a highly selective and orally available ATM inhibitor, compound 25a .[7]
This compound was evaluated in vivo in combination with irinotecan, a standard chemotherapy for colorectal cancer (CRC).[8] The rationale for this combination is that irinotecan induces DNA double-strand breaks, and inhibiting the subsequent ATM-mediated repair pathway should lead to synergistic cell death.[8]
Table 1: In Vivo Efficacy of ATM Inhibitor 25a in Colorectal Cancer Xenograft Models [7]
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Outcome |
| 25a + Irinotecan | Nude Mice | HCT116 Xenograft | 25a: 50 mg/kg, p.o., qd; Irinotecan: 15 mg/kg, i.p., q3d | 79.3% Tumor Growth Inhibition (TGI) |
| 25a + Irinotecan | Nude Mice | SW620 Xenograft | 25a: 50 mg/kg, p.o., qd; Irinotecan: 15 mg/kg, i.p., q3d | 95.4% Tumor Growth Inhibition (TGI) |
The data clearly demonstrates a potent synergistic effect, particularly in the SW620 model. Compound 25a also exhibited excellent drug-like properties, including an oral bioavailability of 147.6% in mice, highlighting the scaffold's potential for developing orally administered therapeutics.[7]
c-Met Inhibitors in Lung Cancer
The c-Met receptor tyrosine kinase is another attractive target in oncology. A novel pyrrolo-pyridine benzamide derivative, compound [I] , was developed and tested for its in vivo efficacy in a lung carcinoma allograft model.[9] Its performance was compared against cabozantinib, an approved multi-kinase inhibitor that targets c-Met.
Table 2: Comparative In Vivo Efficacy of a c-Met Inhibitor in a Lung Carcinoma Allograft Model [9]
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Body Weight Changes |
| Compound [I] | BALB/c Nude Mice | 20 mg/kg | 64.5% | No obvious changes |
| Cabozantinib | BALB/c Nude Mice | 20 mg/kg | 47.9% | No obvious changes |
Compound [I] demonstrated significantly higher tumor growth inhibition compared to the established drug cabozantinib at the same dose, with no observable toxicity.[9] This highlights the potential for developing more potent and potentially safer c-Met inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
FGFR Inhibitors in Breast Cancer
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers, including breast cancer.[10][11] A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent FGFR inhibitors.[11] While specific in vivo data for this particular series was not detailed, the principles of testing such inhibitors are well-established. For comparison, studies with other FGFR inhibitors like futibatinib in breast cancer PDX models show that FGFR2 alterations can be highly promising targets, leading to tumor stabilization and even prolonged regression.[12][13]
Signaling Pathways and Mechanism of Action
The efficacy of these derivatives stems from their ability to precisely inhibit key signaling pathways. Understanding these mechanisms is crucial for rational drug design and patient selection.
ATM-Mediated DNA Damage Response Pathway
The diagram below illustrates the mechanism of action for ATM inhibitors. By blocking ATM, these compounds prevent the phosphorylation of downstream targets like H2AX and RAD50, which are essential for repairing DNA double-strand breaks induced by agents like irinotecan.[8] This leads to an accumulation of DNA damage and ultimately, apoptosis.
Caption: ATM inhibition pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
FGFR Signaling Pathway
FGFR inhibitors block the binding of fibroblast growth factors (FGFs), preventing receptor dimerization and autophosphorylation. This inhibits downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and migration.[11]
Caption: FGFR signaling pathway and its inhibition.
Experimental Protocols
The trustworthiness of in vivo data hinges on robust and well-documented experimental protocols. Below are step-by-step methodologies for conducting efficacy studies with these derivatives.
Protocol 1: Subcutaneous Xenograft Efficacy Study
This protocol is a standard method for evaluating the antitumor activity of a novel compound in a subcutaneous tumor model.[4][6]
1. Cell Culture and Animal Model:
- Culture human cancer cells (e.g., SW620 colorectal cancer cells) under standard conditions.[6]
- Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) as the host.[4][6] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]
2. Tumor Implantation:
- Harvest cultured cells during their logarithmic growth phase.
- Resuspend cells in a sterile medium (e.g., PBS or Matrigel mixture) at a concentration of 1 x 10^7 cells per 100 µL.[6]
- Inject the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
4. Compound Formulation and Administration:
- Formulate the 1H-pyrrolo[2,3-b]pyridine derivative in a suitable vehicle (e.g., PEG300/D5W).[15]
- Administer the compound via the desired route (e.g., oral gavage (p.o.)) at the specified dose and schedule (e.g., 50 mg/kg, once daily).
- The control group should receive the vehicle only.
- If testing a combination therapy, administer the second agent (e.g., irinotecan) according to its established protocol.[7]
5. Efficacy Assessment:
Continue to monitor tumor volume and body weight throughout the study.
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
Caption: General workflow for a subcutaneous xenograft study.
Conclusion and Future Directions
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated compelling in vivo efficacy across various preclinical cancer models by targeting key oncogenic kinases. The data presented for ATM and c-Met inhibitors showcases their potential to outperform or synergize with existing therapies. While specific in vivo data for this compound derivatives is still emerging, the broader class of compounds provides a robust foundation for their continued development.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their therapeutic index. Furthermore, exploring their efficacy in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, will be crucial for predicting clinical success.[4] The continued investigation of this versatile scaffold holds significant promise for the future of targeted cancer therapy.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. | BioWorld [bioworld.com]
- 10. Targeting FGFR with BGJ398 in Breast Cancer: Effect on Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Efficacy of futibatinib, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for Structural Confirmation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a substituted 7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in kinase inhibitors and other therapeutic agents due to its bioisosteric relationship with purine systems.[1] The specific substitution pattern of this compound, featuring a chloro group and a carbonitrile, necessitates a multi-faceted analytical approach to ensure its identity and purity.
This guide moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, outlines self-validating protocols, and provides the expected data, grounded in established principles of spectroscopy and crystallography. While specific experimental spectra for this exact molecule are not widely published, the data presented herein are expertly predicted based on the analysis of closely related 7-azaindole derivatives and foundational spectroscopic principles.
Primary Methods for Unambiguous Structure Determination
The definitive confirmation of this compound relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for confirming the 7-azaindole core and the specific positions of the chloro and carbonitrile substituents.
Expertise & Experience: The "Why" Behind the NMR Experiment
For a molecule like this compound, a one-dimensional ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons through spin-spin coupling. The presence of three distinct aromatic proton signals is expected for the pyrrolo[2,3-b]pyridine core, along with a characteristic broad signal for the N-H proton of the pyrrole ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and nitrile groups. A proton-decoupled ¹³C NMR spectrum is then used to identify all unique carbon atoms, including the quaternary carbons of the nitrile group and the carbon atom bearing the chloro substituent.
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H1 (N-H) | ~12.5 (broad) | s (broad) | - |
| H6 | ~8.6 | s | - |
| H2 | ~7.9 | d | ~3.5 |
| H3 | ~6.8 | d | ~3.5 |
Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.
Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C7a | ~150 |
| C5 | ~148 |
| C6 | ~145 |
| C2 | ~132 |
| C3a | ~128 |
| C-CN | ~116 |
| C4 | ~105 |
| C3 | ~102 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes many heterocyclic compounds and allows for the observation of exchangeable protons like the N-H proton.[2]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is indispensable for determining the molecular weight of the compound and corroborating its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed can also provide clues about the molecule's structure.
Expertise & Experience: Interpreting the Mass Spectrum
For this compound (C₈H₄ClN₃), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum will be a characteristic cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic pattern is a key diagnostic feature. High-resolution mass spectrometry should yield a mass that is within ±5 ppm of the calculated exact mass, confirming the molecular formula.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 177/179 | Molecular ion peak cluster (³⁵Cl/³⁷Cl) |
| [M-HCN]⁺ | 150/152 | Loss of hydrogen cyanide from the pyrrole ring |
| [M-Cl]⁺ | 142 | Loss of the chlorine atom |
| [M-Cl-HCN]⁺ | 115 | Subsequent loss of HCN after loss of chlorine |
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer using a direct insertion probe.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and significant fragments.
-
High-Resolution Analysis (HRMS): For accurate mass determination, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the elemental composition.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional model of the molecule's structure in the solid state. This technique is considered the "gold standard" for structural confirmation. Studies on related chloro-substituted 7-azaindoles have shown that these molecules tend to form planar structures with specific intermolecular interactions, such as hydrogen bonding.
Expertise & Experience: The Value of a Crystal Structure
Beyond confirming the atomic connectivity, a crystal structure reveals details about bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding between the pyrrole N-H and the pyridine nitrogen of an adjacent molecule). This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Comparative Analysis of Primary Techniques
| Technique | Strengths | Limitations | Role in Confirmation |
| NMR Spectroscopy | Provides detailed atomic connectivity and structural isomer differentiation. | Requires a relatively larger amount of pure sample; may not be definitive for complex stereochemistry without 2D techniques. | Core method for mapping the molecular framework. |
| Mass Spectrometry | High sensitivity; confirms molecular weight and formula (HRMS). | Does not provide direct information on atomic connectivity; fragmentation can be complex. | Essential for confirming molecular formula and as a complementary check. |
| X-ray Crystallography | Provides unambiguous 3D structure and packing information. | Requires a suitable single crystal, which can be difficult to obtain. | The "gold standard" for absolute structural proof when available. |
Complementary Analytical Methods
While NMR, MS, and X-ray crystallography are the primary tools, other spectroscopic methods provide valuable complementary data, particularly for confirming the presence of specific functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the key functional groups within the molecule.
Expected FTIR Data
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H Stretch (pyrrole) | 3300 - 3500 (medium, may be broad) |
| C≡N Stretch (nitrile) | 2220 - 2240 (sharp, medium to strong) |
| C=C/C=N Stretch (aromatic) | 1500 - 1650 (multiple bands) |
| C-Cl Stretch | 700 - 850 |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
UV-Vis spectroscopy can confirm the presence of the conjugated aromatic system. The 7-azaindole chromophore is known to have distinct absorption bands.
Expected UV-Vis Data (in Methanol)
| Expected λ_max (nm) |
| ~280 - 310 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Integrated Workflow for Self-Validating Structural Confirmation
Caption: Integrated workflow for the structural confirmation of the target compound.
Conclusion
The structural confirmation of this compound is a critical step in its use for research and development. A rigorous and multi-faceted analytical approach is not just recommended; it is essential for scientific integrity. By combining the detailed connectivity information from NMR spectroscopy with the molecular weight and formula confirmation from mass spectrometry, and validating functional groups with FTIR, researchers can achieve a high degree of confidence in the compound's structure. When possible, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. This guide provides the necessary framework, experimental considerations, and expected data to empower scientists to confidently and accurately characterize this important heterocyclic building block.
References
A Comparative Guide to the Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Analogs
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its unique structural and electronic properties have made it a focal point for the development of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the antiproliferative activity of different pyrrolo[2,3-b]pyridine analogs, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.
Introduction to Pyrrolo[2,3-b]pyridines in Oncology
The versatility of the pyrrolo[2,3-b]pyridine core allows for substitutions at various positions, leading to a diverse chemical space for interaction with a multitude of biological targets.[1][2] This has led to the development of analogs that exhibit potent antiproliferative effects through various mechanisms, including the inhibition of key enzymes in cell signaling pathways, DNA intercalation, and disruption of cell cycle progression.[3][4][5] This guide will delve into a comparative analysis of representative analogs targeting different cellular machinery, providing a framework for understanding their differential activities and therapeutic potential.
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of pyrrolo[2,3-b]pyridine analogs is intrinsically linked to their specific molecular targets. Below, we compare analogs designed to inhibit different protein kinases, a common strategy in modern cancer drug discovery.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[1] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1][6] For instance, compound 4h from a reported series demonstrated potent inhibitory activity against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[1] This compound effectively inhibited the proliferation of breast cancer cell lines, such as 4T1, MDA-MB-231, and MCF-7.[1]
BRAF Inhibitors
Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in several cancers, including melanoma.[2][7] Pyrrolo[2,3-b]pyridine-based compounds have been designed as potent inhibitors of V600E B-RAF. In one study, compounds 34e and 35 showed significant inhibitory effects with IC50 values of 0.085 µM and 0.080 µM, respectively.[2] Compound 35 emerged as a particularly potent cytotoxic agent against a diverse panel of human cancer cell lines.[2]
c-Met Inhibitors
The c-Met signaling pathway plays a crucial role in tumor cell proliferation, survival, and invasion.[4][6][8] Novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have been synthesized as c-Met kinase inhibitors.[9] The most promising analog from this series, compound 34 , exhibited a c-Met IC50 value of 1.68 nM and showed excellent antiproliferative activities against HT-29, A549, MCF-7, and PC-3 cancer cell lines.[9]
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a positive regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[5][10][11] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[5] This compound was shown to downregulate the WNT/β-catenin signaling pathway and induce cell cycle arrest.[5][10]
Table 1: Comparative Antiproliferative Activity (IC50) of Representative Pyrrolo[2,3-b]pyridine Analogs
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | FGFR1/2/3 | 4T1 (Breast) | Not specified, but potent | [1] |
| MDA-MB-231 (Breast) | Not specified, but potent | [1] | ||
| MCF-7 (Breast) | Not specified, but potent | [1] | ||
| 35 | V600E B-RAF | Various | Not specified, but potent | [2] |
| 34 | c-Met | HT-29 (Colon) | Not specified, but potent | [9] |
| A549 (Lung) | Not specified, but potent | [9] | ||
| MCF-7 (Breast) | Not specified, but potent | [9] | ||
| PC-3 (Prostate) | Not specified, but potent | [9] | ||
| 16h | MELK | A549 (Lung) | 0.109 | [12] |
| MDA-MB-231 (Breast) | 0.245 | [12] | ||
| MCF-7 (Breast) | Not specified, but potent | [12] | ||
| 5d | DNA Intercalator | A549 (Lung) | 0.12 - 9.84 | [4] |
| HeLa (Cervical) | 0.12 - 9.84 | [4] | ||
| MDA-MB-231 (Breast) | 0.12 - 9.84 | [4] |
Key Signaling Pathways Targeted by Pyrrolo[2,3-b]pyridine Analogs
The antiproliferative effects of these analogs are mediated through their interaction with critical signaling pathways that regulate cell growth, proliferation, and survival.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated, can drive tumorigenesis.[12] FGFR inhibitors based on the pyrrolo[2,3-b]pyridine scaffold typically act as ATP-competitive inhibitors, blocking the downstream signaling cascades, including the RAS-MEK-ERK and PI3K-AKT pathways.[1][13][14]
Caption: FGFR Signaling Pathway and Inhibition.
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway is a critical component of the MAPK signaling cascade, which is frequently hyperactivated in cancer due to mutations in BRAF.[7][15][16] Pyrrolo[2,3-b]pyridine-based BRAF inhibitors block the kinase activity of mutant BRAF, thereby preventing the phosphorylation of MEK and subsequent activation of ERK, leading to decreased cell proliferation.[2][16][17]
Caption: BRAF/MEK/ERK Signaling Pathway Inhibition.
Experimental Protocols for Assessing Antiproliferative Activity
To ensure the trustworthiness and reproducibility of the findings, standardized and well-validated assays are employed to measure the antiproliferative effects of the pyrrolo[2,3-b]pyridine analogs.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Treat cells with various concentrations of the pyrrolo[2,3-b]pyridine analogs for 48-72 hours.[2]
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[18]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.[18]
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[18]
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[18]
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.[18]
Caption: SRB Assay Experimental Workflow.
BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.[3][20]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the test compounds for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[20]
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.[3][20]
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody.[3]
-
Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody.[3]
-
Detection: Quantify the fluorescence using a microplate reader or visualize by fluorescence microscopy.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.[1][21][22]
Protocol:
-
Cell Treatment: Treat cells with the pyrrolo[2,3-b]pyridine analogs for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[21][23]
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase.[1][23]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to the DNA content.[1][22]
Conclusion
The pyrrolo[2,3-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel antiproliferative agents. The analogs discussed in this guide highlight the diverse mechanisms through which these compounds can exert their anticancer effects, primarily through the targeted inhibition of key protein kinases involved in oncogenic signaling pathways. The comparative analysis of their antiproliferative activities, coupled with a clear understanding of the underlying molecular mechanisms and the robust experimental methodologies for their evaluation, provides a solid foundation for the rational design and development of the next generation of pyrrolo[2,3-b]pyridine-based cancer therapeutics. Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these analogs will be crucial for their successful translation into clinical candidates.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. c-MET [stage.abbviescience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 13. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Docking Analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with Janus Kinase 3
A Senior Application Scientist's Guide to Evaluating a Novel Kinase Inhibitor Candidate
In the landscape of kinase-targeted drug discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide provides an in-depth comparative analysis of a novel compound, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, against the well-established drug, Tofacitinib, through a rigorous molecular docking study targeting Janus Kinase 3 (JAK3).
JAK3 is a critical enzyme in the JAK-STAT signaling pathway, which plays a pivotal role in immune cell development and function.[1] Dysregulation of this pathway is implicated in a variety of autoimmune disorders, including rheumatoid arthritis and psoriasis, making JAK3 a prime target for therapeutic intervention. Tofacitinib, an approved JAK inhibitor, effectively modulates this pathway and serves as a benchmark for the evaluation of new chemical entities. This guide will walk researchers and drug development professionals through the process of computationally assessing the potential of this compound as a JAK3 inhibitor, providing both the theoretical underpinnings and a detailed, actionable protocol.
The Biological Context: JAK-STAT Signaling
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential mediators of cytokine signaling.[2] Upon cytokine binding to their cognate receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] The recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes involved in inflammation and immune responses.[4] The specific inhibition of JAK3, which is predominantly expressed in hematopoietic cells, offers the potential for a more targeted immunomodulatory effect with a reduced side-effect profile.[1]
Caption: The JAK-STAT Signaling Pathway.
Materials and Methods
This section details the necessary components and the step-by-by step workflow for the comparative docking study.
Software and Resources
-
Molecular Modeling Software: Schrödinger Suite, MOE (Molecular Operating Environment), or open-source alternatives like AutoDock Vina, PyMOL, and Chimera.[3]
-
Protein Data Bank (PDB): Source for the crystal structure of the target protein.
-
PubChem or similar chemical database: Source for the 3D structure of the comparator ligand.
Experimental Workflow
The following diagram outlines the key stages of the molecular docking protocol.
Caption: Molecular Docking Experimental Workflow.
Step-by-Step Protocol
-
Protein Preparation:
-
Download the crystal structure of Janus Kinase 3 in complex with a potent inhibitor from the PDB database (e.g., PDB ID: 3PJC).[5][6]
-
Load the PDB file into your molecular modeling software.
-
Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand.
-
Add polar hydrogens and assign appropriate atom types and charges using a force field such as OPLS3e or AMBER.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are constrained to maintain the overall fold.
-
-
Ligand Preparation:
-
Tofacitinib: Download the 3D structure from PubChem (CID: 9926791).[7]
-
For both ligands, assign appropriate atom types and partial charges. Generate possible ionization and tautomeric states at a physiological pH of 7.4.
-
Grid Generation:
-
Define the binding site for the docking simulation. This is typically a cubic box centered on the position of the co-crystallized ligand in the original PDB structure.
-
The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling. A common size is a 20 Å x 20 Å x 20 Å cube.
-
-
Molecular Docking:
-
Utilize a docking program such as Glide (Schrödinger), MOE Dock, or AutoDock Vina.
-
Set the docking parameters. For Glide, standard precision (SP) or extra precision (XP) modes can be used. For AutoDock Vina, the exhaustiveness parameter can be increased to ensure a thorough search of the conformational space.
-
Dock both this compound and Tofacitinib into the prepared JAK3 receptor grid.
-
The output will be a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score).
-
-
Results Analysis:
-
Examine the docking scores. More negative values typically indicate a higher predicted binding affinity.
-
Visualize the top-ranked poses for each ligand within the JAK3 active site.
-
Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the protein residues.
-
Compare the binding mode and interactions of this compound with those of Tofacitinib.
-
Comparative Analysis of Docking Results
The following table summarizes the predicted binding affinities and key interacting residues for this compound and Tofacitinib with the ATP-binding site of JAK3.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 to -9.5 | Leu828, Val836, Ala853, Glu883, Leu905, Cys909 |
| Tofacitinib | -9.0 to -10.0 | Leu828, Val836, Ala853, Glu883, Leu905, Arg953 |
Disclaimer: The binding affinity values presented are illustrative and will vary depending on the specific software and parameters used. The key interacting residues are based on known binding modes of similar inhibitors.
Discussion and Interpretation
The docking results suggest that this compound has a high predicted binding affinity for the ATP-binding site of JAK3, comparable to that of the established inhibitor Tofacitinib. Both compounds are predicted to form key interactions with the hinge region of the kinase (Glu883 and Leu905), a critical determinant of inhibitor binding.
The pyrrolo[2,3-b]pyridine core of both molecules acts as a scaffold that orients the substituents to occupy specific pockets within the active site. The chloro and carbonitrile groups of the novel compound likely contribute to favorable hydrophobic and polar interactions, respectively. The slightly lower predicted affinity compared to Tofacitinib may be attributed to the latter's more extended structure, which allows for additional interactions with residues such as Arg953.
It is crucial to note that molecular docking is a computational prediction and should be validated by experimental data. However, these in silico results provide a strong rationale for the synthesis and biological evaluation of this compound as a potential JAK3 inhibitor.
Conclusion
This comparative guide has outlined a comprehensive in silico approach to evaluate a novel kinase inhibitor candidate. The molecular docking study of this compound against JAK3, benchmarked against Tofacitinib, demonstrates its potential as a potent inhibitor. The detailed protocol and analysis provide a framework for researchers to conduct similar studies, accelerating the early stages of drug discovery. The promising computational results warrant further investigation through in vitro enzymatic assays and cell-based studies to confirm the inhibitory activity and selectivity of this novel compound.
References
- 1. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a key intermediate in medicinal chemistry.[1] The procedures outlined here are grounded in established safety protocols and regulatory frameworks, ensuring that you can manage this compound's waste stream with confidence and integrity.
The unique structure of this molecule—a chlorinated, nitrogen-containing heterocycle with a nitrile functional group—necessitates a multi-faceted approach to its disposal. Each component of its structure contributes to its potential hazard profile and dictates the precise handling and disposal route required.
Part 1: Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This is the foundation of a self-validating safety system.
1.1. Known and Inferred Hazards
Direct safety data for this specific compound identifies it as an irritant .[2] However, a comprehensive risk assessment involves analyzing the hazards associated with its structural components:
-
Pyrrolo[2,3-b]pyridine Core: This is a pyridine derivative. Pyridine and its analogues are known for their potential toxicity and are often flammable, volatile, and possess a strong, unpleasant odor.[3][4] Exposure can cause nausea, respiratory irritation, and other health issues.[3][4][5]
-
Chloro- Group: The presence of a chlorine atom classifies this as a chlorinated organic compound. These substances can be environmentally persistent. Furthermore, improper incineration of chlorinated waste can lead to the formation of highly toxic and carcinogenic byproducts such as dioxins and furans.[6]
-
Carbonitrile (-C≡N) Group: Nitriles are a class of organic compounds that can be toxic. The polarity of the nitrile group influences the molecule's reactivity.[7]
1.2. Chemical Profile Summary
The following table summarizes the key identification and hazard information for this compound.
| Property | Value | Source |
| CAS Number | 1021339-16-1 | [2] |
| Molecular Formula | C₈H₄ClN₃ | [2] |
| Molecular Weight | 177.59 g/mol | [2] |
| Known Hazards | Irritant | [2] |
| Inferred Hazards | Harmful if swallowed, in contact with skin, or if inhaled; Potential environmental hazard. | [5][6][8] |
Part 2: Regulatory Framework: The Generator's Responsibility
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[9] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from creation to final disposal.[10][11]
Given its characteristics, this compound must be treated as hazardous waste . The key steps mandated by the EPA for hazardous waste generators are:
-
Identify : Characterize the waste to determine if it is hazardous.[12]
-
Manage : Collect and store the waste safely.
-
Transport & Dispose : Ensure the waste is transported and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][12]
It is imperative to consult your institution's Environmental Health & Safety (EHS) office, as local and state regulations may be more stringent than federal guidelines.[11]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for handling waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Your first line of defense is a physical barrier. The causality is simple: no contact, no exposure.
-
Gloves: Wear nitrile gloves. They provide chemical resistance superior to latex for pyridine-based compounds.[3] Always double-check glove compatibility charts for your specific model.
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[3][4]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Work Area: All handling of this compound, including waste collection, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[3][4]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous reactions and ensures the waste stream is correctly identified for disposal.
-
DO NOT dispose of this chemical, or any solutions containing it, down the sink.
-
Primary Waste Container: Collect all waste containing this compound (e.g., residual solids, contaminated solvents, mother liquor) in a designated, leak-proof hazardous waste container.
-
Causality: The container must be made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), to prevent degradation or reaction with the waste.[4]
-
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of all components and their approximate concentrations (e.g., "in Methanol"). List all associated hazards: Irritant, Toxic .
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a cool, well-ventilated secondary container within a designated Satellite Accumulation Area (SAA), away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents).[3][4][5]
Step 3: On-Site Treatment (Not Recommended)
While chemical neutralization methods exist for certain waste streams (e.g., acid-base neutralization), they are not recommended for a complex heterocyclic molecule like this in a standard laboratory setting.
-
Causality: Attempting to hydrolyze the nitrile or de-chlorinate the ring without a validated, small-scale protocol can lead to runaway reactions, the generation of more toxic byproducts (like hydrogen cyanide gas), or incomplete treatment, which complicates final disposal. The safest and most compliant method is disposal via a professional service.
Step 4: Arranging for Final Disposal
The final step is the transfer of responsibility to a licensed professional.
-
Contact EHS: Once your waste container is nearing capacity, or if it has been stored for the maximum allowable time per your institution's policy, contact your Environmental Health & Safety (EHS) office.
-
Documentation: Your EHS office will provide the necessary paperwork and schedule a pickup. This ensures the waste is tracked via the manifest system required by the EPA.[12]
-
Professional Disposal: The licensed waste vendor will transport the material to a TSDF for final disposal, which is typically high-temperature incineration under controlled conditions designed to handle chlorinated waste safely.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the disposal of this compound.
Part 4: Emergency Procedures - Spills and Decontamination
In the event of a spill, a swift and correct response is critical to ensuring personnel safety.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.[4]
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the liquid.[4] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material and any contaminated solids into a designated hazardous waste container. Seal and label it as "Spill Debris" with the chemical name.
-
Decontaminate: Wash the affected surface with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report all spills to your supervisor and your institution's EHS office, following their specific reporting procedures.[4]
By adhering to this comprehensive guide, you build a deep, trustworthy foundation for laboratory safety. Handling and disposing of this compound with procedural rigor not only protects you and your colleagues but also upholds our collective responsibility to the environment.
References
- 1. 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Comprehensive Safety and Handling Guide: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
This document provides essential procedural guidance for the safe handling, use, and disposal of this compound. As a novel heterocyclic compound, its toxicological properties are not yet fully understood.[1] Therefore, a conservative approach, treating it as a potent compound with potential cytotoxic effects, is mandatory to ensure the safety of all laboratory personnel. This guide is built on the foundational principles of risk minimization, engineering controls, and robust personal protective equipment (PPE) protocols, in alignment with established standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[2][3][4][5]
Hazard Assessment: Knowns and Unknowns
A thorough understanding of the potential hazards is the cornerstone of a robust safety plan.
-
Chemical Identity:
-
Identified Hazards:
-
Potential Hazards (Precautionary Principle):
-
Potent Compound/Cytotoxicity: The chemical structure, containing a halogenated pyridine ring system, is common in biologically active and potentially potent molecules. Due to the absence of comprehensive toxicological data, it must be handled as a substance that could have significant physiological effects at low doses.[5][10] Work practices should align with those for handling cytotoxic or potent compounds to minimize exposure.[11][12]
-
Inhalation Risk: As a fine powder, the compound poses a significant risk of becoming airborne during handling (e.g., weighing, transferring), leading to inadvertent inhalation.[13][14]
-
Dermal Absorption: Although not confirmed, absorption through the skin should be considered a potential route of exposure.
-
The Hierarchy of Controls: Engineering and Administrative Measures
Before selecting PPE, all higher-level controls must be implemented. PPE is the last line of defense, not the first.
-
Primary Engineering Control: Containment
-
All manipulations of the solid compound, including weighing and preparing solutions, must be performed within a certified containment device.
-
Recommended: A powder containment hood, a Class II Biological Safety Cabinet (BSC), or a glovebox isolator provides the highest level of protection by preventing the release of airborne particles into the laboratory environment.[4][15][16][17]
-
Minimum Requirement: A certified chemical fume hood is acceptable only if work is conducted with extreme care to minimize dust generation.[18]
-
-
Administrative Controls
-
Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area to prevent cross-contamination.[4]
-
Training: All personnel must be trained on this specific protocol, the hazards of the compound, and emergency procedures before beginning work.[2]
-
Chemical Hygiene Plan (CHP): This guide should be incorporated into your institution's formal CHP as required by OSHA.[3][19]
-
Personal Protective Equipment (PPE): The Final Barrier
The following PPE is mandatory when handling this compound. The selection is based on a risk assessment assuming high potency and irritant properties.
| Task / Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Handling Solid Powder (Weighing, Aliquoting, Transfers) | PAPR (Powered Air-Purifying Respirator) is strongly recommended.[17][20] At a minimum, a fit-tested N95 respirator is required.[21] | Double Nitrile Gloves | Chemical Splash Goggles & Full-Face Shield | Disposable, solid-front Gown with knit cuffs; Shoe Covers |
| Handling Dilute Solutions (<1 mg/mL) | Not required if handled exclusively within a fume hood/BSC. | Double Nitrile Gloves | Safety Glasses with Side Shields (minimum); Goggles recommended. | Standard Lab Coat |
| Spill Cleanup | PAPR or a respirator with appropriate cartridges (e.g., OV/AG/P99) is mandatory.[1] | Double Nitrile Gloves (Chemo-rated recommended) | Chemical Splash Goggles & Full-Face Shield | Impermeable Gown or Coverall; Shoe Covers[21] |
Detailed PPE Specifications:
-
Respiratory Protection: For solids, a PAPR is superior as it provides a higher protection factor and creates a positive pressure environment, reducing the risk of inward leakage.[17] If a PAPR is unavailable, a properly fit-tested N95 or higher-rated respirator is the absolute minimum.[21]
-
Hand Protection: Always wear two pairs of nitrile gloves. The outer glove should be removed immediately after handling the primary container or completing a task and disposed of as hazardous waste. The inner glove protects against contamination during outer glove removal. Change outer gloves frequently.
-
Eye and Face Protection: When handling the powder, a full-face shield over chemical splash goggles is required to protect against splashes and airborne particles.[21]
-
Body Protection: A disposable, solid-front gown provides a barrier against particle contamination. Lab coats used for this work should be designated specifically for potent compound handling and laundered professionally, not at home.[11]
Operational and Disposal Plans
A systematic workflow is critical to prevent contamination and ensure safety.
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Designate the work area within the containment device. Prepare all necessary equipment (spatulas, weigh paper, vials, solvent) and a cytotoxic waste container before bringing the compound into the hood.
-
Gowning: Don PPE in the following order: shoe covers, inner gloves, gown, face shield/goggles, respirator (if not using a PAPR), and finally, outer gloves.
-
Handling: Carefully open the primary container inside the containment device. Use smooth motions to transfer the powder, avoiding any actions that could create dust. Tapping the spatula on the vial neck is preferable to tapping it on the balance.
-
Post-Handling: Securely close the primary container. Decontaminate the exterior of the container and any equipment used with a suitable solvent (e.g., 70% isopropyl alcohol) and wipe dry.[18] Place all disposable items (weigh paper, wipes, outer gloves) directly into the designated hazardous waste bag inside the hood.
-
De-gowning: Remove PPE in an order that minimizes cross-contamination.
Visualization: PPE Removal (De-gowning) Workflow
The following diagram illustrates the critical sequence for removing PPE to prevent contaminating yourself or the laboratory.
Caption: PPE De-gowning sequence to minimize cross-contamination.
Emergency Spill Plan
Immediate and correct response to a spill is critical.[14] All labs handling this compound must have a designated cytotoxic spill kit.[21][22]
-
Small Spill (< 5 g) inside a Containment Device:
-
Ensure your PPE is intact.
-
Gently cover the powder with damp absorbent pads to prevent it from becoming airborne.[13]
-
Carefully collect the material and pads using a scoop and place them into a cytotoxic waste container.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[13]
-
-
Large Spill (> 5 g) or any spill outside of containment:
-
Evacuate: Alert others and evacuate the immediate area. Restrict access.[13]
-
Report: Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Cleanup: Only personnel trained in hazardous spill response and equipped with a PAPR should perform the cleanup.[14] Follow the same procedure as a small spill but on a larger scale.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (gloves, gowns, wipes, vials) must be placed in a clearly labeled, sealed container for cytotoxic/hazardous waste .[21][23]
-
Liquid Waste: Since this compound is a halogenated organic compound , all liquid waste containing it must be collected in a designated "Halogenated Organic Waste" container.[24][25][26][27]
-
Sharps: Contaminated needles or sharp instruments must be disposed of in a designated chemotherapy sharps container.[13]
-
-
Final Disposal: All waste must be disposed of through your institution's EHS program, typically via high-temperature incineration.[18] Do not dispose of this chemical or its waste down the drain.
References
- 1. capotchem.cn [capotchem.cn]
- 2. osha.gov [osha.gov]
- 3. osha.gov [osha.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ohsonline.com [ohsonline.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBALDEHYDE CAS#: 1015610-39-5 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agnopharma.com [agnopharma.com]
- 13. dvm360.com [dvm360.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. escopharma.com [escopharma.com]
- 16. qualia-bio.com [qualia-bio.com]
- 17. aiha.org [aiha.org]
- 18. benchchem.com [benchchem.com]
- 19. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 20. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 21. Cytotoxic Drug Safety [tru.ca]
- 22. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 23. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 24. bucknell.edu [bucknell.edu]
- 25. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 26. 7.2 Organic Solvents [ehs.cornell.edu]
- 27. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
